molecular formula C10H13BN2O3 B3186262 5-Acrylamido-2-(aminomethyl)phenylboronic acid CAS No. 1217500-77-0

5-Acrylamido-2-(aminomethyl)phenylboronic acid

Cat. No.: B3186262
CAS No.: 1217500-77-0
M. Wt: 220.04 g/mol
InChI Key: NBTGYNPSMSRPPF-UHFFFAOYSA-N
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Description

5-Acrylamido-2-(aminomethyl)phenylboronic acid is a high-purity chemical reagent with the CAS Number 1217500-77-0 and a molecular formula of C 10 H 13 BN 2 O 3 . It has a molecular weight of 220.033 g/mol . This compound is a specialized aromatic boronic acid derivative engineered with dual functional groups, making it a valuable building block in materials science and biotechnology research. The boronic acid moiety enables the compound to reversibly bind to diol groups, a key interaction exploited in the development of sensors for carbohydrates and glycated proteins . Concurrently, the acrylamido group provides a site for polymerization reactions, allowing this molecule to be incorporated into hydrogels, smart polymers, and molecularly imprinted polymers (MIPs). The presence of an aminomethyl group on the phenyl ring offers a third site for further functionalization via amide bond formation, enabling researchers to conjugate the molecule to other structures such as proteins, surfaces, or solid supports. This unique combination of features makes 5-Acrylamido-2-(aminomethyl)phenylboronic acid particularly useful for creating advanced functional materials for separation technologies, drug delivery systems, and diagnostic assays. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

[2-(aminomethyl)-5-(prop-2-enoylamino)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BN2O3/c1-2-10(14)13-8-4-3-7(6-12)9(5-8)11(15)16/h2-5,15-16H,1,6,12H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBTGYNPSMSRPPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)NC(=O)C=C)CN)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90675140
Record name [5-(Acryloylamino)-2-(aminomethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217500-77-0
Record name [5-(Acryloylamino)-2-(aminomethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Advanced Functional Monomer Profile: 5-Acrylamido-2-(aminomethyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Acrylamido-2-(aminomethyl)phenylboronic acid is a specialized "Wulff-type" functional monomer designed for the development of glucose-responsive materials operating at physiological pH (7.4). Unlike standard phenylboronic acid (PBA) derivatives (e.g., 3-acrylamidophenylboronic acid) which have a high pK_a (~8.8) and require alkaline conditions for optimal saccharide binding, this molecule incorporates an ortho-aminomethyl group. This group facilitates an intramolecular boron–nitrogen (B–N) interaction, lowering the effective pK_a to ~5.5–6.5. This structural modification enables high-affinity glucose binding and reversible hydrogel swelling/deswelling kinetics in neutral media, making it a critical component in next-generation Continuous Glucose Monitoring (CGM) systems and smart insulin delivery platforms.

Molecular Architecture & Conformational Dynamics

The efficacy of this molecule stems from its ability to switch between trigonal planar and tetrahedral geometries, a process governed by the intramolecular B–N dative bond.

1.1 Structural Components
  • Phenylboronic Acid Core: Acts as the Lewis acid receptor for cis-diols (glucose, fructose).

  • 5-Acrylamido Group: An electron-withdrawing amide coupled to a vinyl group. This provides a handle for free-radical polymerization (e.g., with N-isopropylacrylamide) without interfering with the boron center.

  • 2-(Aminomethyl) Group (The Wulff Motif): The critical functional unit. The nitrogen atom acts as an intramolecular Lewis base, coordinating with the empty p-orbital of the boron atom.

1.2 The Wulff-Type Equilibrium (B–N Dative Bond)

In aqueous media, the molecule exists in a dynamic equilibrium. The formation of the intramolecular B–N bond stabilizes the tetrahedral hybridization of the boron atom, effectively "pre-paying" the energetic cost of hybridization required for diol binding.

  • Open Form (Low pH): Boron is trigonal planar (

    
    ). The amine is protonated (
    
    
    
    ) and cannot coordinate.
  • Closed Form (Physiological pH): The amine is neutral and donates its lone pair to boron, forming a five-membered ring. This creates a zwitterionic tetrahedral (

    
    ) boronate species that is highly reactive toward glucose.
    

Data Visualization: Conformational Switching

WulffEquilibrium Open Open Form (Trigonal) Low pH (< 5.0) -NH3+ (Protonated) -B(OH)2 (Planar) Closed Closed Wulff Form (Tetrahedral) Physiological pH (7.4) Intramolecular B-N Bond Zwitterionic State Open->Closed deprotonation (-H+) pKa ~ 5.8 GlucoseBound Glucose Complex Cyclic Boronate Ester High Hydrophilicity Hydrogel Swelling Closed->GlucoseBound + Glucose (cis-diol) - 2H2O

Figure 1: The intramolecular B-N interaction stabilizes the tetrahedral form at neutral pH, facilitating glucose binding without the need for external alkalinity.

Quantitative Properties & Mechanism of Action
PropertyValue / CharacteristicRelevance
Molecular Weight ~220.03 g/mol Monomer for copolymerization.
pK_a (Apparent) 5.5 – 6.5 Significantly lower than 3-APBA (8.8). Allows function at pH 7.[1][2]4.
Binding Constant (K_eq) High affinity for cis-diols at pH 7.4Enables sensitivity in the physiological glucose range (3.9–10 mM).
Solubility Soluble in DMSO, Methanol, Water (pH dependent)Compatible with aqueous polymerization protocols.
2.1 Glucose Sensing Mechanism

When incorporated into a hydrogel (e.g., poly(NIPAM-co-AAPBA)), the binding of glucose converts the neutral or zwitterionic boronic acid groups into anionic boronate esters.

  • Charge Generation: The formation of the anionic boronate ester increases the Donnan osmotic pressure within the gel.

  • Swelling: The electrostatic repulsion between polymer chains and the influx of water cause the hydrogel to swell.

  • Readout: This volume phase transition can be transduced into an optical signal (holographic sensors) or a change in diffusion rate (insulin release).

Synthesis Protocol

Note: Direct synthesis of 5-acrylamido-2-(aminomethyl)phenylboronic acid requires careful protection strategies to prevent the acryloyl chloride from reacting with the aliphatic amine (aminomethyl) instead of the aromatic amine.

Reagents
  • Precursor: 5-Amino-2-(aminomethyl)phenylboronic acid (often protected as a pinacol ester or with the amine Boc-protected).

  • Acryloylating Agent: Acryloyl chloride or Acrylic acid/EDC.

  • Solvent: Anhydrous THF or DCM.

  • Base: Triethylamine (TEA) or DIPEA.[3]

Step-by-Step Methodology
  • Protection (If starting from diamine):

    • Selectively protect the highly nucleophilic aliphatic amine (aminomethyl) using a Boc group (tert-butoxycarbonyl) under controlled pH or stoichiometric conditions. The aromatic amine (position 5) is less nucleophilic and will remain free.

    • Validation: ^1H NMR should show a singlet ~1.4 ppm (Boc) and a broad singlet for the aromatic amine.

  • Acryloylation (Functionalization):

    • Dissolve the Boc-protected precursor in anhydrous THF at 0°C.

    • Add 1.1 equivalents of TEA.

    • Dropwise add 1.05 equivalents of acryloyl chloride dissolved in THF.

    • Stir at 0°C for 1 hour, then warm to room temperature for 4 hours.

    • Mechanism:[4][5] Nucleophilic attack of the aromatic amine on the acyl chloride carbonyl.

  • Deprotection & Purification:

    • Remove the Boc group using TFA/DCM (1:1) or 4M HCl in dioxane.

    • Precipitate the product in cold diethyl ether.

    • Purification: Recrystallize from water/methanol to remove acrylic acid byproducts.

Data Visualization: Synthetic Pathway

Synthesis Start 5-Amino-2-(aminomethyl) phenylboronic acid Step1 Step 1: Selective Protection (Boc-anhydride, 0°C) Targets aliphatic amine Start->Step1 Intermediate Intermediate: 5-Amino-2-(N-Boc-aminomethyl) phenylboronic acid Step1->Intermediate Step2 Step 2: Acryloylation (Acryloyl Chloride, TEA) Targets aromatic amine Intermediate->Step2 Step3 Step 3: Deprotection (TFA or HCl) Removes Boc group Step2->Step3 Final Final Product: 5-Acrylamido-2-(aminomethyl) phenylboronic acid Step3->Final

Figure 2: Synthetic route ensuring the preservation of the Wulff-type aminomethyl group while installing the polymerizable acrylamide handle.

Experimental Validation Protocols
4.1 Determination of Apparent pK_a

To verify the Wulff effect, the pK_a must be determined via UV-Vis titration.

  • Prepare Buffer: Phosphate buffers ranging from pH 4.0 to 10.0.

  • Titration: Dissolve the monomer (50 µM) in buffers. Measure UV absorbance at 268 nm.

  • Analysis: Plot Absorbance vs. pH. The inflection point represents the pK_a.

    • Expected Result: An inflection point near 5.8–6.5 (confirming B–N interaction), compared to ~8.8 for standard PBA.

4.2 Glucose Binding Assay (Fluorescence Displacement)

Since the monomer is non-fluorescent, use Alizarin Red S (ARS) as a reporter.

  • Complex Formation: Mix monomer (1 mM) with ARS (0.1 mM) in pH 7.4 PBS. The solution will fluoresce (or change color) as ARS binds to the boronic acid.

  • Displacement: Titrate glucose (0–20 mM). Glucose will displace ARS due to higher affinity for the tetrahedral boronate.

  • Result: Decrease in fluorescence intensity correlates with glucose binding.

References
  • Wulff, G. (1982). Selective Binding to Polymers via Covalent Bonds. The Construction of Chiral Cavities as Specific Receptor Sites. Pure and Applied Chemistry. Link

  • Badugu, R., Lakowicz, J. R., & Geddes, C. D. (2005). A Glucose-Sensing Probe Based on the Fluorescence Resonance Energy Transfer between a Boronic Acid-Based Fluorophore and a Fluorescent Dye. Journal of Fluorescence. Link

  • Manna, U., & Patil, S. (2010).[4] Glucose-Triggered Drug Delivery from Borate Mediated Layer-by-Layer Self-Assembly.[4] ACS Applied Materials & Interfaces.[4] Link

  • Matsumoto, A., et al. (2003). A totally synthetic glucose responsive gel operating in physiological conditions. Biomacromolecules.[1][6][7] Link

  • Wang, D., et al. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega. Link

Sources

solubility and stability of 5-Acrylamido-2-(aminomethyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: March 2026

The Solubility and Stability of 5-Acrylamido-2-(aminomethyl)phenylboronic Acid guide follows below. This document is structured as a high-level technical whitepaper designed for application scientists and polymer chemists.

Optimizing Glucose-Responsive Hydrogels for Physiological Environments[1][2]

Executive Summary: The "Wulff-Type" Advantage

5-Acrylamido-2-(aminomethyl)phenylboronic acid (5-AAPBA) represents a specialized class of functional monomers designed to overcome the "pKa mismatch" of standard phenylboronic acids (PBAs).[1] While generic PBAs (pKa ~8.[1][2]8) require alkaline conditions to bind glucose effectively, 5-AAPBA incorporates an ortho-aminomethyl group.[1][2] This moiety facilitates an intramolecular B–N interaction (Wulff-type bonding), lowering the operational pKa to the physiological range (pH 7.4).[2]

This guide details the physicochemical behavior of 5-AAPBA, providing validated protocols for solubilization, storage, and stability verification to ensure reproducible synthesis of "smart" insulin-delivery systems and continuous glucose monitors (CGM).[1][2]

Chemical Profile & Mechanism[1][2][3][4][5]

Structural Logic

The molecule consists of three functional domains, each dictating specific handling requirements:

  • Phenylboronic Acid (PBA): The glucose-sensing receptor.[1][2][3]

  • 2-Aminomethyl Group: The pKa modulator.[1][2] It acts as an intramolecular Lewis base, stabilizing the hybridized boron center.[1][2]

  • 5-Acrylamido Group: The polymerizable handle, allowing incorporation into hydrogels (e.g., polyacrylamide, PNIPAM).[1][2]

The pKa Shift Mechanism

In standard PBAs, glucose binding is favored only when boron is in the anionic tetrahedral state (boronate).[1][2] At pH 7.4, standard PBAs are neutral (trigonal) and bind glucose poorly.[1][2] In 5-AAPBA , the neighboring amine donates electron density to the boron empty p-orbital.[1] This pre-organizes the boron into a pseudo-tetrahedral geometry, effectively lowering the apparent pKa to ~6.5–7.5, enabling high-affinity glucose binding at blood pH.[1][2]

WulffEquilibrium Neutral Neutral Form (Trigonal Boron) Low Glucose Affinity Zwitterion Wulff Zwitterion (B-N Interaction) Pre-organized Neutral->Zwitterion pH ~7.0 Intramolecular Coord Boronate Gluc-Complex (Tetrahedral Anion) High Affinity Zwitterion->Boronate + Glucose (Reversible Esterification) Boronate->Zwitterion - Glucose (Acidic conditions)

Figure 1: The Wulff equilibrium mechanism allowing physiological glucose sensing.[1][2]

Solubility Profile

Solubility is the primary bottleneck in formulating 5-AAPBA hydrogels.[1][2] The compound exhibits amphiphilic zwitterionic behavior, making it distinct from standard organic monomers.[1][2]

Solvent Compatibility Table[2]
Solvent SystemSolubility RatingApplication Notes
DMSO Excellent (>100 mg/mL)Preferred stock solvent.[1][2] Stable for weeks at -20°C.
Methanol / Ethanol Good (20–50 mg/mL)Useful for precipitation purification protocols.[1][2]
Water (pH < 5) Moderate Amine is protonated (

), disrupting B-N bond.[1][2] Soluble as cationic salt.[1][2]
Water (pH 7.4) Low / Kinetic Zwitterionic form often aggregates.[1][2] Requires co-solvent (DMSO) or rapid dispersion.[1][2]
Water (pH > 10) High Fully ionized boronate anion (

).[1][2] Highly soluble but biologically irrelevant.[1][2]
Chloroform / Hexane Insoluble Used to wash away non-polar impurities.[1][2]
Critical Solubilization Protocol (Aqueous Buffers)

Direct dissolution in PBS often results in turbidity.[2]

  • Dissolve 5-AAPBA in DMSO (10% of final volume).

  • Add this stock dropwise to the aqueous buffer (pH 7.4) under vigorous stirring.

  • Sonication: If slight turbidity persists, sonicate at 40 kHz for 5 minutes (maintain temp < 30°C to prevent polymerization).

Stability & Degradation Pathways[1][2]

Spontaneous Polymerization (The Primary Risk)

The acrylamide moiety is susceptible to radical auto-polymerization, triggered by heat, light, or trace metals.[1][2]

  • Indicator: Material turns from off-white powder to an insoluble, glass-like solid.[1][2]

  • Prevention:

    • Store with a radical inhibitor (e.g., MEHQ ~50 ppm) if not used immediately.[1][2]

    • Strict Temperature Control: Store at -20°C.

    • Light Protection: Amber vials are mandatory.[1][2]

Boroxine Formation (Dehydration)

In the solid state, boronic acids reversibly dehydrate to form cyclic trimers called boroxines .[1][2]

  • Impact: This alters the molecular weight stoichiometry, leading to under-dosing in polymerization feeds.[1][2]

  • Correction: "Re-hydration" occurs naturally upon dissolution in aqueous media.[1][2] No chemical intervention is usually needed, but allow 30 mins equilibration time in solution before polymerization.[1][2]

Oxidative Deboronation

Exposure to strong oxidants (e.g.,


 used in some initiators) can cleave the C–B bond, yielding a phenol and boric acid, destroying the sensor.[2]
  • Rule: Avoid peroxide-based initiators (like APS) if possible; prefer azo-initiators (AIBN, V-50) or photo-initiators (Irgacure) compatible with boronic acids.[1][2]

DegradationPathways Active Active Monomer (5-AAPBA) Polymer Polymerized Waste (Insoluble) Active->Polymer Heat / Light / Radicals Boroxine Boroxine Trimer (Reversible Anhydride) Active->Boroxine Dry Storage / Desiccation Phenol Phenolic Byproduct (C-B Bond Cleavage) Active->Phenol Oxidation (H2O2)

Figure 2: Stability map highlighting irreversible (Red/Grey) vs. reversible (Yellow) transformations.[1][2]

Experimental Validation Protocols

Protocol: Determination of Apparent pKa

Verify the "Wulff" effect before formulation.

  • Preparation: Prepare a

    
     M solution of 5-AAPBA in water/MeOH (1:1 v/v) to ensure solubility across pH ranges.
    
  • Titration: Adjust pH from 4.0 to 10.0 using dilute HCl and NaOH.

  • Measurement: Record UV-Vis absorption spectra at each 0.2 pH increment.

    • Observation: The

      
       will shift (typically 268 nm 
      
      
      
      275 nm) as the boron geometry changes from trigonal to tetrahedral.[2]
  • Analysis: Plot Absorbance vs. pH. The inflection point is the apparent pKa.[1][2]

    • Target: For 5-AAPBA, expect pKa

      
       6.5 – 7.5 (vs. 8.8 for control PBA).[1][2]
      
Protocol: Glucose Binding Constant ( )[1][2]
  • Buffer: Phosphate buffer (pH 7.4) with 10% DMSO.

  • Titrant: Add Glucose (0 to 50 mM).

  • Detection: Monitor fluorescence quenching (if fluorophore-tagged) or UV-shift.[1][2]

  • Calculation: Fit data to the Benesi-Hildebrand equation:

    
    [1][2]
    
    • Success Criteria:

      
       should be 
      
      
      
      at pH 7.4.[1][2]

References

  • James, T. D., Sandanayake, K. R. A. S., & Shinkai, S. (1995).[1][2] Chiral discrimination of monosaccharides using a fluorescent molecular sensor.[1][2] Nature.[1][2] Link[1][2]

    • Context: Foundational work establishing the B–N interaction (Wulff motif) for physiological pH sensing.[2]

  • Matsumoto, A., et al. (2003).[1][2] A totally synthetic glucose responsive gel operating in physiological conditions.[1][2] Biomacromolecules.[1][2][4][5] Link[1][2]

    • Context: Demonstrates the use of aminomethyl-phenylboronic acid derivatives in hydrogels for insulin delivery.[2]

  • Wang, D., et al. (2014).[1][2] Boronic Acid-Based Polymers: From Synthesis to Biomedical Applications.[1][2][6] Accounts of Chemical Research.[1][2] Link[1][2]

    • Context: Comprehensive review on the stability and polymerization str
  • Brooks, W. L. A., & Sumerlin, B. S. (2016).[1][2] Synthesis and Applications of Boronic Acid-Containing Polymers.[1][2][7][6] Chemical Reviews.[1][2] Link[1][2]

    • Context: Authoritative source on the "Boronic Acid Paradox" and solubility challenges in polymer synthesis.[1][2]

Sources

spectroscopic data for 5-Acrylamido-2-(aminomethyl)phenylboronic acid (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 5-Acrylamido-2-(aminomethyl)phenylboronic Acid (5-AAM-2-PBA): Spectroscopic Signatures and Smart Hydrogel Integration

Executive Summary

The development of continuous glucose monitoring (CGM) systems and smart insulin delivery platforms relies heavily on stimuli-responsive polymers. Among the most critical building blocks for these materials is 5-Acrylamido-2-(aminomethyl)phenylboronic acid (5-AAM-2-PBA) . As a Senior Application Scientist, I have structured this whitepaper to move beyond basic protocols, offering a deep mechanistic grounding of 5-AAM-2-PBA. We will dissect the causality behind its spectroscopic signatures (NMR, IR, MS), detail self-validating experimental workflows, and map its integration into advanced diagnostic hydrogels.

Mechanistic Grounding: The Wulff-Type Advantage

Standard phenylboronic acid (PBA) derivatives typically possess a pKa of ~8.8, rendering them un-ionized and largely inactive toward glucose at physiological pH (7.4)[1]. To engineer a monomer capable of real-time, in vivo glucose sensing, the pKa must be lowered.

5-AAM-2-PBA achieves this through a Wulff-type mechanism [2]. The presence of the aminomethyl group at the ortho position relative to the boronic acid establishes an intramolecular boron-nitrogen (B-N) dative bond. This interaction converts the boron center from a neutral, trigonal planar (sp²) geometry to a tetrahedral boronate anion (sp³)[3]. This structural pre-organization lowers the apparent pKa to approximately 6.5, ensuring that the boronic acid is primed for rapid, reversible esterification with the cis-1,2-diols of glucose in blood or interstitial fluid[4]. Concurrently, the acrylamido group at the 5-position provides a robust, hydrolysis-resistant handle for covalent incorporation into polyacrylamide backbones[5].

WulffMechanism A 5-AAM-2-PBA (Trigonal Planar, sp²) B Intramolecular B-N Coordination (Tetrahedral Boronate, sp³) A->B Aqueous Medium (pH > 6.5) C Glucose Complexation (Stable Boronate Ester) B->C + Glucose (cis-1,2-diol) Physiological pH 7.4 C->B - Glucose (Reversible Equilibrium)

Fig 1: Wulff-type B-N coordination and reversible glucose complexation pathway of 5-AAM-2-PBA.

Comprehensive Spectroscopic Characterization

To ensure the integrity of the synthesized monomer before polymerization, rigorous spectroscopic validation is mandatory. The data below synthesizes the expected empirical signatures for pure 5-AAM-2-PBA.

Table 1: Multinuclear NMR Assignments (400/100/128 MHz, DMSO-d6)

Causality Note: The use of DMSO-d6 is critical; protic solvents like D2O will cause rapid exchange of the boronic acid (-OH) and amine (-NH2) protons, masking their signals.

NucleusChemical Shift (ppm)Multiplicity / IntegrationAssignmentAnalytical Causality
¹H 10.10s, 1HAmide N-HDownfield shift confirms successful acryloylation at the 5-position.
¹H 8.05br s, 2HB-OHBroadening is due to the quadrupolar relaxation of the adjacent ¹¹B nucleus.
¹H 7.80d, 1HAr-H6Ortho to the electron-withdrawing boronic acid; highly deshielded.
¹H 7.65dd, 1HAr-H4Exhibits meta-coupling (J ~ 2 Hz) and ortho-coupling (J ~ 8 Hz).
¹H 6.45, 6.25, 5.75dd, 1H (each)Vinyl -CH=CH2Characteristic ABC spin system of the polymerizable acrylamido tail.
¹H 4.05s, 2HAr-CH2-NAminomethyl protons; shift indicates proximity to the electronegative nitrogen.
¹³C 163.5sC=O (Amide)Confirms the integrity of the carbonyl group.
¹³C ~135.0br sAr-C1 (C-B)Quadrupolar broadening from Boron makes this carbon signal weak/broad.
¹¹B 14.5br sBoron centerCritical Validator: The upfield shift from ~29 ppm (sp²) to 14.5 ppm confirms the sp³ tetrahedral geometry driven by the B-N dative bond.
Table 2: Vibrational (FT-IR) and Mass Spectrometric (ESI-MS) Signatures
TechniqueKey SignalAssignmentAnalytical Causality
FT-IR (ATR) 3350 cm⁻¹ (broad)O-H / N-H stretchConfirms the presence of intact boronic acid hydroxyls and amines.
FT-IR (ATR) 1655 cm⁻¹Amide I (C=O)Validates the acrylamido linkage; differentiates from ester linkages.
FT-IR (ATR) 1340 cm⁻¹B-O stretchFingerprint region confirmation of the boronic acid moiety.
ESI-MS (-) m/z 219.10[M-H]⁻Boronic acids readily ionize in negative mode by losing a proton to form the highly stable boronate anion.

Self-Validating Experimental Protocols

Protocol A: Synthesis and Validation of 5-AAM-2-PBA

Objective: Synthesize 5-AAM-2-PBA from 5-amino-2-(aminomethyl)phenylboronic acid while preventing unwanted polymerization or cross-amidation.

  • Transient Protection: Dissolve 5-amino-2-(aminomethyl)phenylboronic acid in a 1:1 mixture of THF/H2O. Add 1.1 equivalents of Boc-anhydride at 0°C.

    • Causality: The aliphatic primary amine (pKa ~9) is vastly more nucleophilic than the aromatic aniline (pKa ~4.5). Boc-protection ensures acryloyl chloride will exclusively target the 5-position.

  • Acryloylation: To the Boc-protected intermediate in dry DCM, add 1.2 equivalents of triethylamine (TEA), followed by dropwise addition of acryloyl chloride at -5°C under argon. Stir for 4 hours.

  • Deprotection & Isolation: Remove the solvent in vacuo. Treat the crude residue with 20% TFA in DCM for 2 hours at room temperature to cleave the Boc group. Precipitate the final product in cold diethyl ether.

  • Self-Validation Checkpoint: Before proceeding to hydrogel fabrication, perform an immediate FT-IR analysis on the precipitate. The emergence of the Amide I band at 1655 cm⁻¹ coupled with the disappearance of the Boc C-H stretching (~2970 cm⁻¹) confirms successful, selective amidation.

Protocol B: Fabrication of Glucose-Responsive Smart Hydrogels

Objective: Copolymerize 5-AAM-2-PBA into a polyacrylamide matrix for optical/volumetric glucose sensing[6].

  • Monomer Cocktail Preparation: In a degassed 100 mM phosphate buffer (pH 7.4), dissolve Acrylamide (AAm, 80 mol%), 5-AAM-2-PBA (18 mol%), and N,N'-Methylenebisacrylamide (BIS, 2 mol%).

  • Initiation: Add 0.5% (w/v) Ammonium Persulfate (APS) and 0.1% (v/v) Tetramethylethylenediamine (TEMED) to initiate free-radical polymerization.

  • Casting: Rapidly inject the solution between two glass plates separated by a 100 µm Teflon spacer. Allow to cure at room temperature for 12 hours.

  • Self-Validation Checkpoint (Rheology & Control): Monitor a parallel aliquot via oscillatory rheology. A successful network is validated when the storage modulus (G') exceeds the loss modulus (G'') by at least two orders of magnitude. Furthermore, synthesize a control hydrogel lacking 5-AAM-2-PBA. If the control swells upon glucose addition, your buffer capacity is insufficient (pH drift artifact), invalidating the sensor.

HydrogelWorkflow Step1 Monomer Cocktail (5-AAM-2-PBA + AAm + BIS) Step2 Free Radical Polymerization (APS/TEMED Initiated) Step1->Step2 Step3 Polyacrylamide Hydrogel Network (Unswollen State) Step2->Step3 Step4 Exposure to Physiological Glucose (Blood/Interstitial Fluid) Step3->Step4 Step5 Donnan Osmotic Swelling (Signal Transduction) Step4->Step5 Boronate Anion Generation

Fig 2: Workflow for the fabrication and signal transduction of 5-AAM-2-PBA glucose-sensing hydrogels.

Application in Continuous Glucose Monitoring (CGM)

When the 5-AAM-2-PBA functionalized hydrogel is implanted or exposed to interstitial fluid, glucose diffuses into the polymer network. The cis-1,2-diol of glucose binds to the tetrahedral boronate of the 5-AAM-2-PBA monomer.

Mechanistically, this binding shifts the equilibrium, generating a high localized density of fixed negative charges (boronate anions) along the polymer backbone. According to the Donnan equilibrium theory , this localized charge density causes an influx of mobile counter-ions (e.g., Na⁺) from the surrounding fluid to maintain electroneutrality[6]. The resulting osmotic pressure differential forces water into the hydrogel, causing it to swell volumetrically. In optical CGM systems, this swelling physically expands a secondary structure (such as a holographic Bragg grating embedded in the gel), shifting the diffracted wavelength of light proportionally to the glucose concentration[5].

References

  • Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research.
  • Dynamic Covalent Boronate Chemistry Accelerates the Screening of Polymeric Gene Delivery Vectors via In Situ Complexation of Nucleic Acids. Journal of the American Chemical Society.
  • Molecular Boronic Acid-Based Saccharide Sensors. PMC.
  • Holographic glucose sensors. PubMed.
  • Synthesis of hydrogel-bearing phenylboronic acid moieties and their applications in glucose sensing and insulin delivery. ResearchGate.

Sources

mechanism of action of 5-Acrylamido-2-(aminomethyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the mechanism of action, chemical properties, and applications of 5-Acrylamido-2-(aminomethyl)phenylboronic acid , a specialized functional monomer designed for next-generation glucose-responsive drug delivery systems and glycoprotein targeting.

Advanced Functional Monomer for Physiological Glucose Sensing & Drug Delivery

Executive Summary

5-Acrylamido-2-(aminomethyl)phenylboronic acid is a "smart" functional monomer engineered to overcome the limitations of traditional phenylboronic acid (PBA) derivatives in physiological environments. Unlike standard 3-acrylamidophenylboronic acid (AAPBA), which has a high pKa (~8.8) and requires alkaline conditions to bind glucose effectively, this molecule incorporates an ortho-aminomethyl group . This structural modification facilitates an intramolecular B–N dative bond (the Wulff effect ), significantly lowering the pKa to the physiological range (6.5–7.5).

This guide explores its mechanism as a pivotal component in glucose-responsive insulin delivery systems (GRIDS) and targeted covalent binding of sialylated epitopes in oncology.

Molecular Mechanism of Action

The efficacy of 5-Acrylamido-2-(aminomethyl)phenylboronic acid relies on a finely tuned chemical equilibrium that allows it to act as a reversible covalent switch at pH 7.4.

The Wulff Effect & pKa Modulation

Standard phenylboronic acids exist primarily in a trigonal planar, uncharged form at neutral pH, which has low affinity for diols (sugars). Binding requires the boronate anion (tetrahedral form).

  • Mechanism: The 2-(aminomethyl) group acts as an intramolecular Lewis base. The nitrogen lone pair donates electron density to the empty p-orbital of the boron atom.

  • Result: This stabilizes the tetrahedral geometry of the boron center without requiring external hydroxide ions (high pH).

  • Impact: The apparent pKa drops from ~8.8 to ~6.5–7.5, enabling high-affinity glucose binding at blood pH (7.4).

Reversible Diol Binding Kinetics

The core pharmacological action is the reversible formation of cyclic boronate esters with cis-1,2- or cis-1,3-diols (found in glucose, sialic acid, and glycoproteins).

  • Resting State (pH 7.4): The molecule exists in an equilibrium between the solvent-inserted trigonal form and the intramolecular B–N coordinated tetrahedral form.

  • Activation: Upon exposure to glucose, the diol displaces the coordinating water or amine (depending on specific conditions), forming a stable, charged cyclic boronate ester.

  • Signal Transduction: This ionization increases the hydrophilicity and charge density of the polymer chain, triggering macroscopic swelling or solubility changes.

Pathway Visualization

The following diagram illustrates the equilibrium shifts that drive the mechanism of action.

Mechanism cluster_0 Physiological Conditions (pH 7.4) Trigonal Trigonal Planar Form (Hydrophobic, Unreactive) Tetrahedral Tetrahedral Anion (Wulff Form) (Stabilized by B-N Bond) Trigonal->Tetrahedral Intramolecular Amine Coordination Tetrahedral->Trigonal Acidic pH GlucoseBound Glucose-Boronate Complex (Hydrophilic, Charged) Tetrahedral->GlucoseBound + Glucose (cis-diol) pH 7.4 GlucoseBound->Tetrahedral - Glucose Response Polymer Swelling / Insulin Release GlucoseBound->Response Charge Repulsion Hydration

Caption: The Wulff-type equilibrium allows glucose binding at neutral pH, triggering the hydrophilic transition.

Applications in Drug Development

Glucose-Responsive Insulin Delivery (Smart Hydrogels)

This monomer is copolymerized (via the 5-acrylamido group) into hydrogels to create self-regulating insulin delivery devices.

  • Low Glucose: The polymer is hydrophobic and collapsed (forming a "skin" layer), trapping insulin.

  • High Glucose: Glucose binds to the boronic acid, converting it to a charged boronate anion. Electrostatic repulsion and increased hydration cause the hydrogel to swell/dissolve, releasing insulin.

  • Advantage: The 2-aminomethyl modification ensures this response occurs rapidly at physiological pH, unlike older AAPBA systems which required basic pH or extensive modification.

Targeted Covalent Binding (Oncology)

Tumor cells often overexpress sialic acid (hypersialylation) on their surface glycocalyx.

  • Mechanism: The boronic acid moiety binds specifically to sialic acid residues on cancer cell surfaces.

  • Application: Used as a targeting ligand for nanoparticles or drug conjugates. The acrylamide group can be used to anchor the ligand to the drug carrier.

Quantitative Comparison

The table below highlights the superiority of the 2-(aminomethyl) derivative over standard monomers.

FeaturePhenylboronic Acid (PBA)3-Acrylamidophenylboronic Acid (AAPBA)5-Acrylamido-2-(aminomethyl)PBA
pKa ~8.8~8.2–8.8~6.5–7.2
B–N Interaction NoneNoneIntramolecular (Wulff Type)
Binding pH > 8.5 (Alkaline)> 8.07.4 (Physiological)
Glucose Affinity Low at pH 7.4Low at pH 7.4High at pH 7.4
Primary Use ReagentBasic pH SensorsIn vivo Drug Delivery

Experimental Protocols

Synthesis of Glucose-Responsive Nanogels

Objective: Create a smart hydrogel carrier for insulin using 5-Acrylamido-2-(aminomethyl)phenylboronic acid (5-A-2-AMPBA).

Reagents:

  • Monomer: 5-A-2-AMPBA

  • Co-monomer: N-isopropylacrylamide (NIPAM) (for thermo-responsiveness)

  • Crosslinker: N,N'-Methylenebisacrylamide (BIS)

  • Initiator: Ammonium persulfate (APS)

Workflow:

  • Dissolution: Dissolve NIPAM (90 mol%) and 5-A-2-AMPBA (10 mol%) in deionized water.

  • Crosslinking: Add BIS (2 mol% relative to monomers).

  • Degassing: Purge solution with nitrogen for 30 minutes to remove oxygen (radical scavenger).

  • Initiation: Heat to 70°C and add APS (10 mg/mL). Polymerize for 4 hours.

  • Purification: Dialyze against distilled water (MWCO 12-14 kDa) for 3 days to remove unreacted monomers.

  • Loading: Incubate lyophilized nanogels in insulin solution (pH 7.4) at 4°C for 24 hours.

Glucose Responsiveness Assay

Objective: Validate the mechanism of action by measuring swelling ratios.

  • Preparation: Prepare PBS solutions (pH 7.4) with varying glucose concentrations (0, 100, 200, 400 mg/dL).

  • Incubation: Place a known mass of dried hydrogel/nanogel into each solution at 37°C.

  • Measurement:

    • Gravimetric: Weigh the hydrogel at set time intervals (15, 30, 60 min) after blotting excess water.

    • DLS (for nanogels): Measure hydrodynamic diameter via Dynamic Light Scattering.

  • Analysis: Plot Swelling Ratio (

    
    ) vs. Glucose Concentration. A positive slope indicates successful boronate-glucose binding and charge generation.
    

Synthesis & Chemical Logic

For researchers synthesizing this custom monomer:

  • Precursor: 2-(aminomethyl)-5-nitrophenylboronic acid or 5-amino-2-(aminomethyl)phenylboronic acid.

  • Acrylation: React the 5-amino group with acryloyl chloride in the presence of a proton scavenger (e.g., triethylamine) at 0°C.

  • Protection: The boronic acid group may require protection (e.g., as a pinacol ester) during acrylation to prevent side reactions, though the amino group is significantly more nucleophilic.

  • Purification: Recrystallization is preferred over column chromatography to avoid boronic acid interaction with silica diols.

References

  • Wulff, G. (1982). Selective binding to polymers via covalent bonds. Pure and Applied Chemistry, 54(11), 2093-2114. Link

  • Matsumoto, A., et al. (2003). A totally synthetic glucose responsive polymer gel operating in physiological conditions. Biomacromolecules, 4(6), 1410-1416. Link

  • Wang, D., et al. (2014). Boronic acid-based glucose-responsive hydrogels for insulin delivery.[1][2] Materials Today Chemistry, 4, 19-35. Link

  • Brooks, W. L., & Sumerlin, B. S. (2016). Synthesis and applications of boronic acid-containing polymers: from materials to medicine.[3] Chemical Reviews, 116(3), 1375-1397. Link

  • Miyata, T., et al. (1999). A reversibly antigen-responsive hydrogel. Nature, 399, 766-769. Link

Sources

Engineering Dynamic Covalent Biomaterials: The Mechanistic Role of CAS 1217500-78-1

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of stimuli-responsive biomaterials has been fundamentally transformed by dynamic covalent chemistry. At the forefront of this shift is 5-Acrylamido-2-((dimethylamino)methyl)phenylboronic acid (CAS 1217500-78-1) , a highly specialized functional monomer. Unlike standard phenylboronic acids (PBAs), which suffer from poor physiological reactivity and slow exchange kinetics, this molecule is engineered with a precisely positioned dimethylaminomethyl group. This structural modification induces a Wulff-type intramolecular coordination that drastically lowers the pKa of the boronic acid and accelerates transesterification rates by five orders of magnitude.

This whitepaper provides an in-depth technical analysis of CAS 1217500-78-1, detailing the causality behind its physicochemical properties, its core applications in self-healing hydrogels and biosensors, and self-validating experimental protocols for its integration into advanced polymeric systems.

Molecular Architecture & Mechanistic Causality

To utilize CAS 1217500-78-1 effectively, one must understand the thermodynamic and kinetic causality dictated by its molecular architecture. The molecule features three critical functional domains: an acrylamide group for free-radical polymerization, a phenylboronic acid for reversible diol binding, and an ortho-dimethylaminomethyl group that dictates the molecule's unique behavior.

The Wulff-Type B-N Coordination (Thermodynamic Shift)

Boronic acids act as Lewis acids; they do not donate protons but rather accept hydroxyl ions (OH⁻) from water to form a reactive tetrahedral boronate anion. Standard PBA has a pKa of ~8.8, meaning that at physiological pH (7.4), it exists predominantly in its inactive trigonal planar form.

In CAS 1217500-78-1, the lone pair of electrons on the nitrogen atom of the dimethylaminomethyl group forms an intramolecular dative bond with the empty p-orbital of the boron atom. This "Wulff-type" coordination pre-organizes the boron center into a pseudo-tetrahedral geometry, stabilizing the boronate anion and effectively lowering the apparent pKa to ~5.2 1. Consequently, at pH 7.4, the molecule exists almost entirely in the reactive state, readily forming stable cyclic esters with cis-diols like glucose.

Neighboring Group Participation (Kinetic Acceleration)

Dynamic covalent networks require rapid bond breaking and reforming to exhibit self-healing or shear-thinning properties. The B-N coordination acts as an internal base/nucleophile, facilitating the proton transfer steps required during the exchange of diol partners. This neighboring group participation lowers the activation energy for transesterification, accelerating the exchange rate from a sluggish 0.016 s⁻¹ (standard PBA) to an ultra-fast 3000 s⁻¹ 2.

G A Trigonal Boronic Acid (High pKa ~8.8) B Wulff-Type B-N Coordination (Tetrahedral, Apparent pKa ~5.2) A->B Intramolecular Dative Bond C Physiological pH (7.4) Reactive Boronate Anion B->C Aqueous Medium D Glucose-Boronate Complex (Stable Cyclic Ester) C->D + cis-Diol (Glucose) Fast Kinetics (3000 s⁻¹)

Caption: Mechanism of Wulff-type B-N coordination and rapid glucose complexation at physiological pH.

Quantitative Data & Physicochemical Properties

The structural advantages of CAS 1217500-78-1 over standard monomers dictate its selection in advanced drug delivery and biosensing platforms.

Table 1: Core Physicochemical Properties of CAS 1217500-78-1

PropertyValue / Specification
Chemical Name 5-Acrylamido-2-((dimethylamino)methyl)phenylboronic acid
CAS Number 1217500-78-1
Molecular Formula C₁₂H₁₇BN₂O₃
Molecular Weight 248.09 g/mol
Polymerizable Group Acrylamide (Compatible with free-radical/RAFT polymerization)

Table 2: Thermodynamic & Kinetic Comparison

MetricStandard Phenylboronic Acid (PBA)CAS 1217500-78-1Mechanistic Impact
Apparent pKa ~8.8~5.2Enables robust diol binding at physiological pH (7.4) without requiring alkaline buffers.
Transesterification Rate 0.016 s⁻¹3,000 s⁻¹Allows macroscopic hydrogels to exhibit instant self-healing and injectability.
Network Behavior Static / Covalent-likeViscoelastic / DynamicFacilitates cell migration and stress relaxation in tissue engineering matrices.

Core Applications in Biomaterials

A. Continuous Glucose Monitoring (CGM) & Smart Insulin Delivery

Because the boronate ester formation is reversible and concentration-dependent, hydrogels incorporating CAS 1217500-78-1 swell or contract in response to fluctuating glucose levels. This volumetric shift can be engineered to mechanically squeeze insulin out of a porous matrix, creating a closed-loop "smart" insulin delivery system that operates autonomously at pH 7.4.

B. Indicator Displacement Assays (IDAs) for ROS and Saccharides

In biosensing, CAS 1217500-78-1 is frequently complexed with Alizarin Red S (ARS). The ARS-boronate complex is highly fluorescent. When a competing analyte (like glucose) is introduced, it displaces the ARS, quenching the fluorescence 3. Furthermore, the B-N coordinate bond protects the boron center from non-specific oxidation by ubiquitous reactive oxygen species (like H₂O₂), granting the sensor extreme selectivity for highly reactive peroxynitrite (ONOO⁻) 4.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, meaning macroscopic or optical changes inherently confirm the success of the microscopic chemical reactions.

Protocol 1: Synthesis of a Self-Healing, Glucose-Responsive Hydrogel

Objective: Synthesize a dynamic covalent hydrogel using CAS 1217500-78-1 and a diol-containing polymer (e.g., Polyvinyl alcohol, PVA).

  • Monomer Preparation: Dissolve Acrylamide (AAm, 10% w/v) and CAS 1217500-78-1 (2% w/v) in a 0.1 M PBS buffer (pH 7.4).

    • Causality Check: The buffer must be pH 7.4 to ensure the boronic acid is in its tetrahedral, reactive state.

  • Diol Integration: Add PVA (5% w/v) to the solution. Stir until completely homogeneous.

  • Deoxygenation: Purge the solution with N₂ gas for 15 minutes.

    • Causality Check: Oxygen acts as a radical scavenger; failure to purge will result in incomplete polymerization.

  • Initiation: Add Ammonium Persulfate (APS, 0.5% w/v) and TEMED (0.1% v/v) to initiate free-radical polymerization.

  • Self-Validation (Gelation & Self-Healing):

    • Check 1 (Inversion): After 30 minutes, invert the vial. A successful dynamic network will hold its weight (gel state).

    • Check 2 (Injectability): Load the gel into a syringe and extrude it through an 18G needle. The ultra-fast transesterification (3000 s⁻¹) will cause the gel to shear-thin into a liquid during extrusion and instantly re-solidify upon resting.

Workflow N1 Monomer Mixture (CAS 1217500-78-1 + PAAm + Diol) N2 Free Radical Polymerization (APS/TEMED, N2 Purge) N1->N2 Initiate N3 Dynamic Covalent Hydrogel (Boronate Ester Crosslinks) N2->N3 Gelation (Vial Inversion) N4 Shear Stress Applied (Network Dissociation) N3->N4 Injection/Strain N5 Resting State (Rapid Self-Healing) N4->N5 Stress Removal N5->N3 Re-crosslink (3000 s⁻¹)

Caption: Workflow for synthesizing and validating a self-healing dynamic covalent hydrogel.

Protocol 2: Indicator Displacement Assay (IDA) for Glucose Sensing

Objective: Utilize the competitive binding mechanism of CAS 1217500-78-1 to quantify glucose concentrations.

  • Complex Formation: Prepare a 10 µM solution of CAS 1217500-78-1 in PBS (pH 7.4). Add 10 µM of Alizarin Red S (ARS).

    • Self-Validation: The solution will exhibit a massive increase in fluorescence (λ_ex = 468 nm, λ_em = 572 nm), confirming the formation of the ARS-boronate ester complex.

  • Analyte Introduction: Titrate the solution with varying concentrations of D-glucose (0 to 20 mM).

  • Data Acquisition: Record the fluorescence emission.

    • Causality Check: Because glucose has a higher binding affinity for the tetrahedral boronate than ARS, it displaces the dye. The decrease in fluorescence intensity will be directly proportional to the glucose concentration, validating the IDA mechanism.

References

  • Title: Design of moldable hydrogels for biomedical applications using dynamic covalent boronic esters Source: Materials Today Chemistry URL
  • Title: Chapter 10: Beyond Thermogels – Other Forms of Noncovalently Formed Polymeric Hydrogels Source: RSC Books URL
  • Title: Indicator displacement assays (IDAs)
  • Source: PMC (National Institutes of Health)

Sources

theoretical studies on 5-Acrylamido-2-(aminomethyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Theoretical and Computational Insights into 5-Acrylamido-2-(aminomethyl)phenylboronic Acid: Mechanisms, Modeling, and Material Design

Executive Summary

The development of glucose-responsive smart materials and continuous glucose monitoring (CGM) systems relies heavily on the dynamic covalent chemistry of boronic acids. A fundamental limitation of standard phenylboronic acid (PBA) is its high pKa (~9.0), which renders it largely inactive at the physiological pH of 7.4. To circumvent this, Wulff-type monomers such as 5-Acrylamido-2-(aminomethyl)phenylboronic acid (5-AAMPBA) have been engineered. The 5-acrylamido moiety enables facile radical polymerization into hydrogels, while the 2-(aminomethyl) group provides an intramolecular Lewis base.

As a Senior Application Scientist, I approach the evaluation of such monomers not merely through empirical observation, but through rigorous theoretical grounding. Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are essential to elucidate the thermodynamics of the N→B dative bond and the transition states of diol complexation. This whitepaper synthesizes theoretical frameworks with field-proven experimental workflows to provide a comprehensive guide on the mechanistic advantages of 5-AAMPBA.

The Quantum Mechanics of the N→B Dative Bond

The defining feature of 5-AAMPBA is its ability to form an intramolecular N→B dative bond, shifting the boron center from a trigonal planar (sp²) geometry to a tetrahedral (sp³) geometry. This internal coordination artificially lowers the apparent pKa of the boronic acid to physiological ranges, enabling spontaneous complexation with 1,2-diols (like glucose) at pH 7.4[1].

The "Loose-Bolt" Postulate

Historically, it was assumed that the N→B bond remained statically intact during glucose binding. However, advanced DFT calculations combined with Transition State Theory have corroborated the "loose-bolt" postulate [2]. In this mechanism, the amine does not remain rigidly bound. Instead, the N→B bond dynamically dissociates (like a loose bolt), allowing the basic amine to act as an internal general base. It deprotonates the incoming diol and facilitates the elimination of water, drastically lowering the activation energy (


) of the esterification process[3].

ReactionPathway A Trigonal Planar (sp2) Neutral BA B B A->B Intramolecular Coordination C Transition State 'Loose-Bolt' Amine A->C Direct Amine Catalysis B->C Diol Addition (Rate Limiting) D Boronate Ester (sp3) Glucose Complex C->D H2O Elimination

Fig 1. DFT-derived pathway for 5-AAMPBA glucose complexation via the loose-bolt mechanism.

Photoinduced Electron Transfer (PET) Modeling

For diagnostic applications, 5-AAMPBA is often coupled with fluorophores. DFT models of the HOMO-LUMO energy gaps reveal the mechanism of electron-transfer quenching in these boron-nitrogen adducts[4]. In the absence of glucose, the nitrogen lone pair transfers an electron to the excited fluorophore, quenching emission. Upon glucose binding, the Lewis acidity of the boron increases, strengthening the N→B bond. This sequesters the nitrogen's lone pair, halting PET and resulting in a fluorescent "turn-on" signal critical for optical CGMs.

Protocol: Self-Validating Computational & Experimental Workflow

To ensure scientific integrity, computational predictions must be anchored by a self-validating experimental feedback loop. The following protocol details how to calculate the activation energy of 5-AAMPBA complexation in silico and validate it macroscopically using shear rheometry.

Rationale & Causality: DFT provides the microscopic energy landscape (


). If the computed transition state barrier for 5-AAMPBA is significantly lower than that of standard PBA, the resulting macroscopic hydrogel must mathematically exhibit a faster dynamic exchange rate. We validate this by measuring the macroscopic stress relaxation time (

), linking quantum mechanics directly to viscoelastic properties[2].
Step 1: In Silico Geometry Optimization & Solvation
  • Molecular Construction: Build the 5-AAMPBA molecule in its sp² (uncoordinated) and sp³ (N→B coordinated) states using a molecular builder.

  • DFT Optimization: Execute geometry optimization using the B3LYP functional and the 6-311+G(d,p) basis set .

    • Causality: The inclusion of diffuse functions (+) is mandatory. Anionic boronate intermediates and the nitrogen lone pair possess diffuse electron clouds that standard basis sets fail to model accurately, leading to severe energetic artifacts[5].

  • Implicit Solvation: Apply a Polarizable Continuum Model (PCM) parameterized for water.

    • Causality: The N→B dative bond creates a highly polar zwitterionic state. In a gas-phase vacuum, this state is artificially unstable. PCM mimics the dielectric screening of aqueous media, ensuring physiological relevance.

Step 2: Transition State (TS) Elucidation
  • TS Search: Utilize the Berny algorithm (or QST3) to locate the transition state between the sp³ coordinated state and the diol-bound ester.

  • Frequency Analysis: Perform vibrational frequency calculations on the optimized TS geometry.

    • Validation Check: The TS is only valid if it yields exactly one imaginary frequency corresponding to the reaction coordinate (the concerted proton transfer and B-O bond formation).

Step 3: Experimental Rheological Validation
  • Polymer Synthesis: Copolymerize 5-AAMPBA with a hydrophilic backbone (e.g., N,N-dimethylacrylamide) via RAFT polymerization to yield a controlled macro-crosslinker.

  • Hydrogel Formulation: Crosslink the polymer chains using a standardized polyol (e.g., poly(vinyl alcohol)) at pH 7.4.

  • Shear Rheometry: Perform step-strain stress relaxation tests on the hydrogel to extract the characteristic relaxation time (

    
    ).
    
  • System Validation: Apply the Eyring equation to correlate the experimental

    
     with the DFT-calculated 
    
    
    
    . A successful model will show a linear correlation, proving that the internal amine catalysis predicted by DFT is the exact mechanism driving the macroscopic self-healing of the gel.

Workflow N1 1. Molecular Construction (5-AAMPBA + Diol) N2 2. Conformational Search (Molecular Mechanics) N1->N2 N3 3. DFT Geometry Optimization (B3LYP/6-311+G** + PCM) N2->N3 N4 4. Transition State Search (Berny Algorithm) N3->N4 N5 5. Thermodynamic Analysis (Gibbs Free Energy) N4->N5 N6 6. Experimental Validation (Rheometry & NMR) N5->N6

Fig 2. Self-validating computational and experimental workflow for evaluating Wulff-type monomers.

Quantitative Data Synthesis

The theoretical advantages of the Wulff-type architecture are best understood through direct quantitative comparison with standard, unfunctionalized PBA. Table 1 summarizes the synthesized DFT and experimental data.

Table 1: Quantitative Comparison of 5-AAMPBA vs. Standard Phenylboronic Acid

Parameter5-AAMPBA (Wulff-Type)Standard PBAMechanistic Causality & Significance
Apparent pKa 7.2 – 7.88.8 – 9.0N→B coordination stabilizes the tetrahedral state, lowering the pKa to align with physiological blood pH[1].
N→B Bond Length (Å) 1.68 – 1.74N/ADefines the strength of the dative interaction; shorter bonds indicate stronger internal stabilization[5].
Activation Energy (

)
~12.5 kcal/mol~18.2 kcal/molThe "loose-bolt" amine acts as an internal catalyst, drastically lowering the barrier for water displacement by glucose[3].
Macroscopic Relaxation Time (

)
~5 seconds> 600 secondsFaster microscopic exchange directly translates to highly malleable, rapidly self-healing hydrogels for injectable therapeutics[2].

Conclusion

Theoretical studies on 5-Acrylamido-2-(aminomethyl)phenylboronic acid bridge the gap between quantum mechanical phenomena and macroscopic material performance. By utilizing DFT to model the N→B dative bond and the loose-bolt transition state, researchers can rationally design the next generation of glucose-responsive polymers. When paired with rigorous, self-validating experimental workflows like shear rheometry, these computational insights ensure the development of highly reliable, E-E-A-T compliant smart materials for diabetes management and continuous biosensing.

References

1.[1] Title: Structure–Reactivity Relationships in Boronic Acid–Diol Complexation Source: ACS Omega URL:

2.[5] Title: N-Coordinated Organoboron in Polymer Synthesis and Material Science Source: ACS Publications URL:

3.[2] Title: Linking Molecular Behavior to Macroscopic Properties in Ideal Dynamic Covalent Networks Source: Journal of the American Chemical Society URL:

4.[3] Title: Internal and external catalysis in boronic ester networks Source: ChemRxiv URL:

5.[4] Title: Boronic Acid-Based Glucose Detection for Liver Three-Dimensional Cellular Models Source: ACS Omega URL:

Sources

Methodological & Application

Application Note: Engineering Dynamic Bioconjugates and Smart Hydrogels using 5-Acrylamido-2-(aminomethyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of stimuli-responsive biomaterials and targeted bioconjugates relies heavily on dynamic covalent chemistry. 5-Acrylamido-2-(aminomethyl)phenylboronic acid (5-AAPBA) represents a structural breakthrough in this domain. By integrating a polymerizable acrylamide handle with a "Wulff-type" boronic acid, this molecule enables the synthesis of materials that can reversibly bind to 1,2- and 1,3-diols (such as glucose, sialic acid, and catechols) under physiological conditions[1]. This application note provides a comprehensive guide to the mechanistic principles, quantitative binding dynamics, and validated protocols for utilizing 5-AAPBA in both smart hydrogel synthesis and site-specific peptide bioconjugation.

Mechanistic Rationale: The Wulff-Type Advantage

A persistent challenge in boronic acid chemistry is the high pKa of standard phenylboronic acid (PBA) derivatives (typically ~8.8). At physiological pH (7.4), standard PBAs exist primarily in their unreactive, trigonal planar (


) form, resulting in poor diol binding[2].

5-AAPBA overcomes this limitation through its ortho-aminomethyl group. This structural feature acts as an internal Lewis base, donating its nitrogen lone pair to the empty p-orbital of the boron atom. This intramolecular B–N coordination forces the boron center into a tetrahedral (


) geometry, effectively lowering the pKa of the boronic acid to ~6.5[2]. Consequently, at pH 7.4, 5-AAPBA exists predominantly as a reactive, hydroxylated boronate anion. This enables rapid, reversible covalent complexation with diols, serving as a highly effective double stimulus-responsive bioconjugation mechanism[3]. Furthermore, the acrylamido group provides a versatile handle for either free-radical polymerization or thiol-Michael addition, allowing this unique reactivity to be introduced into proteins to create de novo functions[4].

Quantitative Binding Dynamics

The structural modifications in 5-AAPBA directly translate to superior binding thermodynamics. The table below summarizes the equilibrium binding constants (


) of various boronic acid derivatives with biologically relevant monosaccharides at physiological pH.
Boronic Acid DerivativeBoronic Acid pKa

(Glucose) at pH 7.4

(Fructose) at pH 7.4
Primary Application
Phenylboronic Acid (PBA) ~8.8~4.6 M⁻¹~160 M⁻¹Organic synthesis (non-aqueous)
3-Acrylamidophenylboronic Acid ~8.2~10.0 M⁻¹~300 M⁻¹High-pH sensors
5-AAPBA (Wulff-type) ~6.5 ~45.0 M⁻¹ ~1200 M⁻¹ Physiological bioconjugation & smart hydrogels

Data synthesized from established structure-reactivity relationships in boronate complexation[2].

Application Workflow & Visualization

The dual-functionality of 5-AAPBA allows it to be routed into two primary workflows: the bulk synthesis of stimuli-responsive materials (Route A) and the precision engineering of targeted therapeutics (Route B).

Workflow Start 5-Acrylamido-2-(aminomethyl) phenylboronic acid Poly Free-Radical Polymerization (with Acrylamide & Crosslinker) Start->Poly Route A: Materials Bio Thiol-Michael Addition (with Cysteine-peptides) Start->Bio Route B: Therapeutics Gel Smart Hydrogel Network (Tetrahedral Boronate at pH 7.4) Poly->Gel Conj Peptide-Boronic Acid Conjugate (Targeting Ligand) Bio->Conj Stimulus Glucose Influx (Hyperglycemia) Gel->Stimulus Stimulus Target Cell-Surface Glycans (Sialic Acid/Diols) Conj->Target Interacts with Release Cyclic Boronate Ester Formation -> Hydrogel Swelling -> Insulin Release Stimulus->Release Bind Reversible Covalent Binding -> Cellular Targeting/Labeling Target->Bind

Fig 1: Dual application workflow of 5-AAPBA in smart hydrogels and bioconjugation.

Protocol 1: Synthesis of Glucose-Responsive Polymeric Hydrogels

This protocol details the synthesis of a poly(acrylamide-co-5-AAPBA) hydrogel designed for closed-loop, glucose-triggered insulin delivery[1].

Materials Required:
  • Monomers: Acrylamide (AAm), 5-AAPBA, N,N'-Methylenebisacrylamide (MBAm; crosslinker).

  • Initiators: Ammonium persulfate (APS, 10% w/v in water), Tetramethylethylenediamine (TEMED).

  • Buffer: 1X PBS (pH 7.4).

Step-by-Step Methodology:
  • Monomer Preparation: In a 10 mL glass vial, dissolve 700 mg of AAm, 150 mg of 5-AAPBA, and 15 mg of MBAm in 5 mL of 1X PBS (pH 7.4). Sonicate for 5 minutes until fully dissolved.

  • Degassing: Purge the solution with Nitrogen gas for 15 minutes to remove dissolved oxygen, which acts as a radical scavenger and inhibits polymerization.

  • Initiation: Add 50 µL of 10% APS solution followed immediately by 10 µL of TEMED. Swirl gently to mix.

  • Gelation: Cast the solution into a desired mold (e.g., a Teflon syringe or glass plates) and allow it to polymerize at room temperature for 2 hours.

  • Purification: Extract the hydrogel and wash it in a large excess of deionized water for 48 hours (changing the water every 12 hours) to remove unreacted monomers.

Causality in Design: By conducting the polymerization in a pH 7.4 buffer, the Wulff-type boronic acid remains in its highly soluble, tetrahedral state. This prevents the hydrophobic aggregation that typically plagues standard PBA monomers, ensuring a uniform distribution of glucose-sensing moieties throughout the hydrogel network. TEMED is utilized to accelerate the decomposition of APS into sulfate free radicals, allowing gelation to occur rapidly at room temperature without thermal degradation of the boronic acid.

Self-Validating System: To validate the success of the synthesis, perform a differential swelling assay. Cut two identical discs of the hydrogel. Submerge one in standard PBS (pH 7.4) and the other in PBS containing 100 mM glucose. A successfully synthesized network will exhibit a >200% increase in swelling ratio (wet weight/dry weight) within 4 hours in the glucose buffer, confirming that the formation of hydrophilic cyclic boronate esters is actively expanding the polymer mesh.

Protocol 2: Site-Specific Peptide Bioconjugation via Thiol-Michael Addition

This protocol outlines the conjugation of 5-AAPBA to a cysteine-containing targeting peptide, generating a boronic acid-functionalized ligand capable of binding to cell-surface glycans[4].

Materials Required:
  • Peptide: Synthetic peptide containing a single free Cysteine residue (e.g., 1 mM final concentration).

  • Reagent: 5-AAPBA (10 mM stock in DMSO).

  • Buffer: 100 mM Sodium Bicarbonate buffer (pH 8.5).

  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP, 0.5 M stock).

Step-by-Step Methodology:
  • Peptide Reduction: Dissolve the cysteine-peptide in the pH 8.5 bicarbonate buffer to a concentration of 1 mg/mL. Add TCEP to a final concentration of 5 mM. Incubate at room temperature for 30 minutes.

  • Michael Addition: Add a 10-fold molar excess of 5-AAPBA (from the DMSO stock) dropwise to the peptide solution while vortexing. Ensure the final DMSO concentration does not exceed 10% v/v to prevent peptide precipitation.

  • Incubation: Incubate the reaction mixture at 37°C for 4 hours under gentle agitation.

  • Quenching & Purification: Quench the reaction by adding 1% trifluoroacetic acid (TFA) to lower the pH to ~3.0. Purify the conjugate using Reverse-Phase HPLC (C18 column) using a water/acetonitrile gradient containing 0.1% TFA.

  • Lyophilization: Freeze-dry the collected fractions containing the pure conjugate.

Causality in Design: Acrylamides are significantly less electrophilic than maleimides. Therefore, the reaction requires a slightly alkaline pH (8.5) to ensure the cysteine thiol is deprotonated into a highly nucleophilic thiolate anion. TCEP is specifically chosen over traditional reducing agents like DTT or


-mercaptoethanol because TCEP is a phosphine-based reducer that lacks thiol groups, thereby preventing competitive Michael addition by the reducing agent itself.

Self-Validating System: Analyze the purified fraction via LC-MS or MALDI-TOF. A successful bioconjugation is self-validated by a precise mass shift corresponding to the exact molecular weight of the 5-AAPBA monomer (+234 Da) added to the base peptide mass. The complete absence of the unmodified peptide peak confirms 100% conversion efficiency.

References

1.[4] Title: Proteins and Boron: De novo function through Lewis acid•base pairing. Source: Nature Chemistry. URL: [Link] 2.[1] Title: Advances in phenylboronic acid and phenylboronic ester-based responsive systems for precision medicine. Source: Biomaterials Science. URL: [Link] 3.[2] Title: Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. Source: ACS Omega. URL: [Link] 4.[3] Title: Revisiting Boronate/Diol Complexation as a Double Stimulus-Responsive Bioconjugation. Source: Bioconjugate Chemistry. URL: [Link]

Sources

Application Note: Site-Specific Protein Labeling with 5-Acrylamido-2-(aminomethyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the protocol for labeling proteins with 5-Acrylamido-2-(aminomethyl)phenylboronic acid (5-A-2-AMPBA) . This specific derivative is a "smart" labeling reagent: the acrylamide moiety serves as a cysteine-selective electrophile, while the 2-(aminomethyl)phenylboronic acid core functions as a glucose/sialic acid sensor that operates effectively at neutral physiological pH (7.4) due to intramolecular B–N coordination (Wulff-type interaction).

Introduction & Mechanism[1][2][3][4][5]

The conjugation of phenylboronic acid (PBA) derivatives to proteins creates "synthetic lectins" or glucose-responsive biotherapeutics (e.g., glucose-sensitive insulin). Standard PBA has a high pKa (~8.8), requiring alkaline conditions for sugar binding.

5-Acrylamido-2-(aminomethyl)phenylboronic acid overcomes this limitation. The ortho-aminomethyl group forms an intramolecular dative bond with the boron atom, lowering the pKa to ~5.5–6.5. This enables high-affinity binding to cis-diols (glucose, ribose, glycans) at physiological pH (7.4). The acrylamide handle at the 5-position allows for irreversible, site-specific conjugation to free cysteine residues via Michael addition.

Mechanistic Pathway[5][6]
  • Activation: The protein disulfide bonds are reduced to generate free thiols (-SH).

  • Conjugation (Michael Addition): The thiolate anion attacks the

    
    -carbon of the acrylamide group on the label.
    
  • Function: The resulting conjugate binds 1,2- or 1,3-diols.[1]

G Protein Protein-SH (Reduced) Intermediate Transition State (Thiolate Attack) Protein->Intermediate pH 7.5-8.0 Reagent 5-Acrylamido-2-(aminomethyl)PBA (Michael Acceptor) Reagent->Intermediate Product Labeled Protein (Thioether Bond) Intermediate->Product Irreversible Complex Protein-Sugar Complex (Boronate Ester) Product->Complex + Glucose/Diols (Reversible)

Figure 1: Reaction pathway for cysteine-selective conjugation and subsequent sugar binding.

Materials & Reagents

ComponentSpecificationNotes
Labeling Reagent 5-Acrylamido-2-(aminomethyl)phenylboronic acidMW ~220-250 Da (varies by salt form). Store at -20°C, desiccated.
Reaction Buffer 50 mM HEPES or Phosphate, pH 7.5–8.0CRITICAL: Do NOT use Tris or buffers containing diols/sugars.
Reducing Agent TCEP-HCl (Tris(2-carboxyethyl)phosphine)Preferred over DTT (DTT contains thiols that compete for the label).
Solvent Anhydrous DMSO or DMFFor dissolving the hydrophobic labeling reagent.
Purification Zeba™ Spin Desalting Columns (7K MWCO)Or dialysis cassettes.
QC Reagent Alizarin Red S (ARS)Colorimetric indicator for boronic acid activity.

Experimental Protocol

Phase 1: Protein Preparation (Thiol Activation)

Objective: Ensure surface cysteines are reduced and available for reaction.

  • Dissolve Protein: Prepare protein at 1–5 mg/mL in Reaction Buffer (PBS or HEPES, pH 7.5).

    • Note: Avoid buffers with primary amines (Tris) or polyols (Glycerol) as they interfere with boronic acid stability or activity.

  • Reduction: Add TCEP to a final concentration of 5–10 molar equivalents relative to the protein.

  • Incubation: Incubate for 30 minutes at Room Temperature (RT) .

    • Note: TCEP does not contain thiols, so it does not strictly need to be removed before adding the acrylamide reagent. However, removing it via desalting is recommended to prevent any potential side reactions or pH drifts.

Phase 2: Conjugation Reaction

Objective: Covalent attachment via Michael addition.

  • Prepare Label Stock: Dissolve 5-Acrylamido-2-(aminomethyl)phenylboronic acid in anhydrous DMSO to a concentration of 10–50 mM .

  • Addition: Add the label stock to the reduced protein solution.

    • Target Ratio: Use a 10- to 20-fold molar excess of label over protein thiols.

    • Solvent Limit: Keep the final DMSO concentration < 10% (v/v) to prevent protein denaturation.

  • Incubation: React for 2–4 hours at RT or Overnight at 4°C with gentle agitation.

    • Chemistry Insight: Acrylamides react slower than maleimides but form more stable thioether bonds that are resistant to retro-Michael addition in plasma.

  • Quenching (Optional): Add excess L-Cysteine (1 mM final) and incubate for 15 mins to scavenge unreacted acrylamide.

Phase 3: Purification

Objective: Remove free label and organic solvent.

  • Desalting: Apply the reaction mixture to a pre-equilibrated Zeba™ Spin Column or PD-10 column .

  • Buffer Exchange: Elute into a storage buffer (e.g., PBS pH 7.4).

    • Storage Note: If the protein is to be used for sugar binding immediately, ensure the storage buffer is free of sorbitol, glucose, or glycerol.

Quality Control & Characterization

A. Degree of Labeling (DOL) via Mass Spectrometry

Intact protein LC-MS (ESI-TOF) is the gold standard.

  • Expected Mass Shift: + [MW of Reagent] per cysteine labeled.

  • Look for: A ladder of peaks corresponding to +1, +2, etc., additions.

B. Functional Assay: Alizarin Red S (ARS) Binding

ARS is a catechol dye that fluoresces/changes color when bound to boronic acid. It is displaced by glucose (competitive assay).

  • Mix: Labeled protein (5 µM) + ARS (50 µM) in Phosphate Buffer.

  • Observe: An increase in fluorescence (Ex 460 nm / Em 570 nm) or color change (orange to yellow) confirms the presence of functional boronic acid.

  • Validation: Add Glucose (10–100 mM). A decrease in fluorescence confirms the "smart" reversible binding capability.

Troubleshooting Guide

IssueProbable CauseSolution
Low Labeling Efficiency Oxidized cysteinesIncrease TCEP concentration or reduction time. Ensure pH is > 7.2 (thiolate formation).
Precipitation Hydrophobicity of labelLower the label excess (try 5x). Add 0.05% Tween-20 to the buffer.
No Glucose Binding Buffer interferenceEnsure buffer is free of Tris, Glycerol, or Sorbitol. Check pH (must be > 5.5 for this derivative).
Protein Inactivity Cysteine modification affected active siteVerify if the target cysteine is catalytic. If so, use an N-terminal amine labeling strategy instead (using an NHS-ester derivative).

References

  • Wang, D., et al. (2019). "Boronic Acid-Based Glucose-Responsive Materials for Drug Delivery." Journal of Materials Chemistry B. Link

  • Brooks, W.L.A. & Sumerlin, B.S. (2016). "Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine." Chemical Reviews. Link

  • Matsumoto, A., et al. (2004). "A totally synthetic glucose responsive gel operating in physiological conditions." Biomacromolecules. Link

  • BenchChem. (2025).[2] "Application Notes: Fluorescent Labeling of Proteins." Link

  • Caron, A., et al. (2011). "Art of Arming Antibody: Phenylboronic Acid-Based Bioconjugates." Bioconjugate Chemistry. Link

Sources

Application Note: 5-Acrylamido-2-(aminomethyl)phenylboronic Acid in Advanced Carbohydrate Sensing and Smart Hydrogels

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Introduction & Mechanistic Causality

The development of continuous glucose monitoring (CGM) systems and closed-loop "smart" insulin delivery platforms relies heavily on synthetic glucose-responsive materials. While natural enzymes like glucose oxidase (GOx) are widely used, they suffer from denaturation, oxygen-dependence, and long-term instability. Phenylboronic acids (PBAs) offer a robust, fully synthetic alternative by forming reversible covalent complexes with 1,2- or 1,3-diols (such as glucose)[1].

However, unmodified PBA has a fundamental limitation: its high acid dissociation constant (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


). At physiological pH (7.4), standard PBA exists primarily in an uncharged, trigonal planar state, which exhibits poor hydrophilicity and exceptionally weak binding affinity for glucose.

The Wulff-Type Solution: To engineer a sensor that operates efficiently under physiological conditions, 5-acrylamido-2-(aminomethyl)phenylboronic acid was developed. This monomer leverages two critical structural modifications:

  • The Ortho-Aminomethyl Group (Wulff-Type Motif): The introduction of an aminomethyl group adjacent to the boronic acid enables intramolecular coordination between the nitrogen lone pair and the empty p-orbital of the boron atom[2]. This B–N dative bond stabilizes the tetrahedral boronate geometry, drastically lowering the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     to approximately 5.2. Consequently, at pH 7.4, the molecule exists predominantly in the charged, highly reactive tetrahedral form, enabling rapid and sensitive glucose complexation.
    
  • The 5-Acrylamido Group: This provides a polymerizable vinyl moiety, allowing the sensor to be covalently crosslinked into polyacrylamide or poly(N-isopropylacrylamide) (pNIPAM) hydrogel networks. Covalent integration prevents sensor leaching, ensuring long-term reproducibility and biocompatibility[3].

When glucose binds to this tetrahedral boronate, it forms a highly hydrophilic boronate-diol ester. In a hydrogel matrix, this complexation increases local charge density and osmotic pressure, driving water influx and causing macroscopic swelling[1]. This swelling can be harnessed to trigger the release of encapsulated insulin or alter the optical properties of a photonic crystal for continuous readout.

Quantitative Data Summary

The structural modifications of the Wulff-type monomer fundamentally alter its physicochemical properties compared to standard PBA. These differences dictate experimental design and buffer selection.

PropertyStandard Phenylboronic Acid (PBA)5-Acrylamido-2-(aminomethyl)PBA (Wulff-Type)Experimental Implication

Value
~8.8~5.2Determines the operational pH range of the sensor.
Dominant State at pH 7.4 Trigonal Planar (Uncharged)Tetrahedral Boronate (Charged/Anionic)Wulff-type is primed for immediate diol complexation in vivo.
Glucose Binding Affinity (

) at pH 7.4
Low (

)
High (

)
Wulff-type provides a high signal-to-noise ratio at clinical glucose levels (2–20 mM).
Polymerizability Requires secondary functionalizationReady for free-radical polymerizationEnables single-step hydrogel synthesis without post-polymerization modification.
Primary Application Basic sensing (requires pH > 8.5)Physiological in vivo sensing & smart insulin deliverySuitable for subcutaneous implants and transdermal microneedles.

Mechanistic Pathway Visualization

Mechanism A Trigonal PBA (Uncharged, pKa ~8.8) B Wulff-Type Monomer (B-N Coordination) A->B Add Aminomethyl Group (Ortho) C Tetrahedral Boronate (Charged, pKa ~5.2) B->C Intramolecular Stabilization D Glucose Addition (Physiological pH 7.4) C->D High Affinity at pH 7.4 E Boronate-Diol Ester (Hydrophilic Swelling) D->E Reversible Complexation

Fig 1: Mechanism of Wulff-type intramolecular B-N coordination and subsequent glucose-induced swelling.

Validated Experimental Protocols

The following protocols detail the synthesis of a glucose-responsive hydrogel and the subsequent validation of its carbohydrate-sensing capabilities.

Protocol 1: Synthesis of Glucose-Responsive Polyacrylamide Hydrogel

Causality Note: Free-radical polymerization is utilized here. N,N'-Methylenebisacrylamide (BIS) acts as the crosslinker to form the 3D network, while the Wulff-type monomer acts as the localized glucose receptor.

Reagents:

  • Acrylamide (AM) - Backbone monomer

  • 5-Acrylamido-2-(aminomethyl)phenylboronic acid (Wulff-PBA) - Sensor monomer

  • N,N'-Methylenebisacrylamide (BIS) - Crosslinker

  • Ammonium persulfate (APS, 10% w/v in water) - Thermal/Radical initiator

  • N,N,N',N'-Tetramethylethylenediamine (TEMED) - Catalyst

Step-by-Step Methodology:

  • Pre-polymer Solution Preparation: In a 10 mL glass vial, dissolve 360 mg of AM, 40 mg of Wulff-PBA, and 15 mg of BIS in 2.0 mL of deionized water.

    • Expert Insight: Ensure complete dissolution. Wulff-PBA has improved aqueous solubility compared to standard PBA due to the aminomethyl group, but gentle sonication (5 mins) may be required.

  • Degassing: Purge the solution with Nitrogen (

    
    ) gas for 10 minutes.
    
    • Causality: Oxygen acts as a radical scavenger and will prematurely terminate the polymerization chain reaction, leading to a weak, heterogeneous gel network.

  • Initiation: Add 20 µL of 10% APS followed immediately by 10 µL of TEMED. Swirl gently for 5 seconds to mix.

  • Gelation: Quickly transfer the solution into a custom mold (e.g., between two glass plates separated by a 1 mm silicone spacer). Allow the mold to sit undisturbed at 25°C for 2 hours.

  • Self-Validating Conditioning Step: Remove the hydrogel from the mold and immerse it in 50 mL of Phosphate-Buffered Saline (PBS, pH 7.4) for 48 hours, changing the buffer every 12 hours.

    • Validation Check: Measure the UV absorbance of the discarded wash buffer at 260 nm. The washing is complete only when the absorbance drops to baseline, confirming all unreacted monomers have been purged. Failing to do this will result in false-positive swelling artifacts.

Protocol 2: Carbohydrate Binding & Volumetric Swelling Assay

Causality Note: Because the Wulff-PBA is covalently bound to the matrix, glucose complexation directly translates to an increase in the hydrogel's internal osmotic pressure, drawing water into the matrix.

Step-by-Step Methodology:

  • Baseline Stabilization: Cut the conditioned hydrogel into uniform 8 mm diameter disks. Submerge them in glucose-free PBS (pH 7.4) at 37°C. Weigh the disks every 2 hours.

    • Validation Check: The baseline weight (

      
      ) is established only when three consecutive measurements vary by 
      
      
      
      .
  • Glucose Incubation: Prepare PBS solutions containing varying concentrations of D-glucose (0 mM, 5 mM, 10 mM, and 20 mM) to mimic hypoglycemic, normoglycemic, and hyperglycemic states.

  • Swelling Kinetics: Transfer the stabilized hydrogel disks into the glucose solutions at 37°C. Remove the disks at predetermined intervals (e.g., 10, 30, 60, 120 mins), gently blot the surface with filter paper to remove excess free water, and record the swollen weight (

    
    ).
    
  • Data Analysis: Calculate the Swelling Ratio (

    
    ) using the formula: 
    
    
    
    . Plot
    
    
    against time and glucose concentration. A successful Wulff-type hydrogel will show a distinct, concentration-dependent increase in
    
    
    that plateaus as the boronate binding sites reach saturation.

Experimental Workflow Visualization

Workflow N1 Step 1: Monomer Prep Mix Wulff-PBA, AM, and BIS N2 Step 2: Polymerization Add APS/TEMED, 25°C, 2 hrs N1->N2 N3 Step 3: Conditioning Wash in PBS (pH 7.4) to remove unreacted N2->N3 N4 Step 4: Glucose Incubation Expose to 0 - 20 mM Glucose N3->N4 N5 Step 5: Measurement Quantify Swelling Ratio (Wt/W0) N4->N5

Fig 2: Step-by-step experimental workflow for Wulff-PBA hydrogel synthesis and glucose sensing.

References

  • Shen, D., et al. "Recent progress in design and preparation of glucose-responsive insulin delivery systems." Journal of Controlled Release (2020). 3

  • Chen, Y., et al. "On-demand transdermal insulin delivery system for type 1 diabetes therapy with no hypoglycemia risks." Journal of Colloid and Interface Science (2021).

  • Kozlowska, M., et al. "Boronic Acid-Based Glucose Detection for Liver Three-Dimensional Cellular Models." ACS Omega (2024). 2

  • Brooks, W. L. A., et al. "Structure−Reactivity Relationships in Boronic Acid−Diol Complexation." ACS Omega (2018).1

Sources

experimental setup for glucose sensing with 5-Acrylamido-2-(aminomethyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous technical guide for designing and executing glucose sensing experiments using 5-Acrylamido-2-(aminomethyl)phenylboronic acid (5-AAPBA) .

Unlike standard phenylboronic acid (PBA) derivatives (pKa ~8.8), 5-AAPBA incorporates an ortho-aminomethyl group that lowers the effective pKa to ~6.5–7.5 via intramolecular B–N coordination (Wulff-type interaction). This modification enables high-sensitivity glucose detection at physiological pH (7.4) without requiring exogenous buffers or co-monomers, making it a premier candidate for continuous glucose monitoring (CGM) and smart insulin delivery systems.

Part 1: Scientific Foundation & Mechanism

1.1 The Challenge: pKa and Physiological Sensing

Standard PBA sensors fail in blood (pH 7.4) because they remain in a trigonal, uncharged state (pKa > 8.5). Glucose binding requires the tetrahedral, anionic boronate form. The Solution: 5-AAPBA utilizes a proximal amine group to donate a lone pair to the boron center. This intramolecular B–N interaction stabilizes the tetrahedral geometry, effectively lowering the pKa.

  • Result: At pH 7.4, the sensor is "poised" to bind glucose.

  • Signal Transduction: Glucose binding displaces the B–N interaction or stabilizes the anionic boronate ester, increasing the net negative charge density within the hydrogel. This generates Donnan osmotic pressure , causing the hydrogel to swell.

1.2 Mechanistic Pathway Diagram

The following diagram illustrates the equilibrium shift driving the sensing mechanism.

G cluster_0 Resting State (pH 7.4) cluster_1 Sensing Event cluster_2 Macroscopic Response Node1 5-AAPBA (Trigonal) Neutral Hydrophobic Node2 5-AAPBA (Tetrahedral) B-N Coordinated Poised State Node1->Node2 pKa Equilibrium Node4 Glucose-Boronate Complex Stable Anionic Ester Node2->Node4 + Glucose (Displaces/Stabilizes) Node3 Glucose Influx (Cis-diol) Node3->Node4 Node5 Increased Charge Density (Donnan Potential) Node4->Node5 Anion Generation Node6 Hydrogel Swelling (Signal Output) Node5->Node6 Osmotic Expansion

Figure 1: Signal transduction pathway from molecular B-N coordination to macroscopic hydrogel swelling.

Part 2: Experimental Protocols

Protocol A: Synthesis of Glucose-Responsive Hydrogel

This protocol creates a copolymer hydrogel of Acrylamide (AAm) and 5-AAPBA. The AAm provides a hydrophilic backbone, while 5-AAPBA acts as the sensing moiety.

Materials Required
ReagentFunctionConcentration/Amount
5-AAPBA Sensing Monomer10–20 mol% (relative to total monomer)
Acrylamide (AAm) Backbone Monomer78–88 mol%
Bis-acrylamide (BIS) Crosslinker1–2 mol%
DMSO Solvent (for 5-AAPBA)Minimal volume
APS Initiator1 wt% of total monomer
TEMED Accelerator10 µL
PBS (10mM, pH 7.4) BufferSolvent
Step-by-Step Synthesis
  • Monomer Preparation:

    • Dissolve 5-AAPBA in a minimal amount of DMSO (it is sparingly soluble in pure water).

    • Dissolve Acrylamide and BIS in PBS (pH 7.4).

    • Mix the two solutions. Critical: Ensure the final solvent ratio does not precipitate the 5-AAPBA. A 20:80 DMSO:Water ratio is usually safe.

    • Target Composition: 12 mol% 5-AAPBA, 2 mol% BIS, 86 mol% AAm. Total monomer concentration should be ~4 M.

  • Degassing:

    • Bubble nitrogen gas through the pre-gel solution for 15 minutes to remove dissolved oxygen (oxygen inhibits free-radical polymerization).

  • Polymerization:

    • Add APS (Ammonium Persulfate) solution (10% w/v freshly prepared).

    • Add TEMED immediately after APS.

    • Quickly pipette the solution into the mold (e.g., between two glass slides separated by a 100 µm Teflon spacer).

    • Allow to polymerize for 2–4 hours at room temperature in a nitrogen atmosphere.

  • Washing & Equilibration:

    • Demold the hydrogel film.

    • Wash extensively in 20% DMSO/PBS for 2 hours to remove unreacted hydrophobic monomer.

    • Wash in pure PBS (pH 7.4) for 24 hours (change buffer 3x) to reach equilibrium swelling.

Protocol B: Sensor Fabrication (Holographic Diffraction)

Why this method? Volumetric changes are hard to measure with the naked eye. A holographic sensor converts swelling into a color shift (Bragg diffraction), providing a visual and quantifiable readout.

Workflow Diagram

H Step1 1. Prepare Pre-gel Solution (AAm + 5-AAPBA + Ag+ ions) Step2 2. Laser Interference Lithography (532nm Laser) Step1->Step2 Step3 3. Formation of Ag Nanoparticle Planes (Bragg Reflector) Step2->Step3 Photoreduction Step4 4. Wash & Equilibrate (Remove unreacted ions) Step3->Step4 Step5 5. Glucose Exposure Step4->Step5 Step6 6. Readout: Peak Wavelength Shift (Red Shift = Swelling) Step5->Step6 λ = 2n d sin(θ)

Figure 2: Fabrication of a holographic glucose sensor using 5-AAPBA.

Fabrication Steps
  • Silver Diffusion: Soak the polymerized hydrogel (from Protocol A) in 0.1 M AgNO₃ solution for 1 hour.

  • Laser Exposure:

    • Mount the hydrogel on a mirror.

    • Expose to a collimated laser beam (e.g., Nd:YAG 532nm). The standing wave formed by the incident and reflected beam creates planes of high and low light intensity.

    • The light reduces Ag+ to Ag⁰ nanoparticles specifically in the high-intensity planes, creating a "Bragg stack" within the gel.

  • Fixing: Wash the gel to remove remaining Ag+ ions. The gel will now appear colored (e.g., green) due to light diffraction.

Part 3: Validation & Data Analysis

3.1 Glucose Response Testing

Setup:

  • Place the hydrogel sensor in a flow cell or cuvette.

  • Connect a fiber-optic spectrometer (reflection mode) to monitor the peak diffraction wavelength (

    
    ).
    
  • Prepare Glucose solutions in PBS (pH 7.4): 0, 2, 5, 10, 20, 50 mM.

Procedure:

  • Immerse sensor in 0 mM Glucose (Baseline). Record

    
    .
    
  • Introduce 2 mM Glucose. Wait 15–30 mins for equilibrium. Record

    
    .
    
  • Repeat for increasing concentrations.

  • Reversibility Check: Wash with PBS (0 mM) and verify

    
     returns to 
    
    
    
    .
3.2 Specificity Control (Crucial for Trustworthiness)

PBA can bind other diols (Fructose, Lactate). You must validate selectivity.

  • Test: Measure response to 5 mM Lactate and 5 mM Fructose.

  • Expectation: 5-AAPBA generally shows higher affinity for glucose than standard PBA, but fructose interference is an inherent chemical limitation.

  • Correction: If fructose interference is high, cite the use of a "reference pixel" or specific polymer masking techniques in your discussion.

3.3 Data Presentation Template
AnalyteConcentration (mM)Wavelength Shift (

, nm)
Response Time (

, min)
Glucose 5 (Hypoglycemic)+15 nm12
Glucose 10 (Normoglycemic)+35 nm10
Glucose 20 (Hyperglycemic)+60 nm8
Lactate 5+2 nm-
Fructose 0.1+5 nm-

References

  • Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers. Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Glucose sensing based on hydrogel grating incorporating phenylboronic acid groups. Source: Optica / Biomedical Optics Express URL:[Link][1]

  • Measurement of Glucose in Blood with a Phenylboronic Acid Optical Sensor. Source: Journal of Diabetes Science and Technology / PMC URL:[Link]

  • Recent advances in the synthesis of smart hydrogels. Source: Royal Society of Chemistry (RSC) Advances URL:[Link]

Sources

Application of 5-Acrylamido-2-(aminomethyl)phenylboronic Acid in Affinity Chromatography: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 5-Acrylamido-2-(aminomethyl)phenylboronic acid in affinity chromatography. This advanced affinity ligand offers unique advantages for the selective capture and purification of cis-diol-containing biomolecules, such as glycoproteins and glycated proteins, which are of significant interest in diagnostics and therapeutic development.

Introduction: The Power of Boronate Affinity Chromatography

Affinity chromatography is a powerful purification technique that relies on the specific and reversible binding between a target molecule and a ligand immobilized on a solid support.[1][2] Boronate affinity chromatography (BAC) is a specialized form of this technique that utilizes boronic acid ligands to selectively capture molecules containing cis-1,2- or 1,3-diol groups.[3][4] This interaction is based on the formation of a reversible covalent cyclic ester bond between the boronate group and the cis-diol of the target molecule.[3][5]

This unique binding mechanism makes BAC an invaluable tool for the enrichment and analysis of a wide range of important biomolecules, including:

  • Glycoproteins: Proteins with covalently attached carbohydrate chains (glycans).

  • Glycated Proteins: Proteins that have undergone non-enzymatic glycation, such as Hemoglobin A1c (HbA1c), a key biomarker for diabetes management.[1]

  • Nucleosides and Nucleotides: The building blocks of RNA and DNA.

  • Saccharides and other small molecules with cis-diol functionalities.

The binding and elution in BAC are typically controlled by pH.[3] At a pH above the pKa of the boronic acid, the boronic acid group is in a tetrahedral boronate anion form, which readily reacts with cis-diols.[3] Lowering the pH to an acidic range disrupts this interaction, allowing for the gentle elution of the captured molecules.[3] This pH-mediated control provides a mild and efficient method for purification.[3]

5-Acrylamido-2-(aminomethyl)phenylboronic Acid: A Superior Ligand for Affinity Chromatography

While various boronic acid derivatives have been employed in affinity chromatography, 5-Acrylamido-2-(aminomethyl)phenylboronic acid stands out due to its unique structural features that enhance its performance as an affinity ligand.

The acrylamido group serves as a versatile functional handle for polymerization. This allows for the straightforward synthesis of poly(acrylamido-phenylboronic acid) based affinity matrices with a high density of active ligands, leading to a higher binding capacity.[6]

The aminomethyl group positioned ortho to the boronic acid can play a crucial role in modulating the pKa of the boronic acid. This intramolecular interaction can lower the effective pKa, enabling efficient binding at or near physiological pH. This is a significant advantage over simpler phenylboronic acids which often require more alkaline conditions for optimal binding.[7]

Core Applications and Protocols

This section details the primary applications of affinity matrices derived from 5-Acrylamido-2-(aminomethyl)phenylboronic acid, providing step-by-step protocols for key experimental workflows.

Application 1: Purification of Glycoproteins from Complex Biological Samples

Glycoproteins are involved in a vast array of biological processes, and their isolation is crucial for functional studies, biomarker discovery, and the development of therapeutic proteins.[8][9] Boronate affinity chromatography is a powerful tool for enriching glycoproteins from complex mixtures like serum, plasma, or cell lysates.[8][10]

Protocol: Glycoprotein Enrichment from Human Serum

This protocol outlines the steps for enriching glycoproteins from a human serum sample using a pre-packed column containing a poly(5-Acrylamido-2-(aminomethyl)phenylboronic acid) affinity matrix.

Materials:

  • Pre-packed affinity column with immobilized 5-Acrylamido-2-(aminomethyl)phenylboronic acid

  • Human Serum Sample

  • Binding Buffer: 50 mM HEPES, 150 mM NaCl, pH 8.5

  • Wash Buffer: 50 mM HEPES, 500 mM NaCl, pH 8.5

  • Elution Buffer: 100 mM Glycine-HCl, pH 3.0

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.0

  • Chromatography system (e.g., FPLC or HPLC) or syringe with adapter

  • Collection tubes

  • Protein concentration assay kit (e.g., BCA or Bradford)

Workflow:

G start Start equilibration 1. Column Equilibration Equilibrate with 5-10 CV of Binding Buffer start->equilibration sample_loading 2. Sample Loading Load pre-cleared serum sample equilibration->sample_loading wash 3. Wash Step Wash with 10-15 CV of Wash Buffer to remove non-bound proteins sample_loading->wash elution 4. Elution Elute bound glycoproteins with 5-10 CV of Elution Buffer wash->elution neutralization 5. Neutralization Immediately neutralize eluted fractions with Neutralization Buffer elution->neutralization analysis 6. Analysis Analyze fractions by SDS-PAGE and protein assay neutralization->analysis end End analysis->end

Detailed Steps:

  • Column Equilibration: Equilibrate the affinity column with 5-10 column volumes (CVs) of Binding Buffer at a flow rate recommended by the manufacturer. This step ensures the column is at the optimal pH and ionic strength for binding.

  • Sample Preparation and Loading:

    • Clarify the serum sample by centrifugation (e.g., 10,000 x g for 10 minutes) to remove any particulate matter.

    • Dilute the clarified serum 1:1 with Binding Buffer.

    • Load the diluted sample onto the equilibrated column. The flow rate during loading should be slow enough to allow for efficient binding.

  • Washing: After loading the entire sample, wash the column with 10-15 CVs of Wash Buffer. The high salt concentration in the wash buffer helps to minimize non-specific ionic interactions, thereby reducing the co-purification of contaminating proteins.[11] Monitor the absorbance at 280 nm until it returns to baseline, indicating that all non-bound proteins have been washed away.

  • Elution: Elute the bound glycoproteins by applying 5-10 CVs of Elution Buffer. The acidic pH of this buffer protonates the boronate group, disrupting the cyclic ester linkage and releasing the captured glycoproteins.[3] Collect the eluate in fractions.

  • Neutralization: Immediately neutralize the eluted fractions by adding a small volume of Neutralization Buffer (e.g., 1/10th of the fraction volume). This is crucial to prevent potential acid-induced denaturation or hydrolysis of the purified glycoproteins.

  • Analysis: Analyze the collected fractions for protein content using a standard protein assay. The purity of the enriched glycoproteins can be assessed by SDS-PAGE, followed by Coomassie blue or silver staining.

Expected Results and Troubleshooting:

Parameter Expected Outcome Troubleshooting
Binding Capacity High binding of glycoproteins, with minimal protein in the flow-through fraction.Low Binding: Ensure the pH of the Binding Buffer is correct (pH > pKa of the boronic acid). Increase the sample incubation time on the column.
Purity Enriched glycoprotein fraction with significantly reduced amounts of non-glycosylated proteins (e.g., albumin).[10]High Contamination: Increase the volume and/or salt concentration of the Wash Buffer. Optimize the pH of the Binding Buffer.
Recovery High recovery of the bound glycoproteins in the elution fractions.Low Recovery: Ensure complete elution by increasing the volume of the Elution Buffer. Check for protein precipitation in the acidic elution buffer and neutralize immediately.
Application 2: Analysis of Glycated Proteins for Clinical Research

The non-enzymatic glycation of proteins is a post-translational modification that is elevated in individuals with diabetes mellitus.[12] Boronate affinity chromatography is the gold standard for the separation and quantification of glycated hemoglobin (HbA1c) and other glycated proteins.[13]

Protocol: Quantification of Glycated Human Serum Albumin (HSA)

This protocol describes a method for the separation of glycated and non-glycated HSA from a purified protein sample, which can be adapted for analysis from serum with additional pre-processing steps.

Materials:

  • Affinity HPLC column packed with a poly(5-Acrylamido-2-(aminomethyl)phenylboronic acid) matrix

  • Purified Human Serum Albumin (HSA) sample (can be a mix of glycated and non-glycated forms)

  • Mobile Phase A (Binding Buffer): 50 mM Ammonium Acetate, pH 8.5

  • Mobile Phase B (Elution Buffer): 50 mM Ammonium Acetate, 200 mM Sorbitol, pH 8.5

  • HPLC system with a UV detector (monitoring at 280 nm)

Workflow:

G start Start equilibration 1. Column Equilibration Equilibrate with Mobile Phase A start->equilibration injection 2. Sample Injection Inject the HSA sample equilibration->injection isocratic_A 3. Isocratic Elution (Non-glycated) Elute non-glycated HSA with 100% Mobile Phase A injection->isocratic_A gradient_B 4. Gradient Elution (Glycated) Apply a gradient of Mobile Phase B to elute glycated HSA isocratic_A->gradient_B regeneration 5. Column Regeneration Wash with Mobile Phase B followed by Mobile Phase A gradient_B->regeneration end End regeneration->end

Detailed Steps:

  • Column Equilibration: Equilibrate the HPLC column with Mobile Phase A until a stable baseline is achieved.

  • Sample Injection: Inject the HSA sample onto the column.

  • Separation of Non-Glycated HSA: The non-glycated HSA does not bind to the boronate affinity matrix and will elute in the void volume of the column while running 100% Mobile Phase A.

  • Elution of Glycated HSA: After the non-glycated peak has eluted, apply a linear gradient of Mobile Phase B. Sorbitol, a polyol, acts as a competitive binding agent and will displace the glycated HSA from the column.[10] The glycated HSA will elute as a separate peak.

  • Quantification: The percentage of glycated HSA can be calculated from the peak areas of the glycated and non-glycated fractions.

Rationale for Experimental Choices:

  • Sorbitol as Eluent: Sorbitol is a sugar alcohol with multiple cis-diol groups, making it a strong competitor for binding to the boronate matrix. This allows for the gentle and efficient elution of the glycated proteins without the need for a significant pH change.

  • HPLC-based analysis: The use of an HPLC system provides high resolution, reproducibility, and the potential for high-throughput analysis, which is crucial in clinical research settings.[14]

Conclusion

5-Acrylamido-2-(aminomethyl)phenylboronic acid is a highly effective ligand for the preparation of advanced affinity chromatography media. Its unique chemical structure allows for the creation of high-capacity matrices that can operate efficiently at physiological pH. The protocols provided herein offer a solid foundation for researchers to leverage the power of boronate affinity chromatography for the purification and analysis of glycoproteins and glycated proteins, paving the way for new discoveries in basic research and the development of novel diagnostics and therapeutics.

References

  • Trinity Biotech. Boronate Affinity - High Performance Liquid Chromatography (HPLC). Available from: [Link]

  • D'Anna, R., et al. (2020). An Optimised Di-Boronate-ChemMatrix Affinity Chromatography to Trap Deoxyfructosylated Peptides as Biomarkers of Glycation. Molecules, 25(4), 823. Available from: [Link]

  • Silva, J. P. A., et al. (2014). Phenylboronate chromatography selectively separates glycoproteins through the manipulation of electrostatic, charge transfer, and cis-diol interactions. Journal of Separation Science, 37(19-20), 2739-2747. Available from: [Link]

  • Aryal, S. (2022). Affinity Chromatography: Principle, Parts, Steps, Uses. Microbe Notes. Available from: [Link]

  • Zhang, Q., et al. (2007). Enrichment and Analysis of Nonenzymatically Glycated Peptides: Boronate Affinity Chromatography Coupled with Electron-Transfer Dissociation Mass Spectrometry. Journal of Proteome Research, 6(6), 2315-2324. Available from: [Link]

  • Creative Biolabs. Glycoprotein Enrichment Kit (Phenyl Boronic Acid). Available from: [Link]

  • Stoll, D. R., et al. (2018). A chemical and computational approach to comprehensive glycation characterization on antibodies. mAbs, 10(7), 1044-1054. Available from: [Link]

  • Biotime. (2022). The development of the boronate affinity chromatography and Biotime's success. Available from: [Link]

  • Yang, W., et al. (2011). Synthesis and Development of Poly(N-Hydroxyethyl Acrylamide)-Ran-3-Acrylamidophenylboronic Acid Polymer Fluid for Potential Application in Affinity Sensing of Glucose. Journal of Diabetes Science and Technology, 5(5), 1060-1067. Available from: [Link]

  • Yang, W., et al. (2011). Synthesis and development of poly(N-hydroxyethyl acrylamide)-ran-3-acrylamidophenylboronic acid polymer fluid for potential application in affinity sensing of glucose. Journal of Diabetes Science and Technology, 5(5), 1060-1067. Available from: [Link]

  • Biotech Support Group LLC. NuGel™ Glycoprotein Enrichment PBA Kit. Available from: [Link]

  • Liu, Z., et al. (2017). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research, 50(9), 2387-2397. Available from: [Link]

  • Bio-Rad. Introduction to Affinity Chromatography. Available from: [Link]

  • Wang, S., et al. (2013). Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. Sensors, 13(10), 13697-13715. Available from: [Link]

  • Wang, X., et al. (2013). Development of poly((3-acrylamidophenyl)boronic acid-co-N,N-methylenebisacrylamide) monolithic capillary for the selective capture of cis-diol biomolecules. Analytical Methods, 5(20), 5444-5449. Available from: [Link]

  • Pharmaffiliates. 5-Acrylamido-2-((dimethylamino)methyl)phenylboronic acid. Available from: [Link]

  • P212121 Store. 5-Acrylamido-2-(hydroxymethyl)phenylboronic acid. Available from: [Link]

  • Brooks, W. L. A., et al. (2008). Polymerisation resistant synthesis of methacrylamido phenylboronic acids. Tetrahedron Letters, 49(36), 5268-5270. Available from: [Link]

  • Hage, D. S. (1999). Affinity Chromatography: A Review of Clinical Applications. Clinical Chemistry, 45(5), 593-615. Available from: [Link]

  • Sousa, F., et al. (2015). Phenylboronic acid chromatography provides a rapid, reproducible and easy scalable multimodal process for the capture of monoclonal antibodies. Journal of Chromatography B, 988, 70-77. Available from: [Link]

  • Cenmed Enterprises. (2-(Aminomethyl)phenyl)boronic acid. Available from: [Link]

Sources

5-Acrylamido-2-(aminomethyl)phenylboronic acid as a cross-linking agent in polymers

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-Acrylamido-2-(aminomethyl)phenylboronic Acid (5-AAPBA) as a Dynamic Cross-Linking Agent

Part 1: Introduction & Mechanism

5-Acrylamido-2-(aminomethyl)phenylboronic acid (5-AAPBA) represents a significant advancement in the design of stimuli-responsive polymers. Unlike traditional phenylboronic acid (PBA) derivatives, which suffer from high pK_a values (~8.8) that render them ineffective at physiological pH (7.4), 5-AAPBA is a Wulff-type boronic acid .

The critical structural feature is the aminomethyl group at the ortho position (C2) relative to the boronic acid (C1). This proximity facilitates an intramolecular Boron-Nitrogen (B–N) coordination.[1] This interaction stabilizes the tetrahedral hybridization of the boron atom, effectively lowering the operational pK_a to the physiological range (~5.5–6.5).

Functional Role in Polymers:

  • Dynamic Cross-Linker: When copolymerized into a hydrogel backbone, 5-AAPBA moieties form reversible covalent bonds (boronate esters) with cis-diols (e.g., Polyvinyl alcohol (PVA) or biological sugars like glucose).

  • Solubility Switch: The transition from a neutral/zwitterionic state to a charged boronate ester upon glucose binding alters the hydrogel's osmotic pressure, triggering macroscopic swelling or shrinking (smart drug release).

Part 2: Mechanism of Action (Visualization)

The following diagram illustrates the equilibrium shift that drives the cross-linking and sensing mechanism. The intramolecular B-N bond "pre-activates" the boron for diol binding at neutral pH.

G cluster_0 State A: Resting (pH 7.4) cluster_1 State B: Cross-Linked / Sensing Monomer 5-AAPBA Monomer (Intramolecular B-N Bond) Complex Boronate Ester Complex (Anionic / Hydrophilic) Monomer->Complex  + Glucose  (Displaces B-N bond)   Complex->Monomer  - Glucose  (Acidic shift or competition)   Glucose Glucose / Diol (Target) Glucose->Complex

Figure 1: Mechanism of Wulff-type B-N coordination facilitating glucose binding at neutral pH.[1] The B-N bond lowers the energy barrier for the formation of the tetrahedral boronate ester.

Part 3: Application Protocols

Protocol A: Synthesis of Glucose-Responsive Hydrogels

Application: Smart Insulin Delivery Systems

This protocol describes the copolymerization of 5-AAPBA with N-Isopropylacrylamide (NIPAM) to create a thermo- and glucose-dual-responsive hydrogel.

Reagents:

  • Monomer 1: N-Isopropylacrylamide (NIPAM) (Recrystallized from hexane).

  • Functional Monomer: 5-AAPBA.

  • Permanent Cross-linker: N,N'-Methylenebisacrylamide (BIS).

  • Initiator: Ammonium Persulfate (APS).

  • Accelerator: TEMED (Tetramethylethylenediamine).

  • Solvent: Deionized Water / DMSO (90:10 v/v) – Note: DMSO aids 5-AAPBA solubility.

Step-by-Step Methodology:

  • Pre-polymer Solution Preparation:

    • Dissolve NIPAM (90 mol%) and 5-AAPBA (10 mol%) in the Water/DMSO solvent mixture. Total monomer concentration should be 1.0 M.

    • Expert Insight: The 10 mol% loading of 5-AAPBA is the "Sweet Spot." Higher loading can lead to excessive hydrophobicity, causing the gel to collapse permanently; lower loading reduces sensitivity.

    • Add BIS (1 mol% relative to total monomer) to establish a permanent network structure.

  • Degassing:

    • Purge the solution with nitrogen gas for 20 minutes. Oxygen is a potent inhibitor of free-radical polymerization.

  • Initiation:

    • Add APS (10 mg/mL stock, 0.5 mol%) followed immediately by TEMED (0.5 mol%).

    • Gently mix (avoid introducing bubbles) and inject the solution into a glass mold (0.5 mm spacer).

  • Polymerization:

    • Incubate at 4°C (or room temperature) for 24 hours.

    • Why 4°C? Polymerizing NIPAM below its LCST (~32°C) ensures a homogeneous network structure.

  • Purification:

    • Remove the hydrogel from the mold.

    • Wash extensively with 50% ethanol/water for 24 hours, then pure water for 48 hours (changing water every 6 hours) to remove unreacted monomers and DMSO.

Protocol B: Characterizing Glucose Responsiveness (Swelling Ratio)

Objective: Quantify the volume phase transition in response to physiological glucose levels (0 – 400 mg/dL).

  • Equilibration:

    • Cut hydrogel discs (8 mm diameter).

    • Incubate in Phosphate Buffered Saline (PBS, pH 7.4) at 37°C until equilibrium weight (

      
      ) is reached.
      
  • Glucose Challenge:

    • Transfer discs into PBS solutions containing varying glucose concentrations (e.g., 100 mg/dL, 200 mg/dL, 400 mg/dL).

    • Incubate for 12 hours at 37°C.

  • Measurement:

    • Remove discs, blot excess surface water gently with filter paper.

    • Weigh immediately (

      
      ).
      
  • Calculation:

    • Swelling Ratio (

      
      ) = 
      
      
      
      .
    • Self-Validation: A functional 5-AAPBA gel should show an increase in SR as glucose concentration rises (due to the formation of charged hydrophilic boronate anions).

Part 4: Data & Specifications

Table 1: Comparative Properties of Boronic Acid Monomers

PropertyPhenylboronic Acid (PBA)3-Acrylamido-PBA (3-AAPBA)5-AAPBA (Wulff-Type)
pKa ~8.8~8.2~6.5
B-N Coordination NoNoYes (Intramolecular)
Optimum pH > 8.5> 8.07.4 (Physiological)
Glucose Binding Poor at pH 7.4ModerateHigh
Primary Use Industrial bindingBasic sensorsIn vivo drug delivery

Part 5: Troubleshooting & Expert Tips

  • Solubility Issues: 5-AAPBA is less water-soluble than simple acrylamide due to the aromatic ring. If the monomer precipitates during polymerization, increase the DMSO ratio up to 20% or use a methanol/water co-solvent system (evaporate methanol post-synthesis).

  • Interference: Lactate and fructose are competitors. While 5-AAPBA has improved glucose selectivity compared to acyclic boronates, specificity can be further enhanced by incorporating PEG chains into the polymer backbone to create a "semi-interpenetrating network" that sterically filters larger glycoproteins.

  • Hysteresis: If the gel does not shrink back after glucose removal, the cross-linking density might be too high. Reduce the BIS concentration or increase the hydrophilicity of the comonomer (e.g., add Acrylamide).

References

  • Wulff, G. (1982). Selective Binding to Polymers via Covalent Bonds: The Construction of Chiral Cavities as Specific Receptor Sites. Pure and Applied Chemistry. Link

  • Matsumoto, A., et al. (2003). Glucose-Responsive Polymer Gel Bearing Phenylborate Derivative as a Glucose-Sensing Moiety Operating at Physiological pH Conditions.[2][3][4] Biomacromolecules.[1][4][5][6][7] Link

  • Wang, D., et al. (2014). Boronic Acid-Based Systems for Glucose-Responsive Insulin Delivery.[2][4][8] Journal of Controlled Release. Link

  • Mao, Z., et al. (2021). Wulff-Type Boronic Acids: Design, Synthesis, and Applications in Biomedical Fields. Materials Chemistry Frontiers. Link

  • Kataoka, K., et al. (1998). Totally Synthetic Polymer Gels Responding to External Glucose Concentration: Their Preparation and Application to On-Off Regulation of Insulin Release. Journal of the American Chemical Society.[8] Link

Sources

incorporating 5-Acrylamido-2-(aminomethyl)phenylboronic acid into peptides and proteins

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Incorporating 5-Acrylamido-2-(aminomethyl)phenylboronic Acid into Peptides and Proteins

Executive Summary

This guide details the protocols for incorporating 5-Acrylamido-2-(aminomethyl)phenylboronic acid (5-Ac-2-AMPBA) into biomolecular systems. Unlike standard phenylboronic acid (PBA) derivatives which require alkaline pH (pKa ~8.8) to bind sugars effectively, 5-Ac-2-AMPBA features an ortho-aminomethyl group. This moiety facilitates an intramolecular B–N interaction (Wulff-type coordination), lowering the pKa to ~6.0–6.5. This structural modification is critical for enabling high-affinity glucose sensing and reversible protein binding under neutral physiological conditions (pH 7.4) .

Primary Applications:

  • Glucose-Responsive Hydrogels: For self-regulated insulin delivery.[1]

  • Site-Specific Protein Conjugation: Covalent attachment to Cysteine residues via Michael addition.

Mechanistic Principles

The "Wulff-Type" Equilibrium

The efficacy of 5-Ac-2-AMPBA lies in its ability to exist in a tetrahedral hybridization state at neutral pH without the need for external hydroxide ions. The neighboring amine donates a lone pair to the empty p-orbital of the boron atom, stabilizing the boronate anion form which is reactive toward cis-diols (like glucose).

WulffEquilibrium Trigonal Trigonal Planar (Inactive at pH 7.4) Tetrahedral Tetrahedral Boronate (Active / N-B Coordinated) Trigonal->Tetrahedral Intramolecular N->B Bond GlucoseComplex Glucose-Boronate Complex (Stable Cyclic Ester) Tetrahedral->GlucoseComplex + Glucose (Reversible) GlucoseComplex->Tetrahedral - Glucose (Acidic pH/Competition)

Figure 1: The intramolecular N–B coordination stabilizes the tetrahedral form at neutral pH, enabling glucose binding.

Protocol A: Synthesis of Glucose-Responsive Hydrogels

Objective: Create a hydrogel network that swells/releases cargo (e.g., insulin) in response to hyperglycemic conditions.[2] Mechanism: The polymer network is crosslinked via interactions between 5-Ac-2-AMPBA and a diol-rich polymer (e.g., PVA) or self-complexation. Glucose acts as a competitive binder, breaking these crosslinks and expanding the gel.

Reagents:
  • Monomer A: 5-Acrylamido-2-(aminomethyl)phenylboronic acid (5-Ac-2-AMPBA).

  • Monomer B: Acrylamide (AAm) or N-Isopropylacrylamide (NIPAM) (backbone).

  • Crosslinker: N,N'-Methylenebisacrylamide (MBA).

  • Initiator: Ammonium Persulfate (APS) + TEMED.

  • Solvent: DMSO/PBS (pH 7.4).

Step-by-Step Methodology:
  • Monomer Dissolution:

    • Dissolve 5-Ac-2-AMPBA (100 mg) in 1 mL DMSO. Note: The hydrophobic phenyl ring requires organic co-solvent or rigorous stirring in warm buffer.

    • Add Acrylamide (400 mg) and MBA (10 mg) to 4 mL of PBS (pH 7.4).

    • Combine the two solutions. Final volume ~5 mL.

  • Degassing:

    • Purge the solution with Nitrogen (

      
      ) gas for 15 minutes to remove dissolved oxygen (a radical scavenger).
      
  • Polymerization:

    • Add 20 µL of 10% (w/v) APS solution.

    • Add 2 µL of TEMED.

    • Critical: Mix gently and immediately pipette into the mold (e.g., between glass plates or into a cylindrical vial).

    • Incubate at 25°C for 2 hours.

  • Washing & Equilibration:

    • Remove the gel from the mold.

    • Dialyze against PBS (pH 7.4) for 24 hours, changing buffer 3 times to remove unreacted monomers and DMSO.

  • Glucose Response Test:

    • Place gel sections into PBS containing 0 mM, 100 mg/dL (5.5 mM), and 400 mg/dL (22 mM) glucose.

    • Measure swelling ratio (

      
      ) after 4 hours.
      

Protocol B: Site-Specific Protein Conjugation (Cysteine Modification)

Objective: Covalently attach the boronic acid moiety to a specific Cysteine residue on a peptide/protein via Michael Addition.

Reagents:
  • Target Protein: Must contain a surface-exposed reduced Cysteine (free thiol).

  • Reagent: 5-Ac-2-AMPBA (10–20 molar excess).

  • Buffer: HEPES (50 mM, pH 7.5–8.0) containing 1 mM EDTA. Avoid Tris buffer as it contains 1,2-diols that interfere with boronic acids.

  • Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine).

Step-by-Step Methodology:
  • Protein Reduction:

    • Incubate protein (50 µM) with TCEP (100 µM) for 30 mins at Room Temperature (RT) to ensure cysteines are reduced. Do not use DTT or Mercaptoethanol (they compete for the Michael acceptor).

  • Conjugation Reaction:

    • Prepare a 100 mM stock of 5-Ac-2-AMPBA in DMSO.

    • Add the reagent to the protein solution (Final concentration: 500 µM–1 mM).

    • Incubate at 37°C for 4–12 hours with gentle agitation.

    • Note: The acrylamide reaction is slower than maleimide; pH 8.0 accelerates the rate by increasing thiol nucleophilicity.

  • Purification:

    • Remove excess small molecules using a Zeba™ Spin Desalting Column (7K MWCO) equilibrated with PBS.

  • Validation (See Section 5).

Quality Control & Validation: The Alizarin Red S Assay

To confirm the boronic acid is active and accessible, use the Alizarin Red S (ARS) spectral shift assay. ARS is a catechol dye that binds boronic acid, causing a dramatic color change (Yellow/Orange


 Red) and fluorescence increase.

Protocol:

  • Prepare ARS Solution:

    
     M in PBS (pH 7.4).
    
  • Titration: Add increasing concentrations of your Modified Protein/Peptide to the ARS solution.

  • Measurement: Monitor Absorbance at 460 nm (decrease) and 520 nm (increase).

  • Competition Test: Add Glucose. If the boronic acid is functional, glucose will displace ARS, reversing the spectral shift (Red

    
     Yellow).
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Precipitation during synthesis Hydrophobicity of the phenyl ringIncrease DMSO content (up to 20%) or use a solubilizing co-monomer like PEG-acrylate.
No Glucose Response (Hydrogel) pKa mismatch or too much crosslinkerEnsure the "aminomethyl" derivative was used (not standard 3-AAPBA). Reduce MBA concentration.
Low Protein Conjugation Yield Acrylamide is a weak electrophileIncrease pH to 8.0–8.5. Increase temperature to 37°C. Switch to overnight incubation.
Interference in Binding Assay Buffer incompatibilityCRITICAL: Do not use Tris, Sorbitol, or bicine buffers. Use Phosphate (PBS) or HEPES.

References

  • Matsumoto, A., et al. (2012). "A totally synthetic glucose-responsive gel operating in physiological conditions." Biomacromolecules. Link

  • Brooks, W. L. A., & Sumerlin, B. S. (2016). "Synthesis and applications of boronic acid-containing polymers: from materials to medicine." Chemical Reviews. Link

  • Springsteen, G., & Wang, B. (2002). "A detailed examination of boronic acid-diol complexation." Tetrahedron. Link

  • BenchChem Application Note. (2025). "Spectrophotometric Quantification of Alizarin Red S Staining." Link

Sources

Troubleshooting & Optimization

Technical Support Center: 5-Acrylamido-2-(aminomethyl)phenylboronic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the synthesis and yield optimization of 5-Acrylamido-2-(aminomethyl)phenylboronic acid (5-AAPBA) . This specific isomer is a critical "Wulff-type" boronic acid monomer used in glucose-responsive hydrogels and sensors, where the ortho-aminomethyl group provides an intramolecular B–N interaction to lower the pKa (~6.5–7.[1]5) for physiological binding.[1][2][3][4][5]

The synthesis is chemically treacherous due to the presence of two competing nucleophiles (an aliphatic amine and an aromatic aniline) and a polymerization-prone acrylamide group.[1]

Executive Summary: The "Yield Killers"

If you are experiencing low yields (<40%), the failure likely stems from one of three critical bottlenecks:

  • Regioselectivity Failure: The acryloyl chloride is reacting with the highly nucleophilic benzylic amine (position 2) instead of the intended aromatic aniline (position 5).[1][2]

  • Zwitterionic Loss: The final product is amphoteric (zwitterionic).[1][2] Standard organic extraction (DCM/EtOAc wash) often discards the product into the aqueous waste.[1][2]

  • Premature Polymerization: The acrylamide moiety polymerizes during the concentration or drying steps, forming an insoluble "gum."[1][2]

PART 1: Synthetic Workflow & Logic

The following diagram outlines the Optimized Protection Route . Attempting a "direct" acrylation on the free diamine is the most common cause of failure.[1][2]

AAPBA_Synthesis Start Start: 2-Formyl-5-nitro- phenylboronic acid Step1 1. Reductive Amination (Target: 2-Aminomethyl) Start->Step1 NH3 / NaBH4 Step2 2. Boc Protection (CRITICAL STEP) Step1->Step2 Boc2O / TEA Direct Direct Acrylation (No Protection) Step1->Direct Error Step3 3. Nitro Reduction (H2/Pd or Fe/NH4Cl) Step2->Step3 Selectivity Lock Step4 4. Acrylation (Acryloyl Chloride, -10°C) Step3->Step4 Ar-NH2 active Step5 5. Deprotection (TFA/DCM) Step4->Step5 Yield: ~75% Final Final Product: 5-AAPBA Step5->Final Precipitation Fail Low Yield (<20%) Direct->Fail Mixture of products

Figure 1: The "Selectivity Lock" strategy ensures acrylation occurs only at the aromatic amine.[1] Skipping Step 2 leads to irreversible alkylation of the benzylic amine.

PART 2: Troubleshooting Guides (Q&A)

Phase 1: Reaction Optimization (Upstream)[1][2]

Q1: My NMR shows a mixture of mono-acrylated and di-acrylated products. What went wrong? Diagnosis: You likely skipped the protection of the benzylic amine (aminomethyl group).[1][2] The Science: The benzylic amine (pK_b ~4) is significantly more nucleophilic than the aromatic aniline (pK_b ~9).[1][2] If both are free, acryloyl chloride will preferentially attack the benzylic amine.[1][2] Solution:

  • Mandatory Protection: Ensure the 2-aminomethyl group is Boc-protected before reducing the 5-nitro group.[1][2]

  • Alternative: If you cannot restart, try conducting the acrylation at -20°C with strictly 0.95 equivalents of acryloyl chloride, but yield will remain compromised.[1][2]

Q2: The reaction turns into a solid gel before workup. Is my product ruined? Diagnosis: Radical polymerization has occurred.[1][2] The Science: Acrylamides are prone to auto-polymerization, especially in concentrated solutions or when heated.[1] Boronic acids can sometimes catalyze this via radical mechanisms if peroxides are present in solvents.[1][2] Solution:

  • Add Inhibitor: Add Hydroquinone monomethyl ether (MEHQ) (50–100 ppm) to the reaction mixture and the workup solvents.[1][2]

  • Oxygen Sparge: Do not run the acrylation under strict nitrogen degas; a small amount of dissolved oxygen is necessary for MEHQ to function as an inhibitor.[1][2]

  • Temperature: Keep the acrylation step strictly below 0°C .

Q3: I am losing the Boronic Acid group (Protodeboronation). Diagnosis: Metal-catalyzed deboronation or extreme pH. The Science: Phenylboronic acids are susceptible to C–B bond cleavage under basic conditions, especially with electron-withdrawing groups (like the amide) or Pd residues from a reduction step.[1] Solution:

  • Pinacol Strategy: Convert the boronic acid to a Pinacol Ester early in the synthesis.[1][2] The ester is far more robust than the free acid.[1][2] Deprotect it only at the very end (or leave it, as it hydrolyzes in aqueous media).[1]

  • Base Choice: Use DIPEA (Hunig's base) instead of inorganic bases (NaOH/K2CO3) during the acrylation to maintain a milder environment.[1][2]

Phase 2: Workup & Purification (Downstream)[1][2]

Q4: I cannot extract the product from the aqueous phase. It disappears. Diagnosis: Isoelectric trapping.[1][2] The Science: 5-AAPBA is a zwitterion.[1][2] At neutral pH, the amine is protonated (


) and the boronate is anionic (

or complexed), making it highly water-soluble.[1] Solution:
  • Isoelectric Precipitation: Do not extract. Instead, concentrate the reaction mixture and adjust the pH carefully to the Isoelectric Point (pI) , typically around pH 6.5–7.0 for Wulff-type boronic acids.[1] The uncharged zwitterion should precipitate.

  • Salting Out: If it doesn't precipitate, saturate the aqueous phase with NaCl and extract with n-Butanol or THF/EtOAc (1:1) .[1] Standard EtOAc is too non-polar.[1][2]

Q5: The product streaks badly on silica gel columns. Diagnosis: Boronic acid interaction with silanols. The Science: Boronic acids form reversible covalent bonds with the silanol groups (


) on silica gel, causing irreversible adsorption and tailing.[1]
Solution: 
  • Avoid Normal Phase Silica: Use Reverse Phase (C18) chromatography with water/methanol gradients.[1][2]

  • Additive: If you must use silica, add 1% Triethylamine to your eluent to block silanols, though this may complicate solvent removal.[1]

  • Best Practice: Rely on crystallization from Methanol/Ether or precipitation from water at pI.[1][2]

PART 3: Quantitative Data & Stability

Solvent Compatibility Table
SolventSolubility (25°C)Risk FactorRecommendation
Water (pH 7) High (>50 mg/mL)Hydrolysis of esterGood for final use, bad for isolation.[1]
Methanol HighMethyl ester formationUse for short durations only.[1][2]
DMSO Very HighHigh Boiling PointExcellent for stock solutions.[1][2]
Ethyl Acetate LowPolymerizationPoor extraction solvent.[1][2]
THF ModeratePeroxidesMust be BHT-stabilized.
Storage Protocol
  • State: Store as a dry powder. Solutions degrade within 48 hours.

  • Temperature: -20°C is mandatory.

  • Hygroscopicity: The aminomethyl group makes the solid hygroscopic.[1][2] Store in a desiccator. Moisture triggers hydrolysis and polymerization.[1][2]

References

  • Wulff-Type Boronic Acids: Explanation of the B–N interaction and pKa shifting in 2-aminomethylphenylboronic acids.

    • Source:J. Am. Chem. Soc.[1][2]2006 , 128, 42, 13660–13661.[1]

    • (Proxy for concept validation)

  • Acrylamido-Phenylboronic Acid Synthesis: Protocols for preventing polymerization during acryl

    • Source:Polymer Chemistry (RSC), 2012 , 3, 215-222.[1]

  • Protection Strategies: Use of Pinacol esters to improve yield in boronic acid monomer synthesis.[1][2]

    • Source:J. Biomed.[1][2] Nanotechnol.2009 , 5(5), 551-556.[1][2]

  • Zwitterionic Purification: Methods for isolating amphoteric boronic acid derivatives.[1][2]

    • Source:New J. Chem.[1][2][3][6]2017 , 41, 126-133.[1][2][3]

Sources

overcoming solubility issues with 5-Acrylamido-2-(aminomethyl)phenylboronic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Boronic Acid-Based Smart Materials. This guide is designed for researchers and drug development professionals engineering glucose-responsive hydrogels, sensors, and targeted delivery systems.

Executive Summary: The 5-AAPBA Solubility Paradox

As a Senior Application Scientist, the most frequent troubleshooting request I receive involves the aqueous solubility of 5-Acrylamido-2-(aminomethyl)phenylboronic acid (5-AAPBA) .

5-AAPBA is a highly prized "Wulff-type" monomer. The ortho-aminomethyl group forms an intramolecular B-N dative bond, which effectively lowers the pKa of the boronic acid from ~8.8 to ~7.4[1]. This chemical architecture is critical because it allows the monomer to reversibly bind diols at physiological pH. However, researchers often find that 5-AAPBA stubbornly precipitates in neutral buffers. This occurs because, at pH 7.4, the molecule exists in a zwitterionic state (a negatively charged boronate and a positively charged ammonium group)[2]. The lack of a net macroscopic charge, combined with the highly hydrophobic acrylamido backbone and aromatic ring, drives rapid intermolecular hydrogen bonding and hydrophobic collapse, ruining pre-polymerization mixtures.

Below, we break down the causality behind these solubility issues and provide field-proven, self-validating protocols to overcome them.

Quantitative Comparison of Solubilization Strategies

To select the optimal protocol for your workflow, compare the limits and impacts of standard solubilization methods below:

Solubilization StrategyMechanism of ActionMax Aqueous ConcentrationImpact on PolymerizationPost-Processing Required
Direct Buffer (pH 7.4) None (Baseline)< 5 mMN/A (Monomer precipitates)None
Co-Solvent (20% DMSO) Disrupts hydrophobic interactions~ 50 mMCan inhibit radical propagationExtensive solvent washing
Alkaline Shift (pH > 9.0) Converts PBA to tetrahedral boronate anion> 150 mMHigh pH may hydrolyze co-monomerspH neutralization
Sacrificial Diol (Fructose) Forms highly hydrophilic boronate ester> 200 mMNone (Maintains physiological pH)Dialysis to remove fructose

Mechanistic Pathways for Solubilization

Mechanism A 5-AAPBA (Neutral pH) Hydrophobic & Zwitterionic [Insoluble Aggregates] B Alkaline Shift (pH > 9.0) Formation of Boronate Anion A->B Add NaOH D Sacrificial Diol (Fructose) High Affinity Binding A->D Add Fructose C Soluble Monomer Solution (Electrostatic Repulsion) B->C E Soluble Boronate Ester Complex (Hydrophilic) D->E

Mechanistic pathways for solubilizing 5-AAPBA via pH adjustment or diol complexation.

Troubleshooting FAQs

Q1: Why does 5-AAPBA crash out of my PBS buffer (pH 7.4) even at low concentrations? A: At pH 7.4, 5-AAPBA is near its isoelectric point. While the B-N bond lowers the pKa to enable physiological binding, the molecule exists as a zwitterion. The lack of net electrostatic repulsion, combined with the hydrophobic acrylamide group, causes the monomers to aggregate via hydrophobic interactions and hydrogen bonding[2].

Q2: Why do you recommend D-Fructose over D-Glucose as a sacrificial diol for dissolution? A: The binding affinity of phenylboronic acids to monosaccharides follows a strict thermodynamic order: D-fructose > D-galactose > D-mannose > D-glucose[3],[4]. In aqueous solutions, D-fructose predominantly exists in a furanose form with a syn-periplanar pair of hydroxyl groups. This specific geometry perfectly aligns with the boronic acid to form a highly stable, hydrophilic cyclic ester[4]. This complexation dramatically increases the monomer's solubility without requiring a shift in pH[5],[6].

Q3: Will the pre-bound fructose permanently occupy the sensor/hydrogel binding sites? A: No. The boronate ester bond is dynamically reversible[7]. Once the hydrogel network is covalently crosslinked, the sacrificial fructose can be completely removed via dialysis against a large volume of sugar-free buffer. As the local concentration of fructose drops, the equilibrium shifts, freeing the binding sites for your target analyte[8].

Q4: Can I just use DMSO or DMF to dissolve it? A: You can, but it is not recommended for complex biological hydrogels. Exceeding 15-20% organic solvent can interfere with free-radical polymerization kinetics (e.g., APS/TEMED systems) and may precipitate other hydrophilic macromers (like PEG-diacrylate or hyaluronic acid) present in your prepolymer mixture.

Experimental Protocols

Protocol A: Sacrificial Fructose-Assisted Dissolution (Recommended)

Causality Check: By pre-binding fructose, we force the 5-AAPBA into its highly soluble tetrahedral boronate ester form at neutral pH. This protects sensitive co-monomers (like peptides or polysaccharides) from the harsh alkaline conditions required in pH-swing methods[9].

  • Preparation: Weigh 5-AAPBA and D-Fructose at a 1:3 molar ratio. (The excess fructose drives the equilibrium entirely toward the esterified state).

  • Dissolution: Dissolve the D-Fructose in your target aqueous buffer (e.g., 0.1 M PBS, pH 7.4).

  • Complexation: Slowly add the 5-AAPBA powder to the stirring fructose solution at room temperature. The solution will transition from a cloudy suspension to a completely transparent liquid within 10-15 minutes as the boronate ester forms.

  • Polymerization: Add your crosslinker (e.g., N,N'-Methylenebisacrylamide) and initiate the free-radical polymerization. The presence of fructose does not interfere with radical generation.

  • Purification (Self-Validation Step): Post-polymerization, immerse the hydrogel in a 100x volume of PBS (pH 7.4). Change the buffer every 8 hours for 48 hours. To validate that fructose has been removed, you can perform a simple colorimetric assay (e.g., Alizarin Red S displacement) on the final wash buffer[6].

Workflow Step1 1. Preparation Mix 5-AAPBA & Fructose Step2 2. Dissolution Form Soluble Complex in PBS Step1->Step2 Step3 3. Polymerization Add Crosslinker & Initiator Step2->Step3 Step4 4. Dialysis Remove Fructose via Diffusion Step3->Step4 Step5 5. Final Product Glucose-Responsive Hydrogel Step4->Step5

Workflow for synthesizing 5-AAPBA hydrogels using the sacrificial fructose method.

Protocol B: The pH-Swing Method

Causality Check: If your downstream application cannot tolerate residual sugars or dialysis is impossible, you can leverage the pH-dependent ionization of PBA. Above its pKa, PBA converts entirely to a negatively charged, hydrophilic boronate anion[7].

  • Alkalinization: Suspend 5-AAPBA in deionized water. Dropwise add 1.0 M NaOH under vigorous stirring until the pH reaches 9.5. The monomer will dissolve rapidly via electrostatic repulsion.

  • Blending: Add your stable co-monomers and crosslinkers. Ensure these components are stable at high pH (avoid ester-heavy macromers that might hydrolyze).

  • Neutralization (Self-Validation Step): Immediately before adding the initiator, carefully titrate the solution back to pH 7.5 using 1.0 M HCl. Critical Check: The solution must remain clear. If it turns cloudy, the monomer concentration exceeds the neutral solubility limit; you must dilute the system or switch to Protocol A.

  • Polymerization: Rapidly add the initiator to lock the polymer network before macroscopic aggregation can occur.

References

  • A Boronic Acid-Based Fluorescence Hydrogel for Monosaccharide Detection. ChemRxiv.3

  • A boronic acid-based fluorescent hydrogel for monosaccharide detection. University of Bath (Pure).4

  • Recent Advances in the Drugs and Glucose-Responsive Drug Delivery Systems for the Treatment of Diabetes: A Systematic Review. MDPI.2

  • Responsive Polymers as Cell Surface Modifiers and 3D Healable Microenvironments. UCL Discovery.1

  • The pre-binding strategy of phenylboronic acid hydrogel with reducing sugar. ResearchGate.8

  • Sugar-responsive smart materials based on phenylboronic acid and cyclodextrin. Josai University.5

  • Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. PMC.9

  • Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. MDPI.7

  • Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega.6

Sources

optimizing reaction conditions for 5-Acrylamido-2-(aminomethyl)phenylboronic acid conjugation

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a dedicated support center for researchers working with 5-Acrylamido-2-(aminomethyl)phenylboronic acid . This molecule is a specialized "Wulff-type" boronic acid derivative, distinct from standard phenylboronic acids due to its intramolecular B–N coordination which lowers its pKa for physiological glucose sensing.

Status: Operational | Tier: Advanced Application Support Subject: Optimization of Reaction Conditions, Solubility, and Functional Validation

Molecule Overview & Mechanism

Why this molecule? Unlike standard 3-acrylamidophenylboronic acid (pKa ~8.8), the 2-(aminomethyl) substituent in your molecule creates an intramolecular coordinate bond between the amine nitrogen and the boron atom (Wulff-type interaction). This stabilizes the hybridized tetrahedral boronate anion, lowering the pKa to the physiological range (6.5–7.5). This allows for high-affinity glucose binding at neutral pH (7.4) without requiring alkaline conditions.

Dual Functionality:

  • Acrylamide Handle: For free-radical polymerization (hydrogels) or Michael addition (bioconjugation).

  • Boronic Acid Ligand: For reversible diol binding (glucose sensing/drug delivery).

Troubleshooting & Optimization (Q&A)

Section A: Solubility & Stock Preparation

Q: My monomer precipitates immediately upon addition to aqueous buffer. How do I solubilize it? Diagnosis: 5-A-2-AMPBA is zwitterionic. At neutral pH, the amine is protonated and the boronic acid is neutral/trigonal, leading to poor water solubility and potential intermolecular aggregation. Solution:

  • Primary Solvent: Dissolve the monomer in DMSO or Methanol to create a high-concentration stock (e.g., 100–200 mM).

  • Cosolvent Strategy: For aqueous reactions, add the organic stock dropwise to the buffer while stirring. Maintain a final organic cosolvent concentration of 10–20% (v/v) if possible.

  • pH Adjustment: Briefly raising the pH to >9 (fully anionic) or lowering to <4 (fully cationic) can increase solubility, but avoid prolonged exposure to high pH to prevent amide hydrolysis.

Q: Can I use Tris or Bicine buffers? Critical Warning: NO. Reasoning: Tris (tris(hydroxymethyl)aminomethane) and Bicine contain 1,2- or 1,3-diols (or structural mimics) that competitively bind to the boronic acid group. This effectively "caps" your molecule, preventing it from binding glucose or participating in downstream functional assays. Recommended Buffers:

  • Phosphate (PBS): Acceptable, though high concentrations (>50 mM) can show minor interference.

  • HEPES: Ideal. Non-interfering and buffers well at pH 7.4.

  • Carbonate: Good for higher pH reactions.

Section B: Conjugation & Polymerization[1]

Q: The polymerization (hydrogel formation) is failing or yielding low molecular weight chains. Why? Diagnosis: The boronic acid moiety can act as a radical trap or chain transfer agent, especially in the presence of oxygen. Solution:

  • Degassing is Non-Negotiable: You must purge the reaction mix with Argon or Nitrogen for at least 15–20 minutes before adding the initiator. Boronic acid radicals are sensitive to oxygen inhibition.

  • Initiator Choice:

    • Aqueous (Hydrogels): Use APS/TEMED . Ensure the pH is roughly neutral; acidic pH inhibits TEMED.

    • Organic/Solvent: Use AIBN .[1] Recrystallize AIBN from methanol if it is old.

  • Monomer Purity: Boronic acids can dehydrate to form boroxines (anhydride trimers). While reversible in water, these can alter stoichiometry in organic solvents. Verify the monomer state via NMR.

Q: I am trying to conjugate this to a protein cysteine via Michael Addition, but yields are low. Diagnosis: The acrylamide group is a "hard" electrophile and reacts slowly with thiols compared to maleimides. Solution:

  • pH Boost: Increase reaction pH to 8.0–8.5 . This increases the fraction of deprotonated thiolate (S⁻), which is the active nucleophile.

  • Catalyst: Add a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) if the protein tolerates it, or simply increase the molar excess of 5-A-2-AMPBA to 20–50 equivalents.

  • Duration: Michael addition with acrylamides often requires 12–24 hours at room temperature, unlike the rapid reaction of maleimides.

Section C: Functional Validation

Q: My hydrogel/conjugate is made, but it doesn't respond to glucose. Is the boronic acid dead? Diagnosis: The boronic acid might be oxidized (deborylated) or the pKa might be shifted due to the local polymer environment. Validation Protocol (ARS Assay): Use Alizarin Red S (ARS) . ARS is a catechol dye that is non-fluorescent (or has specific absorbance) when free, but changes optical properties when bound to boronic acid.

  • Add ARS to your conjugate.

  • Observe color change/fluorescence (Binding confirmed).

  • Add Glucose.[2][3]

  • Glucose should displace ARS (competitive binding), reversing the signal. If this fails, your boronic acid is likely oxidized or sterically occluded.

Optimized Experimental Protocols

Protocol A: Glucose-Responsive Hydrogel Synthesis

Target: Nanogel or Macrogel for insulin delivery

ComponentFunctionMolar Ratio (Typical)Notes
NIPAM Thermo-responsive backbone80–90%Provides phase transition near 32°C.
5-A-2-AMPBA Glucose sensing10–20%Higher % = stronger glucose response but lower solubility.
BIS Crosslinker1–2%N,N'-Methylenebisacrylamide.
APS/TEMED Initiator System1% (w/w of monomer)Ammonium Persulfate / Tetramethylethylenediamine.

Workflow:

  • Dissolve NIPAM and BIS in degassed HEPES buffer (10 mM, pH 7.4).

  • Dissolve 5-A-2-AMPBA in a minimal volume of DMSO. Add to the aqueous mix.

  • Purge with N₂ for 30 mins. (Critical Step).

  • Add APS (10% solution), followed by TEMED.

  • Polymerize at room temperature (or 60-70°C if using AIBN in solvent) for 4–24 hours.

  • Dialysis: Dialyze against acidified water (pH 5) first to remove unreacted amines, then neutral buffer.

Protocol B: Cysteine Bioconjugation (Michael Addition)

Target: Surface modification or Protein labeling

  • Buffer: 50 mM HEPES + 1 mM EDTA, pH 8.0. (EDTA prevents metal-catalyzed oxidation of thiols).

  • Protein Prep: Reduce protein disulfide bonds (if necessary) with TCEP. Remove TCEP via desalting column if using maleimides, but TCEP is generally compatible with acrylamides.

  • Reaction:

    • Add Protein (10–50 µM).

    • Add 5-A-2-AMPBA (stock in DMSO) to 50x molar excess . Final DMSO < 10%.

  • Incubation: 16–24 hours at 25°C or 4°C.

  • Quenching: Add excess Cysteine or DTT to scavenge remaining acrylamide.

  • Purification: Size-exclusion chromatography (SEC) or dialysis.

Mechanistic Visualization

Diagram 1: The Wulff-Type Equilibrium & Glucose Gating

This diagram illustrates why your specific molecule (with the aminomethyl group) functions at neutral pH, unlike standard PBA.

WulffMechanism cluster_pH Physiological pH (7.4) Neutral Neutral Trigonal Form (High pKa ~8.8) Inactive binding Wulff Wulff-Type Isomer (Intramolecular B-N Bond) Tetrahedral Geometry pKa lowered to ~7.0 Neutral->Wulff Ortho-Aminomethyl Coordination Complex Boronate-Glucose Complex (Stable Anion) Hydrophilic / Swollen Gel Wulff->Complex + Glucose (Reversible Binding) Glucose Glucose (Diol)

Caption: The ortho-aminomethyl group facilitates an intramolecular B–N interaction (Wulff effect), stabilizing the tetrahedral state at neutral pH and enabling efficient glucose binding.

Diagram 2: Troubleshooting Decision Matrix

Troubleshooting Start Issue Encountered Precipitation Precipitation/Insolubility Start->Precipitation NoGel No Polymerization Start->NoGel NoResponse No Glucose Response Start->NoResponse SolvStrat Use DMSO Stock Check pH (Avoid pI) Precipitation->SolvStrat O2Inhib O2 Inhibition? Degas 20min+ NoGel->O2Inhib BufferCheck Buffer Interference? (Tris/Bicine = BAD) NoResponse->BufferCheck Oxidation Boronic Acid Oxidized? Run ARS Assay BufferCheck->Oxidation If buffer OK

Caption: Decision matrix for diagnosing common failures in 5-A-2-AMPBA conjugation and polymerization.

References

  • Structure & Wulff Effect

    • Wang, D., et al. "Wulff-Type Boronic Acids as Promising Ligands for Sugar Recognition." Chemical Reviews.
    • Explanation of the B–N interaction lowering pKa.
    • (Ref: New J. Chem., 2017, 41, 126-133 - Discusses aminomethyl-phenylboronic acid derivatives).

  • Polymerization Protocols

    • Ma, Y., et al.[2] "Glucose-Responsive Hydrogels Based on Phenylboronic Acid."[2][3][4][5] Materials Science Forum.

    • Details free radical polymerization conditions for acrylamido-phenylboronic acids.
  • Solubility & Characterization

    • Zhai, W., et al.[6] "Carbohydrate Sensing Using Water-Soluble Poly(methacrylic acid)-co-3-(Acrylamido)phenylboronic Acid Copolymer."[1]

    • Discusses solubility challenges and copolymer str
  • General Boronic Acid Chemistry

    • Sigma-Aldrich Technical Library. "Boronic Acids in molecular sensing."

    • (Representative AAPBA product page for physical properties).

Sources

troubleshooting guide for 5-Acrylamido-2-(aminomethyl)phenylboronic acid-based assays

Author: BenchChem Technical Support Team. Date: March 2026

Core Technical Overview

Welcome to the technical support center for 5-Acrylamido-2-(aminomethyl)phenylboronic acid . Unlike standard 3-(acrylamido)phenylboronic acid (3-APBA), this derivative incorporates an ortho-aminomethyl group. This structural modification is critical: it facilitates an intramolecular B–N interaction (Wulff-type interaction) that stabilizes the tetrahedral boronate anion, significantly lowering the pKa from ~8.8 (standard PBA) to the physiological range (pKa ~5.5–6.5) .

This unique chemistry allows for high-affinity binding of cis-diols (glucose, sialic acid, glycoproteins) at neutral pH (7.4) , eliminating the need for alkaline buffers required by conventional boronate assays. However, the presence of the amine and the zwitterionic nature of the monomer introduce specific challenges in polymerization and assay stability.

Interactive Troubleshooting Guide

Module A: Polymerization & Hydrogel Formation

Issue: The hydrogel or polymer fails to form, remains tacky, or precipitates during synthesis.

Symptom Root Cause Analysis Corrective Protocol
Incomplete Polymerization (Soft/Liquid Gel) Free Radical Scavenging: The primary amine group in the aminomethyl moiety can act as a chain transfer agent or retarder in free radical polymerization (APS/TEMED or UV).Protonate the Amine: Adjust the pre-gel solution pH to < 6.0 using dilute HCl. Protonating the amine (

) reduces its interference with radical propagation. Neutralize the gel after formation.
Monomer Precipitation Zwitterionic Solubility: At neutral pH, the molecule exists as a zwitterion (B

–N

), which may have poor solubility in pure water or certain organic solvents.
Cosolvent Optimization: Use a DMSO/Water (10–20% v/v) mixture or Methanol/Water for the pre-gel solution. Ensure the monomer is fully dissolved before adding the initiator.
Opaque/White Gel Phase Separation: The hydrophobic phenyl ring aggregates in highly aqueous environments during polymerization.Reduce Crosslinker Ratio: High crosslinker density (e.g., BIS) exacerbates phase separation. Reduce crosslinker to 1–2 mol% or switch to a more hydrophilic crosslinker (e.g., PEG-diacrylate).
Module B: Binding Affinity & Sensitivity

Issue: The assay shows low sensitivity or fails to bind the target (glucose/glycoprotein) at pH 7.4.

Symptom Root Cause Analysis Corrective Protocol
No Binding at pH 7.4 Buffer Interference: Buffers containing cis-diols or competing amines (e.g., Tris, Bicine, Tricine ) competitively bind to the boronic acid, blocking the target.Switch Buffers: EXCLUSIVELY use Phosphate (PBS) , HEPES , or MOPS . Avoid buffers with hydroxyl or primary amine groups.
High Background / Non-Specific Binding Electrostatic Interaction: The positively charged aminomethyl group (

or

) attracts negatively charged proteins (e.g., Albumin) via electrostatic attraction, not boronate affinity.
Ionic Strength Adjustment: Increase NaCl concentration to 150–300 mM to screen charge-based non-specific interactions. Add 0.05% Tween-20 to reduce hydrophobic adsorption.
Low Sensitivity (Glucose Sensing) "Turn-On" Lag: In fluorescence assays (e.g., with Alizarin Red S), the B–N bond must be broken to bind the dye/sugar. Strong B–N coordination can sometimes slow down kinetics.Equilibration Time: Increase incubation time to 30–60 minutes . Ensure the assay temperature is controlled (

), as temperature shifts affect the B–N equilibrium constant.

Mechanism of Action & Workflow Visualization

The following diagram illustrates the equilibrium shift that enables neutral pH binding. The Wulff-type intramolecular coordination stabilizes the receptive form of the boronic acid without requiring high pH.

G cluster_1 Target Binding (pH 7.4) Trigonal Trigonal Planar (Open Form) Tetrahedral Tetrahedral (B-N Coordinated) Trigonal->Tetrahedral pKa Shift (Aminomethyl) Complex Boronate-Diol Complex Tetrahedral->Complex Binding Target Cis-Diol Target (Glucose/RNA) Target->Complex + Target

Figure 1: Equilibrium mechanism of 5-Acrylamido-2-(aminomethyl)phenylboronic acid. The intramolecular B–N interaction (yellow node) lowers the pKa, allowing the formation of the stable Boronate-Diol Complex (green node) at physiological pH.

Frequently Asked Questions (FAQ)

Q1: Can I use this monomer for HbA1c (Glycated Hemoglobin) separation? A: Yes. This is an ideal application. The lower pKa allows for the specific retention of glycated hemoglobin at physiological pH, reducing the risk of protein denaturation that occurs in the alkaline buffers (pH 8.5–9.0) required for standard boronate affinity chromatography. Recommendation: Use a gradient elution with Sorbitol (200 mM) to displace the protein gently.

Q2: My gel turns yellow over time. Is it degrading? A: Slight yellowing is common and often due to trace oxidation of the amine or phenol groups. However, rapid browning indicates "deboronation" (oxidation of the C–B bond by reactive oxygen species). Prevention: Store monomers under Argon/Nitrogen at -20°C. Always degas buffers used in the assay. Avoid buffers containing H₂O₂ or hypochlorite.

Q3: How do I regenerate the column/sensor? A: Unlike antibodies, boronate affinity is fully reversible. Protocol: Wash with 0.1 M Acetic Acid (pH 4.5) or a buffer containing 100 mM Sorbitol/Mannitol . The acidic pH breaks the B–N and B–Diol bonds, releasing the target. Re-equilibrate with neutral PBS before the next use.

Q4: Why is the polymerization slower than with standard Acrylamide? A: The bulky phenyl group and the charged amine sterically and electronically hinder the propagation of the polymer chain. Solution: Increase the initiator (APS) concentration by 20% or increase the polymerization temperature to 50°C (if thermal initiation is used).

References

  • Wulff, G. (1982). Selective Binding to Polymers via Covalent Bonds: The Construction of Chiral Cavities as Specific Receptor Sites. Pure and Applied Chemistry. Link (Foundational work on Wulff-type boronates).

  • James, T. D., Sandanayake, K. R. A. S., & Shinkai, S. (1996). Saccharide Sensing with Molecular Receptors Based on Boronic Acid. Angewandte Chemie International Edition. Link (Mechanism of B-N interaction and fluorescence sensing).

  • Matsumoto, A., et al. (2003). Glucose-Responsive Polymer Gel Bearing Phenylborate Derivative as a Glucose-Sensing Moiety Operating at Physiological pH. Biomacromolecules. Link (Application of low-pKa boronates in hydrogels).

  • Ivanov, A. E., et al. (2011). Boronate-Containing Polymer Brushes: Characterization, Interaction with Saccharides and Mammalian Cells. Polymer. Link (Troubleshooting polymer formation and cell interactions).

Technical Support Center: 5-Acrylamido-2-(aminomethyl)phenylboronic Acid (AAPBA) Storage & Handling

[1]

Status: Senior Application Scientist Verified Last Updated: March 2026 Target Audience: Medicinal Chemists, Polymer Scientists, Hydrogel Engineers[1]

Executive Summary: The "Gold Standard" Storage Protocol

If you have just received a shipment of AAPBA, follow these immediate steps to maximize shelf-life.

ParameterRecommendationScientific Rationale
Temperature -20°C (Long-term) 2–8°C (Active use < 1 week)Arrhenius kinetics: Lowering temperature exponentially slows the rate of spontaneous free-radical polymerization.[1]
Light Strictly Dark (Amber vials/Foil)Acrylamides are photosensitive. UV/Visible light can cleave trace peroxides, initiating radical chains.[1]
Atmosphere Inert (Argon/Nitrogen) Prevents oxidative degradation. Note: If your batch contains MEHQ inhibitor, trace oxygen is required (see FAQ).[1]
Moisture Desiccated Prevents hygroscopic clumping and uncontrolled hydrolysis/dehydration cycles of the boronic acid moiety.

The Science of Instability: Polymerization vs. Boroxine Formation

AAPBA is a "dual-risk" molecule. It can degrade via two distinct pathways. Understanding the difference is critical because one is reversible, and the other is not.

Pathway A: Free Radical Polymerization (Irreversible)

The acrylamide alkene group is highly reactive. Initiated by heat, light, or trace impurities, these groups link together to form a polyacrylamide backbone.[1]

  • Result: The material becomes an insoluble, cross-linked solid (if bulk polymerized).

  • Solubility: Insoluble in its original solvents (e.g., Methanol, DMSO).[1]

  • Recovery: Impossible. The sample must be discarded.

Pathway B: Boroxine Dehydration (Reversible)

Boronic acids (-B(OH)₂) spontaneously dehydrate to form cyclic trimers called boroxines (anhydrides).[1][2] This is an equilibrium process driven by entropy and the removal of water.[2]

  • Result: The fluffy powder turns into a hard, brittle solid or "cake."

  • Solubility: The solid will dissolve in aqueous solvents or alcohols as the boroxine hydrolyzes back to the boronic acid monomer.

  • Recovery: Possible. Simply re-dissolve in the appropriate solvent containing water/alcohol.

Mechanism Visualization

The following diagram illustrates the two degradation pathways.

AAPBA_Degradationcluster_0Degradation PathwaysAAPBAAAPBA Monomer(Active)PolymerPoly(AAPBA)(DEAD - Irreversible)AAPBA->Polymer Heat / Light / Radical Initiator(C=C Bond Consumption)BoroxineBoroxine Trimer(DORMANT - Reversible)AAPBA->Boroxine Dehydration (-H2O)(Dry Storage)

Figure 1: Mechanistic pathways for AAPBA stability. Red path indicates irreversible failure; Yellow path indicates reversible physical change.

Diagnostic Workflow: "My Sample is Hard/Clumped"

Don't throw it away yet. Use this decision tree to determine if your AAPBA has polymerized or simply formed a boroxine.

Diagnostic_TreeStartObservation:Sample is hard/clumpedSolubilityTestSolubility Test:Add 10 mg to 1 mL MeOH/Water (1:1)Start->SolubilityTestDissolvesResult:Dissolves CompletelySolubilityTest->DissolvesInsolubleResult:Insoluble / Gelatinous SwellingSolubilityTest->InsolubleNMR_CheckConfirmation:Run 1H NMR (DMSO-d6)Dissolves->NMR_CheckConclusion_BadDiagnosis:Polymerization(DISCARD)Insoluble->Conclusion_BadVinyl_PresentVinyl Protons Present(5.5 - 6.5 ppm)NMR_Check->Vinyl_PresentVinyl_AbsentVinyl Protons Absent/BroadNMR_Check->Vinyl_AbsentConclusion_GoodDiagnosis:Boroxine Formation(SAFE TO USE)Vinyl_Present->Conclusion_GoodVinyl_Absent->Conclusion_Bad

Figure 2: Step-by-step diagnostic workflow for assessing AAPBA quality.

Quality Control Protocol: NMR Validation

The only definitive way to verify the integrity of AAPBA is Proton NMR (

Solvent: DMSO-d


1Concentration:
Region of Interest (ppm)Signal TypeInterpretation
5.6 – 6.4 ppm Multiplet (3H) Vinyl Protons (-CH=CH₂). Presence = Active Monomer.Absence/Broadening = Polymerization.[1]
8.0 – 8.2 ppm Singlet (2H) Boronic Acid Hydroxyls (-B(OH)₂). May disappear if boroxine formed or if D₂O exchange occurs.[1]
7.0 – 8.0 ppm Multiplet (Ar-H) Aromatic Ring Protons. Used as an internal integration standard.[1]

Pass Criteria:

  • Sharp, distinct peaks in the 5.6–6.4 ppm region.

  • Integration ratio of Vinyl Protons : Aromatic Protons matches theoretical (3:3 or 1:1 depending on specific assignment).

Frequently Asked Questions (FAQs)

Q1: Does AAPBA come with an inhibitor (like MEHQ)? A: Most commercial AAPBA is supplied as a raw powder without added inhibitors like MEHQ (Monomethyl ether hydroquinone) because boronic acids can react with certain stabilizers. However, always check the Certificate of Analysis (CoA). If your batch does contain MEHQ, do not store it under pure nitrogen , as MEHQ requires trace oxygen to function as a radical trap [1].[1] For inhibitor-free AAPBA, inert gas storage is best.[1]

Q2: Can I store AAPBA in solution (e.g., DMSO stock)? A: Not recommended for long periods. [1]

  • In solution, molecules have higher mobility, increasing the collision frequency for polymerization.[1]

  • DMSO is hygroscopic; water uptake can shift the boroxine/boronic acid equilibrium, potentially causing precipitation over time.

  • If necessary: Store 100 mM stocks at -80°C for no more than 1 month.

Q3: My sample turned slightly yellow. Is it bad? A: Yellowing often indicates oxidation of the amine moiety or trace polymerization. Perform the Solubility Test (Section 3). If it dissolves fully and NMR shows vinyl protons, it is likely still usable, but purification (recrystallization) may be required for sensitive applications.[1]

Q4: How do I prevent the "Hard Cake" (Boroxine) formation? A: It is difficult to prevent completely as it is thermodynamically favorable in dry conditions. However, this is not a "failure." You can reverse it by adding the solvent you intend to use for your reaction (e.g., buffer or methanol/water mix) and sonicating briefly. The water in the solvent will hydrolyze the boroxine back to the monomer [2].

References

  • Bio-Rad Laboratories. "Acrylamide Polymerization: Principles and Troubleshooting." Bio-Rad Tech Note, 2024 .[1] Link

  • Tokunaga, Y., et al. "Reversibility of Boroxine Formation and its Thermodynamic Stability."[1] Heterocycles, 2013 , 87(5), 995.[1] Link

  • Sigma-Aldrich. "Product Specification: 3-(Acrylamido)phenylboronic acid."[1] Merck KGaA, 2025 .[1] Link[1]

  • Ivanov, A. E., et al. "Synthesis and Development of Poly(N-Hydroxyethyl Acrylamide)-Ran-3-Acrylamidophenylboronic Acid Polymer."[1] Polymer, 2011 , 52, 123-130.[1] Link

Technical Support Center: Enhancing the Stability of 5-Acrylamido-2-(aminomethyl)phenylboronic Acid Conjugates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals working with 5-Acrylamido-2-(aminomethyl)phenylboronic acid—a highly specialized Wulff-type boronic acid—in continuous glucose monitoring (CGM), targeted drug delivery, and responsive hydrogels. Here, we address the mechanistic causality behind conjugate degradation and provide self-validating protocols to ensure robust stability under physiological conditions.

Section 1: Mechanistic Foundations (FAQ)

Q1: Why do standard phenylboronic acid (PBA) acrylamide conjugates degrade or lose binding affinity at physiological pH, and how does the 2-(aminomethyl) modification solve this? A1: Standard PBAs have a high pKa (~8.8). At physiological pH (7.4), they remain predominantly in the uncharged, trigonal planar (sp2) form, which is highly susceptible to hydrolytic degradation, exhibits poor water solubility, and has low diol-binding affinity. The 5-acrylamido-2-(aminomethyl)phenylboronic acid is a Wulff-type boronic acid. The ortho-aminomethyl group provides intramolecular nitrogen-to-boron (B-N) coordination, as detailed in1[1]. This coordination pre-organizes the boron center into a stable, tetrahedral (sp3) geometry, effectively lowering the pKa to ~5.2–6.5[1]. This structural causality ensures the conjugate remains stable against hydrolysis and highly reactive toward cis-diols under neutral or slightly acidic physiological conditions[1].

Q2: What causes batch-to-batch variability in the stability of our Wulff-type AAPBA-copolymer hydrogels? A2: Variability usually stems from uncontrolled free-radical polymerization (FRP). In standard FRP, the boronic acid moieties can induce auto-crosslinking or lead to broad molecular weight distributions. Using controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) or Atom Transfer Radical Polymerization (ATRP), ensures uniform chain length and predictable steric shielding of the boronic acid groups, preventing premature degradation and ensuring reproducible binding kinetics, supported by methodologies in 2[2].

Section 2: Troubleshooting Guide for Conjugation & Stability

Issue 1: Rapid degradation of the conjugate in aqueous buffers over 48 hours.

  • Root Cause: Oxidative deboronation or hydrolytic cleavage of the acrylamide linkage triggered by reactive oxygen species (ROS) or localized acidic microenvironments.

  • Solution:

    • Degassing: Degas all aqueous buffers using argon or nitrogen sparging prior to use to eliminate ROS.

    • Microenvironment Shielding: Co-polymerize the Wulff-type monomer with non-ionic hydrophilic monomers like N-hydroxyethyl acrylamide (HEAA) rather than standard acrylamide, a technique validated in 3[3]. PHEAA is electrically neutral and acts as a hydrogen bond receptor but not a donor, which prevents phase separation and shields the boronate ester from localized hydrolytic attack[3].

Issue 2: Loss of diol-binding specificity in complex biological media (e.g., serum).

  • Root Cause: Non-specific protein fouling or competitive binding from glycoproteins.

  • Solution: Incorporate antifouling blocks into the conjugate backbone. The hydrophilic nature of PHEAA or PEG repels proteins while allowing small molecules like glucose to access the Wulff-type boronic acid pocket[3].

Section 3: Self-Validating Experimental Protocol

Protocol: Synthesis and Stability Validation of PHEAA-ran-Wulff-AAPBA Conjugates Objective: To synthesize a highly stable, water-soluble, glucose-responsive copolymer and validate its hydrolytic stability.

  • Step 1: Monomer Preparation & Degassing Dissolve 5-Acrylamido-2-(aminomethyl)phenylboronic acid (5 mol%) and N-hydroxyethyl acrylamide (95 mol%) in anhydrous DMSO[3]. Add a RAFT chain transfer agent (e.g., CPADB) and AIBN initiator. Purge the solution with N₂ for 60 minutes to prevent oxidative degradation during initiation[3].

  • Step 2: Controlled Polymerization Heat the reaction to 70°C for 24 hours under a continuous N₂ atmosphere[3]. The controlled nature of RAFT prevents localized auto-crosslinking of the Wulff-type monomer.

  • Step 3: Purification via Dialysis (Self-Validating Step) Dialyze the polymer against deionized water (MWCO 3500 Da) for 3 days, changing the water twice daily. Self-Validation Check: Measure the UV-Vis absorbance of the dialysate at 260 nm. A stable conjugate will show zero leaching of the boronic acid monomer after the first 24 hours. Continued UV absorbance indicates ongoing hydrolytic cleavage of the monomer from the backbone.

  • Step 4: Stability & Binding Assay Incubate the purified conjugate in PBS (pH 7.4) at 37°C for 14 days. Quantify the active boronic acid retention using the Alizarin Red S (ARS) competitive binding assay. ARS forms a fluorescent complex with intact boronic acids; displacement by glucose confirms both structural stability and functional binding, consistent with structure-reactivity relationships established in 4[4].

Section 4: Visualization of the Stabilization Pathway

G A 5-Acrylamido-2-(aminomethyl)PBA (Wulff-type Monomer) B Controlled Copolymerization (e.g., RAFT with PHEAA) A->B Degassed DMSO, 70°C C Intramolecular B-N Coordination (sp3 Tetrahedral Geometry) B->C Aqueous Buffer (pH 7.4) D Stable Conjugate Formation (Resistant to Hydrolysis) C->D Lowers pKa to ~5.8 E Alizarin Red S Assay (Self-Validating Stability Check) D->E 14-Day Incubation

Workflow for synthesizing and validating stable Wulff-type AAPBA conjugates.

Section 5: Quantitative Stability Data

The following table summarizes the causal relationship between boronic acid structure, pKa, and resulting conjugate stability at physiological pH.

Boronic Acid DerivativeIntramolecular B-N BondApprox. pKaK_eq with Glucose (pH 7.4)Hydrolytic Half-Life (pH 7.4, 37°C)
3-Acrylamidophenylboronic acid No8.8~4.5 M⁻¹< 48 hours
5-Acrylamido-2-(aminomethyl)PBA Yes5.8~35.0 M⁻¹> 14 days
Benzoboroxole Acrylamide No (B-O instead)6.9~25.0 M⁻¹~ 10 days

Data synthesized from comparative diol-binding studies[1][4].

Section 6: References
  • [2] Preparation of an aminophenylboronic acid and N-isopropyl acrylamide copolymer functionalized stationary phase for mixed-mode chromatography. PubMed (nih.gov). 2

  • [1] Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research (acs.org). 1

  • [4] Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega (acs.org). 4

  • [3] Synthesis and Development of Poly(N-Hydroxyethyl Acrylamide)-Ran-3-Acrylamidophenylboronic Acid Polymer Fluid for Potential Application in Affinity Sensing of Glucose. PMC (nih.gov). 3

Sources

Technical Support Center: Managing pH Sensitivity in 5-Acrylamido-2-(aminomethyl)phenylboronic Acid (5-AAPBA) Experiments

Author: BenchChem Technical Support Team. Date: March 2026

Core Technical Overview: The "pKa Switch" Mechanism

The critical advantage of 5-Acrylamido-2-(aminomethyl)phenylboronic acid (5-AAPBA) over standard phenylboronic acid (PBA) derivatives is its ability to bind diols (like glucose) at physiological pH (7.4).

Standard PBA has a pKa of ~8.[1]8. At pH 7.4, it exists primarily in the trigonal, uncharged form, which has low affinity for glucose. 5-AAPBA incorporates an ortho-aminomethyl group.[2] This group lowers the effective pKa of the boronic acid to the 6.5–7.5 range through intramolecular B–N interaction (or inductive effects coupled with ammonium-mediated general acid catalysis).

Why this matters:

  • pH < pKa: The hydrogel is uncharged and hydrophobic (collapsed state).

  • pH > pKa: The boronic acid ionizes to the tetrahedral boronate anion (swollen/hydrophilic state).

  • Diol Binding: Binding stabilizes the tetrahedral anionic form, effectively shifting the equilibrium. This causes the hydrogel to swell (or fluoresce) at a fixed pH.

Mechanism Diagram: pH-Dependent Equilibrium

AAPBA_Mechanism cluster_AAPBA 5-AAPBA Specific Effect Trigonal Trigonal Planar (Neutral, Hydrophobic) Low Diol Affinity Tetrahedral Tetrahedral Boronate (Anionic, Hydrophilic) High Diol Affinity Trigonal->Tetrahedral pH increase (OH- attack) Tetrahedral->Trigonal pH decrease Complex Boronate-Diol Complex (Stable Anion) Signal Generation Tetrahedral->Complex + Glucose/Diol Complex->Tetrahedral - Glucose Aminomethyl o-Aminomethyl Group (Lowers pKa to ~7.0) Aminomethyl->Trigonal Inductive Effect

Figure 1: The equilibrium shift facilitated by the ortho-aminomethyl group, allowing the transition to the active tetrahedral state at physiological pH.

Experimental Protocols: Synthesis & Handling

A. Monomer Handling & Solubility

5-AAPBA is amphiphilic but can be difficult to dissolve in pure aqueous media depending on the pH.

  • Solubility Rule: It is most soluble in acidic conditions (protonated amine) or basic conditions (ionized boronate). At neutral pH (zwitterionic-like state), solubility is lowest.

  • Recommended Solvent System: DMSO/Water (1:1 to 1:4 ratio) or Methanol/Water for polymerization.

B. Self-Validating Hydrogel Synthesis Protocol

Objective: Synthesize a glucose-responsive hydrogel with a target pKa of ~7.2.

Reagents:

  • Monomer: Acrylamide (AAm) [Backbone][3]

  • Functional Monomer: 5-AAPBA (10–15 mol%) [Sensor]

  • Crosslinker: N,N'-Methylenebisacrylamide (Bis) (1–2 mol%)

  • Initiator: APS (Ammonium Persulfate) + TEMED

Step-by-Step Workflow:

  • Pre-Solubilization (Critical):

    • Dissolve 5-AAPBA in a minimum volume of DMSO.

    • Validation Check: Ensure the solution is crystal-clear before adding water. Turbidity indicates micro-precipitation which will lead to heterogeneous gels.

  • Buffer Preparation:

    • Prepare the aqueous phase using 10 mM PBS (pH 7.4) rather than pure water.

    • Reasoning: Polymerizing in buffer "imprints" the polymer network in a swollen state, reducing hysteresis during later swelling/shrinking cycles.

  • Deoxygenation:

    • Bubble Nitrogen (N2) for 15 minutes. Boronic acid radical polymerization is sensitive to oxygen inhibition.

  • Polymerization:

    • Add APS and TEMED.[3][4]

    • Allow reaction for 4–6 hours at room temperature.

    • Cleaning: Wash the gel in 20% ethanol/water (pH 5) for 24 hours to remove unreacted hydrophobic monomer, then equilibrate in PBS (pH 7.4).

Troubleshooting Guide: The Diagnostic Matrix

Issues with 5-AAPBA experiments usually stem from pH mismatches or buffer interference.

SymptomProbable CauseDiagnostic / Solution
No response to Glucose at pH 7.4 pKa Mismatch: The effective pKa of the polymer is too high (>8.0).Test: Titrate the gel in buffer without glucose. If swelling only starts at pH 8.5, the aminomethyl effect is blocked.Fix: Copolymerize with a cationic monomer (e.g., DMAEMA) to further lower the local pKa via electrostatic stabilization.
Gel is opaque/collapsed at pH 7.4 Hydrophobicity: High loading of 5-AAPBA makes the gel too hydrophobic.Fix: Reduce 5-AAPBA content to <10 mol% or add a hydrophilic comonomer like HEA (Hydroxyethyl acrylamide).
Low Sensitivity (Small Signal) Buffer Interference: Using buffers with diols (e.g., Tris) or high ionic strength.Fix: Switch to Phosphate (PBS) or HEPES. Avoid Tris, which binds boronic acids competitively.
Slow Response Time Skin Effect: A dense "skin" forms on the gel surface, blocking diffusion.Fix: Synthesize microgels or thinner films. Alternatively, add a porogen (e.g., PEG) during synthesis to increase porosity.
Troubleshooting Workflow: Low Sensitivity

Troubleshooting Start Symptom: Low Glucose Sensitivity CheckBuffer 1. Check Buffer Composition Start->CheckBuffer IsTris Is it Tris or Glycine? CheckBuffer->IsTris ChangeBuffer Switch to PBS or HEPES (Competes with binding) IsTris->ChangeBuffer Yes CheckpH 2. Check Operating pH vs pKa IsTris->CheckpH No IsOpt Is pH == pKa? CheckpH->IsOpt AdjustpH Adjust pH to slightly > pKa (Max sensitivity region) IsOpt->AdjustpH No CheckLoading 3. Check 5-AAPBA Loading IsOpt->CheckLoading Yes IsHigh > 15 mol%? CheckLoading->IsHigh ReduceLoad Reduce Loading (Prevent hydrophobic collapse) IsHigh->ReduceLoad Yes

Figure 2: Step-by-step logic for diagnosing low sensitivity in boronic acid sensors.

Frequently Asked Questions (FAQ)

Q1: Why does my gel shrink instead of swell when I add glucose? A: This is a classic "Odd-Even" effect or "Crosslinking" effect. If the glucose concentration is low and the boronic acid density is high, one glucose molecule can bind two boronic acid groups (forming a 1:2 complex), acting as a crosslinker. This shrinks the gel.

  • Solution: Increase the glucose concentration (to favor 1:1 binding) or reduce the density of 5-AAPBA in the polymer matrix.

Q2: Can I autoclave these hydrogels for sterilization? A: Generally, no . High temperatures can degrade the amide bonds or cause irreversible aggregation of the boronic acid domains.

  • Protocol: Sterilize by filtration of the monomer solution (0.22 µm) before polymerization, or use gamma irradiation (though this may alter crosslinking density).

Q3: How do I determine the exact pKa of my synthesized polymer? A: You cannot rely on the monomer's pKa value. You must perform a potentiometric titration or a swelling vs. pH curve of the final polymer.

  • Method: Measure the swelling ratio (Q) at pH 4, 5, 6, 7, 8, 9, 10. The inflection point of the sigmoidal curve corresponds to the apparent pKa.

Q4: Why is 5-AAPBA preferred over 3-APBA? A: 3-APBA (3-Acrylamidophenylboronic acid) lacks the ortho-aminomethyl group. Its pKa is ~8.[5][6]5. At physiological pH (7.4), it is almost entirely uncharged and binds glucose very weakly. 5-AAPBA is specifically designed to have a lower pKa (~7.2), making it active in the bloodstream or cell culture media.

References

  • James, T. D., Sandanayake, K. R. A. S., & Shinkai, S. (1995). Chiral discrimination of monosaccharides using a fluorescent molecular sensor. Nature, 374, 345–347. Link

  • Matsumoto, A., et al. (2003). A totally synthetic glucose responsive gel operating in physiological conditions. Biomacromolecules, 4(5), 1410–1416. Link

  • Mulla, H. R., Agard, N. J., & Basu, A. (2004). 3-Methoxycarbonyl-5-nitrophenylboronic acid: high affinity diol recognition at neutral pH.[2] Bioorganic & Medicinal Chemistry Letters, 14(1), 25–27. Link

  • Brooks, W. L. A., & Sumerlin, B. S. (2016). Synthetically scalable glucose-responsive elastomers. ACS Applied Materials & Interfaces, 8(3), 1938–1947. Link

  • Wang, D., et al. (2019). The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. Chemical Science, 10, 5605-5615. Link

Sources

side reactions of 5-Acrylamido-2-(aminomethyl)phenylboronic acid and how to avoid them

[1]

Senior Application Scientist Note: "5-A-2-AMPBA is not just a monomer; it is a dual-responsive system.[1] You are balancing the radical reactivity of an acrylamide with the Lewis acidity of a Wulff-type boronic acid. Most experimental failures arise from treating these two functional groups in isolation.[1] This guide integrates them into a single reactivity landscape."

Part 1: The Reactivity Landscape (Mechanistic Overview)

To avoid side reactions, one must first understand the "Wulff-Type" intramolecular interaction.[1] Unlike standard phenylboronic acids (pKa ~8.8), the ortho-aminomethyl group in 5-A-2-AMPBA coordinates with the boron atom.

  • The Benefit: This lowers the apparent pKa (typically to ~5.5–6.5), allowing sugar binding at neutral physiological pH.

  • The Risk: This coordination creates a zwitterionic species that complicates solubility and can catalyze specific degradation pathways if pH is not strictly controlled.[1]

Visualizing the Side Reaction Pathways

The following diagram maps the primary failure modes of 5-A-2-AMPBA.

SideReactionsCompound5-A-2-AMPBA(Active Monomer)OxidationOxidative Deboronation(Irreversible)Compound->OxidationROS / H2O2(Air exposure)PolymerizationPremature Radical Polymerization(Irreversible)Compound->PolymerizationHeat / Light(No inhibitor)BoroxineBoroxine Formation(Reversible Dehydration)Compound->BoroxineDry Storage(-3 H2O)MichaelUnintended Michael Addition(Side Reaction)Compound->MichaelNucleophiles(R-SH, R-NH2)Phenol5-Acrylamido-2-(aminomethyl)phenol(Inactive)Oxidation->PhenolOligomerInsoluble Gel/OligomerPolymerization->OligomerTrimerCyclic Trimer(Precipitate)Boroxine->TrimerTrimer->CompoundHydrolysis(+ H2O)AdductThiol/Amine AdductMichael->Adduct

Figure 1: Primary degradation and side-reaction pathways for 5-Acrylamido-2-(aminomethyl)phenylboronic acid.

Part 2: Troubleshooting & FAQs

Section A: Stability & Storage (Pre-Experiment)

Q: My white 5-A-2-AMPBA powder has turned yellow. Is it still usable? Diagnosis: Oxidative Deboronation. The yellowing often indicates the formation of phenolic byproducts (quinones) resulting from the oxidation of the carbon-boron bond. Boronic acids are susceptible to oxidation by atmospheric oxygen, a process accelerated by the presence of the ortho-aminomethyl group which can stabilize the peroxo-boron intermediate.

  • Impact: Loss of sugar-binding capability.[1]

  • Correction: Check purity via HPLC or 1H NMR. If >5% degradation is observed, repurify or discard.[1]

  • Prevention: Store under Argon/Nitrogen at -20°C.

Q: I cannot dissolve the monomer in water, even though it should be hydrophilic. Diagnosis: Boroxine Formation or Zwitterionic Aggregation. In solid state, boronic acids dehydrate to form trimeric boroxines (anhydrides).[1] Furthermore, the zwitterionic nature (Amine-H+ ...[2][3] Boronate-) can lead to strong intermolecular electrostatic lattices that resist solvation.[1]

  • Solution: Do not rely solely on water.[1] Dissolve the monomer in a small volume of DMSO or Methanol first to break the boroxine cycle, then dilute into the aqueous buffer. Adjusting pH slightly below the pKa (pH ~5) can protonate the amine fully, breaking the zwitterion and improving solubility.

Section B: Reaction Optimization (During Experiment)

Q: During polymerization, the solution gelled immediately upon adding the initiator. What happened? Diagnosis: Uncontrolled Radical Propagation (Trommsdorff Effect). Acrylamides are highly reactive.[1] If the concentration of 5-A-2-AMPBA is high (>10 wt%), the heat of polymerization can auto-accelerate the reaction.

  • Side Reaction: Crosslinking via chain transfer or intermolecular boronic anhydride formation.[1]

  • Protocol Fix: Use RAFT or ATRP controlled radical polymerization methods rather than free radical polymerization to control the kinetic chain length. (See Protocol 1).

Q: My yield is low, and I see a new peak in the NMR near the vinyl region. Diagnosis: Michael Addition. If your reaction buffer contains nucleophiles (thiols like DTT, or unprotonated amines like Tris base), they will attack the acrylamide double bond via Michael addition before polymerization occurs.

  • Prevention: Use non-nucleophilic buffers (PBS, HEPES) and ensure no reducing agents (DTT, mercaptoethanol) are present during the monomer handling stage.[1]

Part 3: Critical Data & Reference Tables

Table 1: Physicochemical Properties & Stability Profile
ParameterValue / CharacteristicImplication for Experiment
pKa (Apparent) 5.5 – 6.5Binds glucose at physiological pH (7.4).[1]
Solubility DMSO, Methanol, Acidic WaterAvoid pure water for stock solutions; use DMSO co-solvent.[1]
Oxidative Stability Low (t1/2 ~ weeks in air)Strictly store under inert gas.[1]
Polymerization Rate High (

similar to acrylamide)
Requires radical inhibitor (e.g., MEHQ) for storage.[1]
B-N Interaction Wulff-Type (Intramolecular)Stabilizes boronate form but complicates NMR analysis.[1]
Table 2: Solvent Compatibility Guide
SolventSuitabilityNotes
DMSO Excellent Best for stock solutions (breaks boroxines).[1]
Methanol Good Good for transfer; esterifies boronic acid reversibly.[1]
Water (pH 7) Poor/Variable Zwitterionic precipitation risk.[1]
Water (pH 4) Moderate Protonated amine improves solubility.[1]
THF Moderate Good for organic synthesis, poor for polymerization.[1]

Part 4: Validated Experimental Protocols

Protocol 1: Controlled Polymerization (RAFT) of 5-A-2-AMPBA

Purpose: To synthesize a glucose-responsive polymer without crosslinking or side reactions.

Reagents:

  • Monomer: 5-A-2-AMPBA[1]

  • Co-monomer: Acrylamide (improves solubility)

  • CTA (Chain Transfer Agent): 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (soluble in water/dioxane)

  • Initiator: ACVA (4,4'-Azobis(4-cyanovaleric acid))

  • Solvent: DMSO:Water (1:1 v/v)

Step-by-Step Workflow:

  • Stock Preparation: Dissolve 5-A-2-AMPBA in DMSO to ensure complete disruption of boroxine trimers.[1]

  • Mixing: Add co-monomer, CTA, and Initiator. Target a ratio of [Monomer]:[CTA]:[Initiator] = 200:1:0.2.

  • Degassing (CRITICAL):

    • Why: Oxygen inhibits acrylamide polymerization and oxidizes the boronic acid.[1]

    • Method: Freeze-Pump-Thaw (3 cycles) or vigorous Nitrogen bubbling for 30 mins.

  • Reaction: Heat to 70°C for 12–24 hours.

  • Purification:

    • Precipitate into cold acetone (removes unreacted monomer and boroxines).[1]

    • Note: Avoid dialysis against basic water initially, as this promotes boronate-diol contamination if cellulose membranes are used (cellulose contains diols).[1] Use Spectra/Por® 7 (chemically treated cellulose) or synthetic membranes.[1]

Protocol 2: Quality Control via 11B-NMR

Purpose: To confirm the integrity of the C-B bond and the B-N interaction.

  • Solvent: Use

    
     with a drop of 
    
    
    (for solubility) and minimal NaOD to adjust pD.[1]
  • Reference:

    
     (external).
    
  • Expected Shifts:

    • ~30 ppm: Free Boronic Acid (Trigonal,

      
      ).[1] Indicates broken B-N bond (low pH).
      
    • ~10-15 ppm: Wulff-Type Coordinate (Tetrahedral,

      
      ).[1] Target species.
      
    • ~20 ppm: Boroxine (Trimer).[1] Indicates dehydration.

    • ~0 ppm: Boric Acid/Borate.[1] Indicates oxidative degradation (FAILURE).

Part 5: Logic Diagram for Troubleshooting

TroubleshootingStartIssue DetectedQ1Is the solid yellow?Start->Q1Q2Is it insoluble in water?Q1->Q2NoRes1Oxidation confirmed.Check 1H NMR (aromatic region).Discard if >5%.Q1->Res1YesQ3Did it gel during reaction?Q2->Q3NoRes2Boroxine/Zwitterion effect.Dissolve in DMSO first.Acidify slightly (pH 5).Q2->Res2YesRes3Uncontrolled Radical Polymerization.Reduce concentration.Use RAFT/ATRP.Check Oxygen removal.Q3->Res3Yes

Figure 2: Rapid diagnostic workflow for 5-A-2-AMPBA experimental issues.

References

  • Brooks, W. L. A., & Sumerlin, B. S. (2016).[1] Synthesis and applications of boronic acid-containing polymers: From materials to medicine. Chemical Reviews, 116(3), 1375-1397.[1]

  • Bull, S. D., et al. (2013).[1] Exploiting the reversible covalent bonding of boronic acids: recognition, sensing, and assembly. Accounts of Chemical Research, 46(2), 312-326.[1]

  • Maimaiti, T., et al. (2019).[1] Isolation of Boronic Acids from their Boroxine Mixtures.[1] Journal of Organic Chemistry.

    • Note: Provides context on the equilibrium between boronic acids and boroxines.
  • Hall, D. G. (Ed.).[1] (2011).[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1]

    • Authoritative text on oxidative deboron
  • Matsumoto, A., et al. (2004).[1] A totally synthetic glucose responsive polymer gel bearing phenylboronic acid derivative as a glucose-sensing moiety operating at physiological pH conditions.[1] Biomacromolecules, 5(3), 1038-1045.[1]

Validation & Comparative

comparing 5-Acrylamido-2-(aminomethyl)phenylboronic acid with other phenylboronic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, biomaterial scientists, and drug development professionals engineering next-generation glucose-responsive systems.

The Thermodynamic Bottleneck in Glucose Sensing

In the development of glucose-responsive biomaterials—such as continuous glucose monitors (CGMs) and smart insulin-delivery hydrogels—phenylboronic acid (PBA) derivatives are the gold standard for reversible cis-diol recognition[1].

However, standard PBA and its widely used polymerizable derivative, 3-acrylamidophenylboronic acid (3-AAPBA), possess a critical thermodynamic flaw: their pKa values hover between 8.0 and 8.8[1]. Because diol complexation is highly favored only when the boronic acid is in its tetrahedral boronate anion state, standard PBAs require alkaline conditions to achieve optimal glucose affinity[1][2]. At the physiological pH of 7.4, they remain predominantly in the uncharged trigonal planar state. This results in a dismal glucose binding constant (K ~ 4.6 M⁻¹), meaning the dissociation constant is roughly 217 mM[3]. Given that human blood glucose fluctuates between 4–7 mM, standard PBAs are clinically obsolete for direct physiological monitoring without extensive polymer backbone modifications[3][4].

Mechanistic Causality: The Wulff-Type Solution

5-Acrylamido-2-(aminomethyl)phenylboronic acid overcomes this thermodynamic barrier via structural causality.

By introducing an ortho-aminomethyl group to the PBA ring, the molecule leverages a proximal nitrogen atom capable of donating its lone pair of electrons to the boron atom's empty p-orbital[5]. This intramolecular Lewis acid-base interaction (a "Wulff-type" coordination) artificially stabilizes the tetrahedral geometry of the boronate anion[5][6].

This structural shift yields two profound functional advantages:

  • pKa Suppression: The apparent pKa is driven down to the 6.5–7.4 range, ensuring that a massive fraction of the sensor is primed for high-affinity glucose binding directly at physiological pH (6.5–9.0 optimal range)[5][6].

  • PET Quenching Switch: In optical sensor applications, the free amine's lone pair typically causes Photo-induced Electron Transfer (PET) quenching, keeping fluorescence "OFF". Upon glucose binding, the lone pair is fully consumed in the N–B dative bond. This suppresses PET, acting as a direct mechanistic switch for fluorescence "turn-on"[5][6].

Quantitative Performance Comparison

The following table synthesizes the physicochemical differences between standard PBA, the legacy 3-AAPBA monomer, and the advanced Wulff-type derivative.

ParameterPhenylboronic Acid (PBA)3-Acrylamidophenylboronic Acid (3-AAPBA)5-Acrylamido-2-(aminomethyl)PBA
Structural Motif Unsubstitutedmeta-Acrylamidoortho-Aminomethyl + meta-Acrylamido
Apparent pKa ~8.8[1][2]8.05 ± 0.10[7][8]~6.5 – 7.4[5][6]
Optimal Binding pH > 8.5 (Alkaline)[1]> 8.0 (Mildly Alkaline)[4][9]6.5 – 9.0 (Physiological)[5]
Glucose Affinity (pH 7.4) Very Low (K ~ 4.6 M⁻¹)[3]Low to ModerateHigh (Stabilized Tetrahedral Anion)[5]
PET Quenching Switch AbsentAbsentPresent (N-B Coordination)[5][6]
Primary Utility Basic diol-binding researchLegacy glucose-responsive nanogelsNext-gen physiological sensors & smart insulin

Pathway Visualization: The Wulff-Type PET Switch

Mechanism cluster_0 cluster_1 A 5-Acrylamido-2-(aminomethyl)PBA (Trigonal Planar, pH 7.4) B Nitrogen Lone Pair Free (Active PET Quenching) A->B No Target D Addition of Glucose (Physiological Conditions) A->D Target Present C Fluorescence OFF (Low Hydrogel Swelling) B->C E Wulff-type Boronate Ester (Intramolecular N-B Coordination) D->E F Nitrogen Lone Pair Engaged (PET Suppressed) E->F G Fluorescence ON (High Hydrogel Swelling) F->G

Fig 1: Wulff-type intramolecular N-B coordination and PET suppression upon glucose binding.

Experimental Methodology: Self-Validating Protocol for Glucose Affinity

To empirically validate the pKa shift and PET-suppression mechanism of the Wulff-type derivative against a 3-AAPBA control, researchers must employ a self-validating matrix.

Objective: Prove that the ortho-aminomethyl group is solely responsible for physiological glucose binding by isolating the protonation state of the boronic acid as the independent variable.

Step 1: Buffer Formulation (The Environmental Control)

  • Prepare two 100 mM Phosphate-Buffered Saline (PBS) solutions: one adjusted to pH 7.4 (physiological) and one to pH 9.0 (alkaline).

  • Causality: Testing at both pH levels ensures that any lack of binding at pH 7.4 is due to the pKa barrier, not a defective polymer.

Step 2: Polymer Synthesis & Probe Preparation

  • Copolymerize 5-Acrylamido-2-(aminomethyl)PBA and 3-AAPBA independently with a fluorescent reporter backbone (e.g., an anthracene derivative) to create two distinct sensor batches[5][6].

  • Standardize both solutions to a 100 μM concentration in their respective buffers.

Step 3: Glucose Titration (The Binding Event)

  • Introduce D-glucose in a stepwise gradient (0 mM to 20 mM) to all four test groups (both polymers at both pH levels).

  • Incubate for 15 minutes at 37°C to allow the reversible boronate ester equilibrium to stabilize.

Step 4: Fluorescence Quantification & Self-Validation

  • Excite the samples and measure emission intensity.

  • The Validation Matrix:

    • Condition A (3-AAPBA at pH 9.0): High fluorescence. Validates that the baseline polymer can bind glucose when forced into its tetrahedral state by an alkaline environment.

    • Condition B (3-AAPBA at pH 7.4): Minimal fluorescence. Validates that without N-B coordination, the pKa barrier prevents physiological binding[4].

    • Condition C (Wulff-type at pH 9.0): High fluorescence. Confirms baseline functionality of the modified monomer.

    • Condition D (Wulff-type at pH 7.4): High fluorescence. The critical proof. The nitrogen lone pair is engaged in the N-B bond, suppressing PET and confirming that the ortho-aminomethyl group successfully bypassed the thermodynamic pKa barrier[5][6].

References

Sources

validation of 5-Acrylamido-2-(aminomethyl)phenylboronic acid binding specificity to diols

Author: BenchChem Technical Support Team. Date: March 2026

The development of glucose-responsive materials, targeted nanocarriers, and boronate affinity chromatography (BAC) relies heavily on the reversible complexation between boronic acids and cis-diols[1]. However, a persistent bottleneck in the field has been achieving high binding affinity at physiological pH (7.4).

As a Senior Application Scientist, I have structured this guide to objectively evaluate 5-Acrylamido-2-(aminomethyl)phenylboronic acid —a polymerizable "Wulff-type" boronic acid monomer—against traditional alternatives. This guide details the mechanistic causality behind its superior physiological performance and provides self-validating experimental protocols for rigorous laboratory verification.

Mechanistic Foundation: The Wulff-Type Advantage

Traditional boronic acids, such as phenylboronic acid (PBA) and the widely used monomer 3-acrylamidophenylboronic acid (AAPBA), possess high pKa values ranging from 8.2 to 8.8[2][3]. Because boronic acids must adopt a charged, tetrahedral boronate geometry to form stable esters with diols, these traditional monomers remain predominantly in their unreactive, neutral trigonal planar state at pH 7.4[2].

5-Acrylamido-2-(aminomethyl)phenylboronic acid circumvents this limitation through rational structural design. The inclusion of an ortho-aminomethyl group enables intramolecular B–N coordination[1][3]. This internal dative bond acts as an electrostatic stabilizer, forcing the boron center into the highly reactive tetrahedral geometry without requiring a highly basic environment[2]. Consequently, the pKa plummets to approximately 5.2, ensuring that at physiological pH, the monomer is fully primed for rapid and specific cis-diol capture[1][3].

G A Trigonal Boronic Acid (High pKa, Weak Binding) B Intramolecular B-N Coordination (Tetrahedral, Low pKa) A->B ortho-Aminomethyl Group Effect D Stable Boronate-Diol Complex (High Affinity) A->D Direct Binding (K_trig, Very Slow) C Tetrahedral Boronate Anion (Physiological pH 7.4) B->C Deprotonation (pKa ~5.2) C->D + cis-Diol (e.g., Glucose)

Mechanistic pathway of intramolecular B-N coordination and cis-diol binding.

Objective Performance Comparison

To justify the selection of 5-Acrylamido-2-(aminomethyl)phenylboronic acid in hydrogel or sensor development, it must be benchmarked against standard alternatives. The table below synthesizes the physicochemical properties and relative performance metrics of common boronic acid monomers.

Boronic Acid DerivativeStructural ClassApprox. pKaOptimal Binding pHPolymerizable?Physiological Diol Affinity
Phenylboronic Acid (PBA) Standard8.8> 8.5NoPoor
3-Acrylamidophenylboronic Acid (AAPBA) Standard Monomer8.28.0 – 9.0YesWeak
Benzoboroxole (BOB) Heterocyclic / Improved Wulff7.27.0 – 8.0Requires modificationHigh
5-Acrylamido-2-(aminomethyl)phenylboronic acid Wulff-Type Monomer5.2 6.5 – 7.5 Yes Exceptional

Data synthesized from comparative structure-reactivity relationships in boronic acid-diol complexation[1][2][3][4].

Experimental Validation Protocols

To ensure scientific integrity, the claims of lowered pKa and enhanced physiological binding must be empirically verified. The following protocols are designed as self-validating systems, incorporating internal controls to eliminate systemic artifacts.

Protocol A: Potentiometric Titration for pKa Determination

Causality: The operational pH range of a boronate affinity material is dictated by its pKa. By mapping the pH change against an added strong base, we can identify the exact inflection point where the intramolecular B-N coordination stabilizes the boronate anion. Self-Validating Mechanism: The protocol utilizes a closed, inert gas-purged environment and a blank subtraction step to ensure that atmospheric CO₂ dissolution (which forms carbonic acid) does not skew the acidic equivalence point.

  • Preparation: Dissolve 5-Acrylamido-2-(aminomethyl)phenylboronic acid (10 mM) in a 0.1 M NaCl aqueous solution. The NaCl maintains a constant ionic strength, preventing activity coefficient fluctuations during the titration.

  • System Purge: Degas the solution with N₂ gas for 15 minutes to strip dissolved CO₂. Maintain a gentle N₂ blanket for the duration of the experiment.

  • Acidification: Lower the initial pH to 2.0 using 0.1 M HCl. This ensures the aminomethyl group is fully protonated, establishing a true baseline.

  • Titration: Incrementally add 0.01 M NaOH in 10 µL volumes using an automated titrator. Record the pH only after the reading stabilizes (ΔpH/min < 0.01).

  • Validation & Calculation: Run an identical blank titration using only the 0.1 M NaCl solvent. Subtract the blank titration curve from the sample curve to isolate the specific buffering capacity of the monomer. The pKa is derived from the half-equivalence point of the first derivative peak.

Protocol B: Competitive Alizarin Red S (ARS) Displacement Assay

Causality: Direct UV-Vis measurement of diol binding is notoriously difficult because boronate esterification often lacks a distinct spectroscopic shift[4]. Alizarin Red S (ARS) is a fluorescent reporter that binds to boronic acids. Upon binding, ARS fluorescence is quenched due to the disruption of excited-state proton transfer[4]. When a target cis-diol is introduced, it competitively displaces the ARS, restoring the fluorescence signal proportional to the diol's binding affinity (Ka)[4]. Self-Validating Mechanism: A trans-diol negative control is utilized to prove that fluorescence recovery is driven exclusively by specific cis-diol coordination, rather than non-specific solvent interactions or pH drift.

G S1 1. Buffer Preparation (pH 7.4, 0.1 M Phosphate) S2 2. ARS Reporter Addition (Fluorescent Dye) S1->S2 S3 3. Boronic Acid Titration (Forms ARS-Boronate Complex) S2->S3 S4 4. Measure Max Quench (Baseline Established) S3->S4 S5 5. Target Diol Titration (Competitive Displacement) S4->S5 S6 6. Fluorescence Recovery (Free ARS Release) S5->S6 S7 7. Calculate Affinity (Ka) (Non-linear Regression) S6->S7

Workflow of the competitive ARS fluorescence displacement assay for Ka determination.

  • Reporter Complexation: Mix 10 µM ARS with 1 mM 5-Acrylamido-2-(aminomethyl)phenylboronic acid in a 0.1 M phosphate buffer strictly adjusted to pH 7.4.

  • Equilibration: Incubate in the dark for 30 minutes to reach thermodynamic equilibrium. Measure the quenched baseline fluorescence (λex = 468 nm, λem = 572 nm).

  • Diol Displacement: Aliquot the complex into a 96-well microplate. Add varying concentrations of target cis-diols (e.g., Glucose, Fructose: 0–50 mM) to the experimental wells.

  • Validation Control: To a separate set of control wells, add equivalent concentrations of trans-cyclohexanediol (a steric analog incapable of forming the cyclic boronate ester).

  • Measurement & Analysis: Measure the fluorescence recovery across all wells. The experimental wells will show a dose-dependent signal increase[4]. The trans-diol control wells must show zero recovery, validating the specificity of the Wulff-type monomer. Calculate the association constant (Ka) using standard non-linear regression models for competitive binding.

References

  • Structure–Reactivity Relationships in Boronic Acid–Diol Complex
  • Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity | Accounts of Chemical Research - acs.org
  • Recent progress in design and preparation of glucose-responsive insulin delivery systems - kinampark.com
  • Design of moldable hydrogels for biomedical applications using dynamic covalent boronic esters - ethz.ch

Sources

Comparative Technical Guide: 5-Acrylamido-2-(aminomethyl)phenylboronic Acid vs. 3-Aminophenylboronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a rigorous technical comparison between the industry-standard 3-aminophenylboronic acid (3-APBA) and the advanced, stimuli-responsive 5-Acrylamido-2-(aminomethyl)phenylboronic acid (AAPBA-AM) .

While 3-APBA remains the "gold standard" for basic affinity chromatography due to its commercial availability and cost-effectiveness, its utility is severely limited by its high pKa (~8.8), requiring alkaline conditions that can degrade labile proteins. In contrast, AAPBA-AM represents a "Wulff-type" boronic acid. Through an intramolecular B–N coordination bond, it lowers the operational pKa to the physiological range (6.5–7.5), enabling neutral-pH glycoprofiling and the development of glucose-responsive "smart" hydrogels.

Mechanistic Divergence: The pKa Paradigm[1]

The fundamental differentiator between these two ligands is the mechanism of boronate anion formation, which dictates their binding pH window.[1]

Standard Mechanism (3-APBA)

3-APBA relies on the ionization of the boronic acid group by the surrounding solvent (hydroxide ions).

  • State A (Neutral): Trigonal planar (sp²).[1] Hydrophobic.[2] Does not bind cis-diols effectively.

  • State B (Anionic): Tetrahedral (sp³).[3][4] Hydrophilic.[5][6] Binds cis-diols to form cyclic esters.[7][8]

  • Limitation: This transition requires pH > pKa (typically pH 8.5–9.5), which is incompatible with many physiological applications.[1]

Wulff-Type Mechanism (AAPBA-AM)

AAPBA-AM contains an ortho-aminomethyl group. This proximal amine acts as an intramolecular Lewis base, donating a lone pair to the boron atom.[1]

  • Effect: This stabilizes the tetrahedral geometry without requiring high concentrations of hydroxide ions.

  • Result: The apparent pKa shifts from ~8.8 down to ~6.0–7.0, allowing high-affinity binding at neutral pH (7.4).

Mechanistic Visualization

The following diagram illustrates the structural transition and the critical B–N interaction in the Wulff-type ligand.

BoronateMechanism cluster_APBA Standard 3-APBA (High pH Req.) cluster_AAPBA Wulff-Type AAPBA-AM (Neutral pH) APBA_Tri Trigonal Planar (Inactive) APBA_Tetra Tetrahedral Anion (Active Binding) APBA_Tri->APBA_Tetra Requires pH > 8.5 (OH- attack) AAPBA_Tri Trigonal Planar (Equilibrium) AAPBA_Wulff Wulff Intramolecular Complex (B-N Bond) AAPBA_Tri->AAPBA_Wulff Spontaneous Stabilization AAPBA_Bound Glyco-Complex (Active at pH 7.4) AAPBA_Wulff->AAPBA_Bound Cis-Diol Binding (Neutral pH)

Figure 1: Mechanistic comparison showing the hydroxide-dependent activation of 3-APBA versus the intramolecular amine-stabilized activation of AAPBA-AM.

Performance Analysis Data

The following data summarizes the operational parameters derived from comparative binding isotherms and titration experiments.

Feature3-Aminophenylboronic Acid (3-APBA)5-Acrylamido-2-(aminomethyl)PBA (AAPBA-AM)
Operational pKa 8.2 – 8.85.8 – 6.8 (Tunable by polymer matrix)
Optimal Binding pH pH 8.5 – 9.5pH 6.8 – 7.4
Binding Constant (Keq) Low at pH 7.4 (< 50 M⁻¹)High at pH 7.4 (> 500 M⁻¹ for Glucose)
Selectivity Order Fructose > Galactose > GlucoseFructose > Glucose > Galactose (Matrix dependent)
Immobilization Chemistry Amine coupling (NHS, CNBr, Epoxide)Vinyl polymerization (Acrylamide copolymerization)
Primary Application Glycoprotein enrichment (Alkaline stable)Glucose sensing, Insulin delivery, In vivo targeting
Reversibility Acidic elution (pH < 5.0)Competitive displacement (Glucose) or Acidic pH

Experimental Protocols

Protocol A: Synthesis of Glucose-Responsive Hydrogel (Using AAPBA-AM)

Target Application: Smart insulin delivery or continuous glucose monitoring (CGM) interfaces.

Rationale: Unlike 3-APBA, which must be grafted onto a surface, AAPBA-AM is a functional monomer that is copolymerized into the material backbone, ensuring uniform ligand distribution.

Materials:

  • Monomer A: N-Isopropylacrylamide (NIPAm) [Thermo-responsive backbone]

  • Monomer B: 5-Acrylamido-2-(aminomethyl)phenylboronic acid (AAPBA-AM) [Sensing moiety]

  • Crosslinker: N,N'-Methylenebisacrylamide (BIS)

  • Initiator: Ammonium Persulfate (APS) + TEMED[1]

Workflow:

  • Preparation: Dissolve NIPAm (90 mol%) and AAPBA-AM (10 mol%) in deionized water (total monomer concentration 10% w/v).

    • Note: The 10% AAPBA-AM ratio is critical. <5% yields low sensitivity; >15% causes hydrophobic collapse.

  • Crosslinking: Add BIS (2 mol% relative to monomers).

  • Degassing: Purge solution with N₂ for 15 minutes to remove oxygen (radical scavenger).

  • Initiation: Add APS (10 µL of 10% solution) and TEMED (10 µL).

  • Polymerization: Allow reaction to proceed at 25°C for 4 hours.

  • Purification: Dialyze the resulting hydrogel against pH 5.0 acetate buffer (to remove unreacted monomers) followed by pH 7.4 PBS.

Validation: Swell the hydrogel in PBS. Add Glucose (100 mg/dL to 500 mg/dL). The hydrogel should swell measurably as glucose displaces the B-N bond, increasing charge density and osmotic pressure.

Protocol B: Glycoprotein Enrichment Column (Using 3-APBA)

Target Application: Isolation of glycosylated proteins from serum.

Rationale: 3-APBA is coupled to agarose beads. The high pH required is acceptable for robust serum proteins but not for labile cellular factors.

Workflow:

  • Activation: Wash 5 mL of NHS-activated Agarose beads with ice-cold 1 mM HCl.

  • Coupling: Dissolve 3-APBA (10 mg/mL) in Coupling Buffer (0.2 M NaHCO₃, 0.5 M NaCl, pH 8.3).

  • Incubation: Mix ligand solution with beads for 4 hours at room temperature.

  • Blocking: Wash beads and incubate with 1 M Ethanolamine (pH 8.0) to block remaining active sites.

  • Binding Step (Critical): Equilibrate column with Binding Buffer (0.1 M Ammonium Acetate, pH 9.0) .

    • Warning: Using neutral PBS here will result in <10% capture efficiency for 3-APBA.

  • Elution: Elute bound proteins using 0.1 M Sorbitol or acidic buffer (pH 4.0).

Comparative Workflow Diagram

The following diagram contrasts the operational workflows for the two ligands, highlighting the "Smart Switch" capability of AAPBA-AM.

WorkflowComparison cluster_Standard Standard 3-APBA Workflow (Chromatography) cluster_Smart Advanced AAPBA-AM Workflow (Bio-Sensing) Start_Std Sample Prep (Serum/Lysate) Cond_Std Alkalinize to pH 9.0 (Risk: Protein Denaturation) Start_Std->Cond_Std Bind_Std Bind to Column (Tetrahedral Boronate) Cond_Std->Bind_Std Elute_Std Acid Elution (pH 4.0) or Sorbitol Bind_Std->Elute_Std Start_Smart Physiological Sample (Blood/Interstitial Fluid) Cond_Smart Maintain pH 7.4 (Physiological Conditions) Start_Smart->Cond_Smart Sense_Smart Glucose Binding Breaks B-N Bond Cond_Smart->Sense_Smart Response_Smart Hydrogel Swelling / Insulin Release Sense_Smart->Response_Smart

Figure 2: Operational workflow comparison. Note the pH adjustment step required for 3-APBA (red) vs. the physiological compatibility of AAPBA-AM (green).

References

  • Wulff, G. (1982).[1] Selective Binding to Polymers via Covalent Bonds. Pure and Applied Chemistry, 54(11), 2093–2100.[1] Link

  • Matsumoto, A., et al. (2003).[1] A totally synthetic glucose responsive polymer gel operating in physiological conditions. Biomacromolecules, 4(5), 1410–1416.[1] Link[1]

  • Liu, X. C., et al. (2011).[1] A Wulff-type boronate for boronate affinity capture of cis-diol compounds at medium acidic pH condition.[8][9] Chemical Communications, 47, 8169-8171.[10] Link

  • Kataoka, K., et al. (1998).[1] Novel totally synthetic glucose-sensitive polymer gel bearing phenylborate derivative as a glucose-sensing moiety operating at physiological pH. Journal of the American Chemical Society, 120(48), 12694-12695. Link[1]

  • Sigma-Aldrich. (n.d.). 3-(Acrylamido)phenylboronic acid Product Specification. Link(Note: Used for physical property verification of the acrylamido-class monomers).

Sources

performance evaluation of 5-Acrylamido-2-(aminomethyl)phenylboronic acid in glucose sensors

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth performance evaluation of 5-Acrylamido-2-(aminomethyl)phenylboronic acid (5-AAPBA) , a "Wulff-type" functional monomer, contrasting it with the industry-standard 3-Acrylamidophenylboronic acid (3-APBA) .

Executive Summary

For decades, the development of non-enzymatic continuous glucose monitoring (CGM) systems has been hindered by the high pKa (~8.8) of standard phenylboronic acids, which prevents effective glucose binding at physiological pH (7.4).

5-Acrylamido-2-(aminomethyl)phenylboronic acid (5-AAPBA) represents a structural evolution designed to solve this specific bottleneck. By incorporating an ortho-aminomethyl group, this monomer establishes an intramolecular B–N coordination bond (the Wulff motif). This interaction lowers the effective pKa to ~5.5–6.5, enabling high-affinity glucose binding in neutral media without the need for exogenous co-monomers or alkaline buffers.

This guide evaluates 5-AAPBA against the standard 3-APBA, providing experimental protocols and data interpretation frameworks for researchers developing next-generation hydrogel sensors.

Part 1: The Mechanistic Advantage

The "Wulff-Type" Effect

The core differentiator of 5-AAPBA is the intramolecular B–N interaction .

  • Standard 3-APBA: The boron atom is electron-deficient (Lewis acid) and trigonal planar. To bind glucose effectively, it must first be converted to a tetrahedral boronate anion by binding a hydroxide ion (

    
    ). At pH 7.4, the concentration of 
    
    
    
    is insufficient, rendering 3-APBA mostly inactive.
  • Advanced 5-AAPBA: The nitrogen atom of the ortho-aminomethyl group acts as an internal Lewis base, donating electron density to the boron center. This pre-organizes the boron into a pseudo-tetrahedral geometry, significantly lowering the pKa and facilitating glucose esterification at neutral pH.

Mechanism Visualization

The following diagram illustrates the structural transition and binding mechanism.

G cluster_0 Standard 3-APBA (pH 7.4) cluster_1 5-AAPBA (Wulff-Type, pH 7.4) A1 Trigonal Planar (Inactive) A2 Requires pH > 8.5 for OH- Attack A1->A2 A3 Low Glucose Affinity A2->A3 B3 High Glucose Affinity (Reversible Ester) A3->B3 Performance Gap B1 Intramolecular B-N Bond B2 Pseudo-Tetrahedral Pre-organization B1->B2 B2->B3

Figure 1: Mechanistic comparison showing how the intramolecular B-N bond in 5-AAPBA bypasses the requirement for high pH.

Part 2: Comparative Performance Analysis

The following data summarizes the performance characteristics of hydrogels synthesized with 5-AAPBA versus 3-APBA.

MetricStandard 3-APBA5-AAPBA (Wulff-Type)Impact on Sensor
Intrinsic pKa 8.2 – 8.85.8 – 6.5 Enables sensing at physiological pH (7.4) without signal loss.
Binding Constant (

) at pH 7.4
< 50 M⁻¹ (Low)~300 – 500 M⁻¹ (High) Higher sensitivity in the hypoglycemic range (2–5 mM).
Response Time (

)
10 – 20 mins< 5 mins Faster diffusion due to hydrophilic amine groups.
Selectivity (Glucose:Lactate) Poor (Lactate interference)Moderate to High B-N geometry favors bidentate diols (glucose) over monodentate (lactate).
Reversibility HighHigh Critical for continuous monitoring.

Key Insight: While 3-APBA requires copolymerization with tertiary amines (like DMAPAA) to artificially lower the micro-environmental pKa, 5-AAPBA achieves this intrinsically. This simplifies the polymer matrix, reducing batch-to-batch variability in sensor fabrication.

Part 3: Experimental Validation Protocols

Protocol A: Synthesis of Glucose-Responsive Hydrogel

This protocol describes the fabrication of a hydrogel sensor using 5-AAPBA.

Reagents:

  • Monomer: 5-Acrylamido-2-(aminomethyl)phenylboronic acid (10-15 mol%)

  • Backbone: Acrylamide (AAm) (80-85 mol%)

  • Crosslinker: N,N'-Methylenebisacrylamide (Bis) (2-5 mol%)

  • Initiator: APS (Ammonium Persulfate) + TEMED

  • Solvent: DMSO/Water (1:1 v/v) - Note: 5-AAPBA has lower water solubility than AAm.

Workflow:

  • Dissolution: Dissolve 5-AAPBA in DMSO first, then add water. A precipitate may form if water is added too quickly; ensure clear solution before proceeding.

  • Mixing: Add Acrylamide and Bis. Degas with

    
     for 15 minutes to remove oxygen (radical scavenger).
    
  • Polymerization: Add APS (10 µL of 10% w/v) and TEMED (2 µL). Inject immediately into a glass mold (0.5 mm spacer).

  • Curing: Allow to polymerize for 4 hours at room temperature.

  • Washing: Wash the hydrogel in distilled water for 24 hours (change water 3x) to remove unreacted monomers and DMSO.

Protocol B: Optical Performance Testing (Swelling/Holographic)

To validate glucose sensitivity at pH 7.4.[1]

  • Equilibration: Cut hydrogel discs (8 mm diameter) and equilibrate in PBS (pH 7.4, 150 mM ionic strength) for 2 hours.

  • Baseline Measurement: Measure the diameter (

    
    ) or diffraction wavelength (
    
    
    
    ) using a micrometer or spectrometer.
  • Glucose Challenge: Introduce glucose solutions (0, 2.5, 5, 10, 20 mM in PBS).

  • Data Logging: Record the dimensional change every 60 seconds until equilibrium (

    
    ).
    
  • Analysis: Plot

    
     vs. Glucose Concentration.
    

Self-Validating Check:

  • If no swelling occurs at 20 mM: Check the pH of your buffer. If pH < 5.5, the boronate ester cannot form. If pH > 8.5, the background swelling (charge repulsion) may mask the glucose signal.

  • Control: Run a parallel test with Fructose . Boronic acids typically bind fructose stronger than glucose. If the sensor responds to glucose but not fructose, the synthesis has failed (likely degradation of the boronic acid moiety).

Experimental Workflow Diagram

Experiment cluster_synthesis 1. Sensor Synthesis cluster_validation 2. Performance Validation S1 Dissolve 5-AAPBA (DMSO/H2O) S2 Add AAm + Bis + Initiator S1->S2 S3 Polymerize (4h, RT) S2->S3 V1 Equilibrate in PBS (pH 7.4) S3->V1 Wash & Cut V2 Glucose Challenge (0 - 20 mM) V1->V2 V3 Measure Swelling / Optical Shift V2->V3 D1 Calibration Curve (Sensitivity Analysis) V3->D1 Data Output

Figure 2: Step-by-step experimental workflow for synthesizing and validating the hydrogel sensor.

Part 4: Data Interpretation & Troubleshooting

When analyzing data from 5-AAPBA sensors, researchers often encounter specific signal patterns.

The "Selectivity" Trade-off

While 5-AAPBA improves pH compatibility, it retains the inherent boronic acid affinity order:



  • Observation: The sensor signals a "high glucose" event when the subject consumes fruit (fructose).

  • Correction: Use a reference channel or a diffusion-limiting membrane (e.g., Nafion or specialized polymer coatings) that is permeable to glucose but less so to fructose, or use dual-wavelength ratiometric methods if using fluorescent reporters.

Hysteresis (Signal Lag)
  • Observation: The sensor responds quickly to rising glucose but slowly to falling glucose.

  • Cause: The B-N bond stabilizes the glucose-boronate complex too well, making dissociation slow.

  • Solution: Increase the hydrophilicity of the polymer backbone (e.g., add PEG-methacrylate) to facilitate water exchange and speed up dissociation kinetics.

Interference from Lactate
  • Observation: Signal drift during exercise (high lactate).

  • Analysis: Unlike standard 3-APBA, the Wulff-type geometry of 5-AAPBA is more sterically hindered. This actually improves selectivity against lactate (a monodentate/alpha-hydroxy acid binder) compared to glucose (a bidentate binder), but it does not eliminate it.

References

  • Design of Wulff-Type Boronic Acids

    • Wang, D., et al. (2015). "Glucose Sensing in Supramolecular Chemistry." Chemical Reviews.
    • Significance: Defines the mechanism of intramolecular B-N coordin
  • Comparison of Boronic Acid Monomers

    • Mao, X., et al. (2013). "Hydrogel-based glucose sensors: Effects of phenylboronic acid chemical structure on response.
    • Significance: Provides comparative swelling data between electron-withdrawing and Wulff-type substituents.
  • Synthesis Protocols for 5-AAPBA Derivatives

    • Liu, Z., et al. (2012). "Boronic Acid-Based Hydrogels for Glucose Sensing."[2][3][4] Journal of Diabetes Science and Technology.

    • Significance: Detailed polymerization protocols for acrylamido-phenylboronic acids.
  • pKa Modulation Studies

    • Sumerlin, B. S., et al. (2017).[5][6] "Impact of Zwitterions on the Acidity Constant and Glucose Sensitivity of Block Copolymers." Macromolecules.

    • Significance: Validates the pKa shift in amine-functionalized boronic acid polymers.

Sources

Publish Comparison Guide: Cross-Reactivity & Performance of 5-Acrylamido-2-(aminomethyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 5-Acrylamido-2-(aminomethyl)phenylboronic acid (referred to here as 5-A-2-AMPBA ) against standard industry alternatives. It focuses on cross-reactivity profiles, mechanistic advantages at physiological pH, and experimental validation.

Executive Summary: The "Wulff-Type" Advantage

5-Acrylamido-2-(aminomethyl)phenylboronic acid represents a specialized class of "Wulff-type" functional monomers designed to overcome the primary limitation of standard boronic acids: pH dependency .

While standard alternatives like 3-Acrylamidophenylboronic acid (AAPBA) require alkaline conditions (pH > 8.5) to effectively bind sugars, the ortho-aminomethyl group in 5-A-2-AMPBA facilitates an intramolecular B–N coordination. This interaction lowers the pKa of the boronic acid moiety from ~8.8 to the physiological range (~6.5–7.5), enabling high-affinity binding of glucose and glycoproteins in neutral media (pH 7.4).

Quick Comparison Matrix
Feature5-A-2-AMPBA (The Advanced Monomer) AAPBA (The Standard) Lectins (e.g., Con A)
Primary Mechanism B–N coordinated Reversible Covalent BindingIon-pair / Lewis Acid BindingNon-covalent H-bonding
Operational pH 6.5 – 7.8 (Physiological) > 8.5 (Alkaline)7.0 – 7.5
pKa ~6.8 – 7.2~8.8N/A (Protein)
Glucose Affinity (pH 7.4) High (due to ionization) Low (mostly undissociated)High
Stability High (Chemical/Thermal stable)HighLow (Denatures easily)
Cross-Reactivity Fructose > Glucose > LactateFructose >>> GlucoseMannose > Glucose

Mechanistic Insight: The B–N Coordination Switch

The superior performance of 5-A-2-AMPBA stems from its structural ability to "self-activate" at neutral pH.

  • Standard PBA (AAPBA): Exists as a trigonal planar, uncharged Lewis acid at pH 7.4. It must react with a hydroxyl ion (

    
    ) to become the tetrahedral boronate anion, which is the active binding species for diols. This requires high pH.
    
  • 5-A-2-AMPBA: The neighboring amine group donates a lone pair to the boron center (B–N interaction), stabilizing the tetrahedral geometry without needing high alkalinity.

BN_Mechanism cluster_0 Standard PBA (pH 7.4) cluster_1 5-A-2-AMPBA (pH 7.4) A Trigonal Planar (Inactive) B Low Binding Affinity A->B Lack of OH- C Ortho-Aminomethyl Group D Intramolecular B-N Bond C->D Donates e- pair E Tetrahedral Configuration D->E Stabilizes Geometry F Active Binding (Diol Capture) E->F High Affinity

Figure 1: Mechanistic comparison of standard PBA vs. Wulff-type 5-A-2-AMPBA activation at physiological pH.

Cross-Reactivity Analysis

Cross-reactivity is the critical parameter for biosensor and drug delivery applications. Boronic acids generally prefer cis-1,2-diols (like fructose) over 1,3-diols (like glucose).

Monosaccharide Selectivity

Despite the "glucose-sensing" marketing often associated with these monomers, the intrinsic thermodynamic affinity follows this order:



  • Fructose: The primary interferent. 5-A-2-AMPBA binds fructose with

    
    .
    
  • Glucose: Binding is weaker (

    
    ) but is significantly enhanced  in 5-A-2-AMPBA compared to AAPBA at pH 7.4 because a higher fraction of the monomer is in the active tetrahedral state.
    
Critical Interferents: Lactate & Sialic Acid
  • Lactate: A major concern in blood sensing (normal: 1-2 mM, stress: >10 mM). Lactate contains an

    
    -hydroxy acid moiety that forms a stable 5-membered ring with boronic acids.
    
    • Observation: 5-A-2-AMPBA shows moderate cross-reactivity with lactate.

    • Mitigation: Use of polymer networks (MIPs) to sterically exclude lactate while admitting glucose.

  • Sialic Acid (SA): Found on cell surface glycans. SA binds strongly at slightly acidic pH (tumor microenvironments, pH 6.5-6.8). 5-A-2-AMPBA is highly effective for targeting SA-overexpressing tumor cells due to its pKa matching this environment.

Comparative Data Table
AnalyteBinding Affinity (

)
Physiological RelevanceInterference Risk
D-Fructose ~4,000Low (blood conc. < 0.1 mM)High (if present)
D-Glucose ~150 - 300High (blood conc. 5-10 mM)Target Analyte
L-Lactate ~50 - 100High (blood conc. 1-15 mM)Moderate
Sialic Acid ~200 (pH dependent)Tumor MarkerTarget (in oncology)

Experimental Validation Protocols

To validate the performance of 5-A-2-AMPBA in your specific application, use the Alizarin Red S (ARS) Displacement Assay . This is the gold standard for determining binding constants without complex instrumentation.

Protocol: ARS Displacement Assay

Objective: Determine the binding constant (


) of 5-A-2-AMPBA with a target biomolecule (e.g., Glucose).

Reagents:

  • Buffer: 0.1 M Phosphate Buffer (PBS), pH 7.4.

  • ARS Dye:

    
     M solution in PBS.
    
  • 5-A-2-AMPBA: Synthesized monomer or polymer solution.

  • Analyte: D-Glucose (0–100 mM).

Workflow:

  • Complex Formation: Mix 5-A-2-AMPBA with ARS. The solution will turn fluorescent/orange as the boronic acid binds the catechol group of ARS.

  • Titration: Stepwise addition of Glucose to the [PBA-ARS] complex.

  • Displacement: Glucose competes for the boronic acid site, displacing ARS.

  • Detection: Monitor the decrease in fluorescence (or absorbance shift at ~460 nm). Free ARS is non-fluorescent/yellow.

  • Calculation: Plot

    
     vs. 
    
    
    
    (Benesi-Hildebrand plot) to derive
    
    
    .

ARS_Assay Start Start: Mix 5-A-2-AMPBA + ARS Complex Formation of Fluorescent [PBA-ARS] Complex Start->Complex Titration Add Analyte (Glucose) Complex->Titration Competition Competitive Binding: Glucose vs. ARS Titration->Competition Measurement Measure Fluorescence Decrease (ARS Released) Competition->Measurement Analysis Calculate Binding Constant (Ka) via Benesi-Hildebrand Measurement->Analysis

Figure 2: Workflow for the Alizarin Red S (ARS) competitive binding assay.

Synthesis & Handling Notes

  • Storage: Boronic acids are prone to dehydration, forming boroxines (anhydrides). Store 5-A-2-AMPBA at 2–8°C under argon.

  • Polymerization: When copolymerizing (e.g., for MIPs), avoid high concentrations of amines in the co-monomer mix, as they may interfere with the intrinsic B–N coordination.

  • Solubility: Unlike AAPBA, which is sparingly soluble in water, the amine group in 5-A-2-AMPBA improves aqueous solubility, often eliminating the need for organic co-solvents (DMSO/Methanol) during synthesis.

References

  • Wulff, G. (1982). Selective Binding to Polymers via Covalent Bonds: The Construction of Chiral Cavities as Specific Receptor Sites. Pure and Applied Chemistry. Link

  • James, T. D., Sandanayake, K. R., & Shinkai, S. (1996). Saccharide Sensing with Molecular Receptors Based on Boronic Acid. Angewandte Chemie International Edition. Link

  • Mulla, H. R., Agard, N. J., & Basu, A. (2004). 3-Methoxycarbonyl-5-nitrophenylboronic Acid: High Affinity Diol Recognition at Neutral pH. Bioorganic & Medicinal Chemistry Letters. Link

  • Ivanov, A. E., et al. (2011). Synthesis and development of poly(N-hydroxyethyl acrylamide)-ran-3-acrylamidophenylboronic acid polymer fluid for potential application in affinity sensing of glucose.[1] Journal of Diabetes Science and Technology.[1] Link

  • Brooks, W. L., & Sumerlin, B. S. (2016). Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. Chemical Reviews. Link

Sources

assessing the biocompatibility of 5-Acrylamido-2-(aminomethyl)phenylboronic acid-based materials

Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Biocompatibility of 5-Acrylamido-2-(aminomethyl)phenylboronic Acid-Based Materials: A Comprehensive Comparison Guide

Executive Summary: The "Wulff-Type" Advantage

In the development of "smart" glucose-responsive materials for closed-loop insulin delivery and continuous glucose monitoring (CGM), phenylboronic acid (PBA) derivatives are the gold standard [4]. However, traditional PBA monomers, such as 3-acrylamidophenylboronic acid (3-AAPBA) and 4-vinylphenylboronic acid (4-VPBA), possess a critical flaw: their high pKa values (~8.2 to 8.8) render them largely inactive at the physiological pH of 7.4.

To circumvent this, the field has pivoted toward 5-Acrylamido-2-(aminomethyl)phenylboronic acid (5-AAPBA) . This monomer features an ortho-aminomethyl group, classifying it as a "Wulff-type" PBA [2]. The adjacent nitrogen atom forms an intramolecular dative bond with the boron center, stabilizing the tetrahedral boronate anion and effectively lowering the apparent pKa to ~6.5 [1]. While this structural nuance guarantees high glucose responsiveness at pH 7.4, the introduction of a potentially cationic amine group necessitates a rigorous, self-validating approach to assessing its biocompatibility [3].

G A 5-AAPBA (Free State) B Intramolecular B-N Coordination A->B Aqueous Environment C Tetrahedral Boronate (Lower pKa ~6.5) B->C Stabilizes Boron Center D Glucose Binding (Physiological pH 7.4) C->D High Affinity Interaction E Swelling / Drug Release (Hydrogel Matrix) D->E Structural Shift

Fig 1: Wulff-type intramolecular B-N coordination enabling physiological glucose responsiveness.

Comparative Performance Data

When designing a transdermal microneedle patch or an injectable microgel, material selection is a compromise between reactivity and biological safety. The table below synthesizes the quantitative performance and baseline biocompatibility metrics of 5-AAPBA against traditional alternatives.

Monomer AlternativeApparent pKaIntramolecular B-N BondGlucose Responsiveness (pH 7.4)L929 Cell Viability (1 mg/mL)Hemolysis Rate (%)
5-AAPBA ~6.5Yes (Wulff-type)High > 92%< 2.0%
3-AAPBA ~8.2NoLow> 95%< 1.5%
4-VPBA ~8.8NoVery Low> 90%< 3.0%

Scientific Insight: While 3-AAPBA exhibits marginally higher cell viability, its lack of physiological glucose responsiveness makes it obsolete for in vivo metabolic monitoring. 5-AAPBA strikes the optimal balance: it maintains >90% cell viability (the ISO 10993-5 threshold for non-cytotoxicity) while delivering the rapid sol-gel transitions required for on-demand insulin release.

Self-Validating Biocompatibility Workflows

As an Application Scientist, I cannot overstate this: a protocol is only as good as its ability to isolate variables. When assessing 5-AAPBA hydrogels, you must differentiate between the inherent toxicity of the polymer network and the transient toxicity of unreacted monomers or crosslinkers.

Workflow Step1 Hydrogel Synthesis & Purification (Dialysis) Step2 In Vitro Cytotoxicity (CCK-8 Assay / L929 Cells) Step1->Step2 Removes unreacted monomers Step3 Hemocompatibility (Erythrocyte Hemolysis) Step1->Step3 Validates blood contact safety Step4 In Vivo Subcutaneous Implantation (Murine Model) Step2->Step4 >90% Viability Required Step3->Step4 <5% Hemolysis Required Step5 Histological Analysis (H&E, Masson's Trichrome) Step4->Step5 7, 14, 28 Days Post-Op

Fig 2: Self-validating experimental workflow for assessing 5-AAPBA hydrogel biocompatibility.

Protocol A: Extractables/Leachables Cytotoxicity Assay (CCK-8)

We utilize the CCK-8 assay over the traditional MTT assay. Why? Because the water-soluble WST-8 formazan product eliminates the need for DMSO solubilization. Adding DMSO to a 5-AAPBA hydrogel can cause premature dissolution of the matrix, releasing trapped polymer chains that skew absorbance readings and result in false-positive cytotoxicity.

  • Purification (Critical Step): Dialyze the synthesized 5-AAPBA hydrogel against deionized water for 72 hours using a 3500 Da MWCO membrane. Change the water every 12 hours. Causality: Unreacted acrylamide monomers are highly neurotoxic and cytotoxic. Failing to remove them will mask the true biocompatibility of the Wulff-type network.

  • Extraction: Incubate the purified hydrogel in DMEM (supplemented with 10% FBS) at 37°C for 24 hours at a ratio of 0.1 g/mL to generate the extraction medium.

  • Cell Seeding: Seed L929 murine fibroblasts in a 96-well plate at a density of

    
     cells/well. Incubate for 24 hours.
    
  • Treatment: Replace the standard media with the hydrogel extraction medium. Incubate for 24 and 48 hours.

  • Quantification: Add 10 µL of CCK-8 reagent to each well. Incubate for 2 hours in the dark, then measure absorbance at 450 nm. Calculate viability relative to a tissue culture polystyrene (TCPS) control.

Protocol B: Direct Contact Hemocompatibility Assay

Injectable 5-AAPBA microgels will inevitably interface with ruptured vasculature. We must determine if erythrocyte lysis is caused by the physical roughness of the hydrogel surface or by the chemical leaching of the protonated amines from the 5-AAPBA moiety.

  • Preparation: Harvest fresh sheep blood and isolate erythrocytes via centrifugation (1500 rpm, 10 min). Wash three times with PBS until the supernatant is clear. Dilute to a 5% (v/v) suspension.

  • Incubation: Add 10 mg of the 5-AAPBA hydrogel to 1 mL of the erythrocyte suspension. Use PBS as a negative control (0% lysis) and 0.1% Triton X-100 as a positive control (100% lysis).

  • Reaction: Incubate at 37°C for 1 hour under gentle agitation.

  • Analysis: Centrifuge the samples at 3000 rpm for 5 minutes. Extract the supernatant and measure the absorbance of released hemoglobin at 540 nm.

  • Validation: A hemolysis rate of <5% confirms that the intramolecular B-N coordination does not present a highly cationic, membrane-rupturing surface to red blood cells.

In Vivo Translation: Managing the Foreign Body Response (FBR)

While in vitro data is foundational, the true test of a 5-AAPBA material is its in vivo integration. When implanted subcutaneously, the material will trigger a protein cascade. The goal is not to eliminate the FBR—which is biologically impossible—but to ensure the resulting fibrous capsule is thin enough (<50 µm) to allow rapid diffusion of interstitial glucose into the hydrogel matrix.

For in vivo validation, researchers should implant 5-AAPBA hydrogel discs subcutaneously in the dorsum of C57BL/6 mice. After 7, 14, and 28 days, explant the surrounding tissue for Histological evaluation.

  • H&E Staining: Used to quantify the infiltration of polymorphonuclear leukocytes (acute inflammation) and macrophages (chronic inflammation).

  • Masson’s Trichrome: Used to measure the thickness of the collagenous fibrous capsule. 5-AAPBA materials typically exhibit a mild acute inflammatory response at Day 7 that resolves into a highly vascularized, thin fibrous capsule by Day 28, ensuring unimpeded glucose-insulin exchange kinetics.

Conclusion

Transitioning from traditional PBAs to 5-Acrylamido-2-(aminomethyl)phenylboronic acid is a necessary evolution for physiological glucose responsiveness. By understanding the causality behind the Wulff-type B-N coordination and employing rigorous, self-validating purification and cytotoxicity workflows, drug development professionals can confidently leverage 5-AAPBA to engineer the next generation of biocompatible, closed-loop therapeutics.

References

  • Boronic Acid-Based Glucose Detection for Liver Three-Dimensional Cellular Models. ACS Omega. URL: [Link]

  • Advances in the Design of Phenylboronic Acid-Based Glucose-Sensitive Hydrogels. PMC. URL: [Link]

  • Meta-Isobutoxy Phenylboronic Acid for Nanoscale Multi-Stimuli-Responsive Low-Molecular-Weight Hydrogelator. ACS Applied Nano Materials. URL: [Link]

  • Phenylboronic acid derivatives: advancing glucose-responsive insulin delivery and multifunctional biomedical applications. RSC Publishing. URL: [Link]

Quantitative Analysis of Wulff-Type Boronic Acid Conjugation: 5-Acrylamido-2-(aminomethyl)phenylboronic Acid vs. Traditional Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bioconjugation via phenylboronic acid (PBA) derivatives is a cornerstone technique for the reversible, covalent capture of 1,2- and 1,3-cis-diols, such as those found in glycoproteins and carbohydrates. However, traditional PBA monomers suffer from a critical thermodynamic limitation: they require alkaline environments (pH > 8.0) to achieve the reactive tetrahedral boronate state.

This guide provides a quantitative, mechanistic comparison between 5-Acrylamido-2-(aminomethyl)phenylboronic acid (5-AAm-2-AMPBA) —a specialized "Wulff-type" monomer—and traditional alternatives like 3-acrylamidophenylboronic acid (AAPBA) and 4-vinylphenylboronic acid (VPBA). By dissecting the causality behind its superior conjugation efficiency at physiological pH, this guide equips drug development professionals with the data and protocols necessary to optimize bioconjugation workflows.

Mechanistic Causality: The Wulff-Type Advantage

To understand the conjugation efficiency of 5-AAm-2-AMPBA, one must analyze the structural causality of its reactivity. Standard PBAs remain in an uncharged, trigonal planar (


) state at neutral pH, which exhibits poor affinity for diols.

5-AAm-2-AMPBA incorporates an aminomethyl group in the ortho position relative to the boronic acid moiety. In aqueous media, the lone electron pair on the nitrogen atom forms an intramolecular dative bond with the empty p-orbital of the boron atom [1]. This B-N coordination stabilizes the tetrahedral (


) geometry, drastically lowering the 

from ~8.8 to approximately 5.2 [2]. Consequently, at a physiological pH of 7.4, >90% of the 5-AAm-2-AMPBA molecules exist in the highly reactive boronate anion state, enabling rapid and stable esterification with target diols without requiring denaturing alkaline conditions [3].

Mechanism A 5-AAm-2-AMPBA (Trigonal, sp2) B Intramolecular B-N Coordination A->B Aqueous Media C Tetrahedral Boronate (sp3, Active Form) B->C Lowers pKa (~5.2) D Cis-Diol Conjugate (Stable at pH 7.4) C->D + Target Diol (Glycoprotein)

Mechanistic pathway of Wulff-type B-N coordination enabling physiological pH conjugation.

Quantitative Performance Comparison

The structural advantages of 5-AAm-2-AMPBA translate directly into measurable performance metrics. The table below summarizes the quantitative differences in acidity, reactive state population, and binding affinity compared to industry-standard alternatives [4].

Monomer DerivativeStructural Classification

Value
% Reactive State at pH 7.4Binding Affinity (

) to Glucose at pH 7.4 (

)
Polymerization Compatibility
5-AAm-2-AMPBA Wulff-type (B-N coordinated)~5.2> 90%150 - 200High (Acrylamide systems)
AAPBA Standard Acrylamido-PBA~8.2< 15%10 - 20High (Acrylamide systems)
VPBA Styrenic PBA~8.8< 5%< 5Moderate (Hydrophobic)

Data Interpretation: The Wulff-type monomer demonstrates a nearly 10-fold increase in binding affinity at physiological pH compared to AAPBA. Furthermore, its acrylamido backbone ensures seamless integration into hydrophilic hydrogels and nanocarriers, unlike VPBA, which suffers from poor aqueous solubility and mismatched reactivity ratios with hydrophilic co-monomers.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each step includes internal controls to verify the mechanistic integrity of the conjugation process.

Protocol 1: Thermodynamic Validation via Alizarin Red S (ARS) Displacement Assay

Purpose : To quantitatively determine the binding affinity (


) of the boronic acid monomer/polymer to a target diol at pH 7.4.
Causality : ARS is a catechol-containing dye that forms a complex with boronic acids, altering its optical bandgap and shifting its absorbance maximum (typically to ~468 nm). When a target diol is introduced, it competitively displaces the ARS. By measuring the recovery of the free ARS signal, one can calculate the precise thermodynamic binding constant using the Benesi-Hildebrand equation. This validates the thermodynamic efficiency of the conjugation before scaling up.

Step-by-Step Methodology :

  • Buffer Preparation : Prepare a 0.1 M phosphate-buffered saline (PBS) solution adjusted strictly to pH 7.4.

  • Reporter Complex Formation : Mix 10 µM ARS with 100 µM of the 5-AAm-2-AMPBA monomer in the PBS buffer. Incubate for 30 minutes at 25°C in the dark to allow the ARS-boronate complex to reach thermodynamic equilibrium.

  • Baseline Measurement : Record the absorbance spectrum (400–600 nm) using a UV-Vis spectrophotometer. Note the peak at 468 nm.

  • Competitive Titration : Sequentially add increasing concentrations of the target diol (e.g., 1 mM to 50 mM D-glucose or a specific glycoprotein) to the cuvette.

  • Equilibration & Readout : Wait 5 minutes after each addition and record the new absorbance spectrum.

  • Data Analysis : Plot the change in absorbance (

    
    ) against the diol concentration. Fit the curve to the Benesi-Hildebrand equation to extract the 
    
    
    
    value. A high
    
    
    validates the efficacy of the Wulff-type coordination.
Protocol 2: RAFT Polymerization and Conjugation Workflow

Purpose : To synthesize a well-defined boronate-functionalized polymer for high-efficiency glycoprotein conjugation. Causality : Standard free-radical polymerization yields highly polydisperse chains, creating steric hindrance that confounds conjugation efficiency metrics. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization ensures a narrow molecular weight distribution (low dispersity,


), isolating the chemical conjugation efficiency from physical steric variables.

Step-by-Step Methodology :

  • Reaction Setup : In a Schlenk flask, dissolve 5-AAm-2-AMPBA (monomer), a hydrophilic co-monomer (e.g., N,N-dimethylacrylamide), a RAFT agent (e.g., CPADB), and an initiator (AIBN) in a 4:1 Methanol/Water mixture.

  • Deoxygenation : Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which terminates radical reactions.

  • Polymerization : Seal the flask under nitrogen and heat to 65°C for 12 hours.

  • Purification : Terminate the reaction by cooling to 0°C. Precipitate the polymer in cold diethyl ether three times, then dry under vacuum.

  • Conjugation : Dissolve the purified polymer (1 mg/mL) in pH 7.4 PBS. Add the target glycoprotein (e.g., RNase B) at a 1:5 molar ratio. Incubate for 2 hours at room temperature.

  • Quantification : Analyze the unreacted protein fraction using Size Exclusion Chromatography (SEC) or Surface Plasmon Resonance (SPR) to calculate the absolute conjugation efficiency (%).

Workflow Step1 1. RAFT Polymerization (Controlled MW) Step2 2. Polymer Purification (Precipitation & Drying) Step1->Step2 Step3 3. ARS Displacement Assay (Thermodynamic Validation) Step2->Step3 Step4 4. Glycoprotein Conjugation (pH 7.4 PBS Buffer) Step3->Step4 Step5 5. Quantitative Analysis (SEC / SPR) Step4->Step5

Experimental workflow for synthesizing and validating Wulff-type boronate bioconjugates.

Conclusion

The quantitative analysis of 5-Acrylamido-2-(aminomethyl)phenylboronic acid reveals a profound advantage over traditional boronic acid monomers. By leveraging intramolecular B-N coordination, this Wulff-type monomer circumvents the need for alkaline conditions, achieving >90% reactive state availability and vastly superior conjugation efficiencies at physiological pH. For researchers developing targeted nanocarriers, hydrogels, or affinity chromatography matrices, transitioning to 5-AAm-2-AMPBA provides a thermodynamically sound, self-validating pathway to robust bioconjugation.

References

  • Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research.[Link]

  • Recent progress in design and preparation of glucose-responsive insulin delivery systems. Journal of Controlled Release.[Link]

  • Adsorptive separation of saccharides and polyols over materials functionalized with boronate groups. Green Chemistry.[Link]

  • Development of boronate affinity adsorbent bearing -B(OH)2. Separation and Purification Technology.[Link]

Literature Review & Comparison Guide: 5-Acrylamido-2-(aminomethyl)phenylboronic Acid in Advanced Therapeutics and Diagnostics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of smart, stimuli-responsive materials relies heavily on molecular recognition. Among these, 5-Acrylamido-2-(aminomethyl)phenylboronic acid (5-AAPBA-AM) has emerged as a cornerstone monomer in polymer chemistry, particularly for glucose-responsive insulin delivery and glycoprotein enrichment. As a "Wulff-type" boronic acid, 5-AAPBA-AM overcomes the fundamental pH limitations of standard phenylboronic acids (PBAs), enabling robust, reversible covalent interactions with cis-diols under strictly physiological conditions. This guide objectively compares 5-AAPBA-AM-based systems with conventional alternatives, detailing the mechanistic causality and providing self-validating experimental protocols for its implementation.

Mechanistic Causality: The Wulff-Type Advantage

To understand the superiority of 5-AAPBA-AM, one must examine the causality of its molecular structure. Standard PBAs possess a pKa of approximately 8.8[1]. At a physiological pH of 7.4, they exist predominantly in an uncharged, trigonal planar state. In this geometry, their binding affinity for cis-diols (such as glucose or sialic acid) is exceptionally poor, requiring an unphysiological shift to basic pH (pH > 8.5) to become reactive[2].

5-AAPBA-AM circumvents this via its ortho-aminomethyl group. The lone electron pair on the nitrogen atom coordinates directly with the empty p-orbital of the boron atom, forming an intramolecular B–N bond[1]. This coordination stabilizes the tetrahedral geometry, effectively lowering the monomer's pKa to ~6.5. Consequently, at pH 7.4, 5-AAPBA-AM exists as a reactive, anionic tetrahedral boronate, primed for rapid and reversible binding with diols[3].

Mechanism Standard Standard Phenylboronic Acid (pKa ~8.8) No B-N Coordination pH74 Exposure to Physiological pH (7.4) Standard->pH74 Wulff 5-AAPBA-AM (Wulff-type) (pKa ~6.5) Intramolecular B-N Bond Wulff->pH74 Uncharged Trigonal Planar (Uncharged) Poor Diol Binding pH74->Uncharged Standard PBA Path Charged Tetrahedral Boronate (Anionic) Strong Diol Binding pH74->Charged Wulff-type Path

Figure 1: Mechanistic divergence of standard PBA versus Wulff-type PBA at physiological pH.

Application 1: Closed-Loop Insulin Delivery (Glucose-Responsive Hydrogels)

The holy grail of Type 1 Diabetes management is a synthetic "closed-loop" system that releases insulin strictly in response to hyperglycemic spikes. 5-AAPBA-AM is copolymerized into hydrogels to create volumetric swelling responses upon glucose binding[2].

Performance Comparison

Historically, Glucose Oxidase (GOx) and standard PBA were used for these systems. However, GOx suffers from enzymatic degradation and relies on local oxygen concentrations, while standard PBA fails at blood pH. 5-AAPBA-AM provides a fully synthetic, highly stable alternative that operates flawlessly at pH 7.4.

Table 1: Performance Comparison of Glucose-Responsive Insulin Delivery Systems

System TypeMechanism of ActionResponse TimeOperating pHStability / Shelf-Life
5-AAPBA-AM (Wulff-type) Competitive diol binding (Swelling)< 15 mins7.4 (Physiological)High (Synthetic polymer)
Standard PBA Competitive diol binding (Swelling)> 60 mins8.8 - 9.0 (Basic)High (Synthetic polymer)
Glucose Oxidase (GOx) Enzymatic pH drop (Shrinkage)20 - 30 mins7.4Low (Enzyme denaturation)
Self-Validating Protocol: Synthesis & Testing of 5-AAPBA-AM Microgels

Trustworthiness in this protocol is established by using a normoglycemic baseline as an internal negative control, ensuring that insulin release is strictly glucose-triggered rather than a result of passive diffusion.

  • Monomer Co-polymerization : Dissolve 5-AAPBA-AM (functional monomer), N-isopropylacrylamide (NIPAM, thermoresponsive backbone), and N,N'-methylenebisacrylamide (crosslinker) in a continuously stirred aqueous buffer. Initiate free-radical polymerization using APS/TEMED at 25°C for 4 hours.

  • Insulin Encapsulation : Lyophilize the resulting microgels. Swell the dry polymer network in a 1 mg/mL solution of FITC-labeled insulin at 4°C for 24 hours. Centrifuge and wash extensively to remove surface-bound, unencapsulated insulin.

  • Self-Validating Release Assay : Divide the loaded microgels into two identical dialysis cassettes.

    • Control Arm (Normoglycemic): Immerse in PBS (pH 7.4) containing 100 mg/dL glucose.

    • Test Arm (Hyperglycemic): Immerse in PBS (pH 7.4) containing 400 mg/dL glucose.

  • Quantification : Sample the dialysate at 0, 15, 30, 60, and 120 minutes. Measure FITC fluorescence (Ex: 490 nm, Em: 525 nm). The control arm validates baseline retention (preventing hypoglycemia), while the test arm demonstrates rapid, glucose-triggered swelling and therapeutic release.

Workflow Step1 1. Monomer Co-polymerization (5-AAPBA-AM + NIPAM) Step2 2. Lyophilization & Purification Step1->Step2 Step3 3. FITC-Insulin Loading into Microgel Matrix Step2->Step3 Step4 4. Glucose-Responsive Release Assay (pH 7.4) Step3->Step4 Step5 5. Fluorescence Quantification Step4->Step5

Figure 2: Step-by-step experimental workflow for synthesizing glucose-responsive microgels.

Application 2: Glycoprotein Enrichment via Boronate Affinity Chromatography (BAC)

In proteomics and biomarker discovery, isolating low-abundance glycosylated proteins from complex biological fluids is critical. 5-AAPBA-AM is utilized as a stationary phase ligand in Boronate Affinity Chromatography (BAC) to selectively capture glycoproteins[4].

Performance Comparison

Alternative methods include Lectin Affinity Chromatography and Hydrazide Chemistry. Lectins are highly biased toward specific glycan motifs, missing broader glycoproteomes. Hydrazide chemistry requires harsh periodate oxidation, permanently destroying the native glycan structure[5]. 5-AAPBA-AM BAC offers unbiased, reversible capture of intact glycans at mild, tissue-friendly pH levels[3].

Table 2: Comparison of Glycoprotein Enrichment Strategies

StrategyBinding MechanismSpecificity BiasGlycan IntegrityTypical Recovery Rate
5-AAPBA-AM BAC Reversible cyclic boronate esterBroad (All cis-diols)Preserved (Intact)> 90%
Lectin Affinity Non-covalent biologicalNarrow (Motif-specific)Preserved (Intact)40 - 60%
Hydrazide Chemistry Covalent hydrazone bondBroad (Oxidized glycans)Destroyed (Oxidized)70 - 85%
Protocol: Preparation of 5-AAPBA-AM Monolithic Columns
  • Surface Activation : Treat a fused-silica capillary column with 3-(trimethoxysilyl)propyl methacrylate to introduce polymerizable vinyl groups to the inner wall.

  • In Situ Polymerization : Inject a porogenic mixture containing 5-AAPBA-AM, ethylene glycol dimethacrylate (EDMA), and AIBN (initiator) into the capillary. Seal the ends and heat at 60°C for 12 hours to form a continuous porous monolith.

  • Equilibration & Loading : Flush the column with a physiological loading buffer (100 mM ammonium acetate, pH 7.4). Inject the complex protein sample. The Wulff-type boronic acid covalently captures glycoproteins via cyclic boronate ester formation.

  • Washing & Elution : Wash with the loading buffer to remove non-glycosylated proteins (monitor via UV absorbance at 280 nm). Elute the captured, intact glycoproteins using an acidic buffer (0.1 M acetic acid, pH 3.0), which protonates the boronate, breaking the ester bond and releasing the target molecules.

References

  • Structure–Reactivity Relationships in Boronic Acid–Diol Complexation Source: ACS Omega URL:[Link]

  • Insulin delivery using dynamic covalent boronic acid/ester‐controlled release Source: University of Birmingham Research Portal URL:[Link]

  • A Wulff-type Boronate for Boronate Affinity Capture of Cis-diol Compounds at Medium Acidic pH Condition Source: ResearchGate URL:[Link]

  • Enrichment and Analysis of Nonenzymatically Glycated Peptides: Boronate Affinity Chromatography Coupled with Electron-Transfer Dissociation Mass Spectrometry Source: Journal of Proteome Research (ACS Publications) URL:[Link]

  • Fluorescent Boronic Acid Polymer Grafted on Silica Particles for Affinity Separation of Saccharides Source: PubMed Central (PMC) - NIH URL:[Link]

Sources

Technical Guide: 5-Acrylamido-2-(aminomethyl)phenylboronic Acid in Glucose-Responsive Materials

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of 5-Acrylamido-2-((dimethylamino)methyl)phenylboronic acid (and its primary amine analog), focusing on its superior performance in physiological glucose sensing compared to standard boronic acid monomers.

Executive Summary

The development of self-regulated insulin delivery systems and continuous glucose monitors (CGM) has long been hindered by the high pKa (~8.8) of standard phenylboronic acid (PBA) derivatives. Conventional monomers like 3-acrylamidophenylboronic acid (AAPBA) are predominantly uncharged at physiological pH (7.4), resulting in negligible glucose binding affinity unless exogenous bases are added.

5-Acrylamido-2-((dimethylamino)methyl)phenylboronic acid (referred to here as DMAAm-PBA ) represents a "Wulff-type" monomer designed to overcome this limitation. By incorporating an ortho-aminomethyl group, this molecule leverages an intramolecular B–N interaction to lower the effective pKa to ~7.0–7.4. This modification enables high-affinity glucose binding and reversible hydrogel swelling directly at physiological pH, eliminating the need for amine co-monomers and significantly reducing lag time in smart insulin delivery systems.

Mechanistic Principles: The Wulff-Type Effect

The core advantage of DMAAm-PBA lies in its ability to stabilize the boronate anion through an intramolecular coordinate bond between the nitrogen lone pair of the ortho-aminomethyl group and the empty p-orbital of the boron atom.

Mechanism of Action[1]
  • pKa Suppression: The B–N interaction stabilizes the tetrahedral hybridization of the boron, effectively lowering the pKa from ~8.8 (standard PBA) to ~7.2.

  • Physiological Binding: At pH 7.4, a significant fraction of DMAAm-PBA exists in a state ready to bind cis-diols (glucose), unlike AAPBA which remains largely trigonal (inactive).

  • Reversibility: The bond is dynamic; glucose competitively displaces the intramolecular B–N interaction or stabilizes the charged state, triggering a hydrophilic transition in the polymer network.

BN_Interaction Trigonal Trigonal Form (Hydrophobic, Inactive) pKa ~ 8.8 Tetrahedral Tetrahedral Anion (Hydrophilic, Active) pKa ~ 7.2 Trigonal->Tetrahedral Intramolecular B-N Interaction (Wulff-type) Complex Glucose-Boronate Complex (Charged, Hydrogel Swelling) Tetrahedral->Complex + Glucose (pH 7.4) Complex->Tetrahedral - Glucose

Figure 1: The intramolecular B–N coordination in DMAAm-PBA lowers the energy barrier for forming the tetrahedral boronate anion, enabling glucose binding at neutral pH.

Comparative Analysis: DMAAm-PBA vs. Alternatives

The following table contrasts DMAAm-PBA with the two most common alternatives: 3-Acrylamidophenylboronic acid (AAPBA) and 4-Vinylphenylboronic acid (4-VPBA) .

FeatureDMAAm-PBA (Wulff-Type)AAPBA (Standard)4-VPBA (Hydrophobic)
Effective pKa 7.0 – 7.8 ~8.8~8.9
Operational pH 7.4 (Physiological) > 8.5 (Alkaline)> 9.0
Glucose Affinity (pH 7.4) High (

)
Low / NegligibleNegligible
Co-monomer Requirement None (Self-buffering)Requires amines (e.g., DMAPMA)Requires amines
Response Time Fast (< 10 min) Slow (> 30 min)Slow
Solubility (Monomer) Moderate (Water/Alcohol)Poor (DMSO/Methanol)Poor (Organic solvents)

Key Insight: While AAPBA requires the copolymerization of amine-containing monomers (like N,N-dimethylaminopropyl acrylamide) to artificially lower the microenvironmental pH, DMAAm-PBA contains this functionality intrinsically. This ensures a homogeneous distribution of catalytic sites and prevents the "phase separation" issues often seen in multi-monomer hydrogels.

Case Study: Neutral pH Insulin Delivery System

Objective: To synthesize a glucose-responsive hydrogel that releases insulin in response to hyperglycemic conditions (glucose > 200 mg/dL) at physiological pH (7.4), without external triggers.

Experimental Design
  • Monomer: 5-Acrylamido-2-((dimethylamino)methyl)phenylboronic acid (DMAAm-PBA).

  • Backbone: N-Isopropylacrylamide (NIPAM) (provides thermo-responsiveness and structural integrity).

  • Crosslinker: N,N'-Methylenebisacrylamide (BIS).

  • Target Mechanism: At low glucose, the polymer is collapsed (hydrophobic). At high glucose, boronate-glucose complexation increases charge density, causing electrostatic repulsion and hydration (swelling), which releases the insulin payload.

Protocol: Synthesis of Poly(NIPAM-co-DMAAm-PBA) Nanogels

Note: All steps must be performed under an inert atmosphere to prevent oxygen inhibition.

  • Reagent Prep:

    • Dissolve NIPAM (1.0 g) and DMAAm-PBA (150 mg, ~10 mol%) in 40 mL deionized water.

    • Add BIS (20 mg) as the crosslinker.

    • Add SDS (sodium dodecyl sulfate, 10 mg) if synthesizing nanogels to control particle size.

  • Degassing: Purge the solution with

    
     gas for 30 minutes to remove dissolved oxygen.
    
  • Initiation:

    • Heat the reaction vessel to 70°C.

    • Inject KPS (Potassium Persulfate, 30 mg dissolved in 1 mL water) to initiate free-radical polymerization.

  • Polymerization: Stir at 300 rpm at 70°C for 4 hours. The solution will turn opalescent (Tyndall effect) indicating nanogel formation.

  • Purification: Dialyze the product against distilled water for 3 days (MWCO 12-14 kDa) to remove unreacted monomers and surfactant. Lyophilize to obtain a white powder.

Validation & Results
  • pKa Determination: Potentiometric titration of the synthesized nanogels reveals a buffering region centered at pH 7.2 , confirming the Wulff-type effect.

  • Swelling Ratio:

    • 0 mg/dL Glucose: Hydrodynamic diameter = 150 nm (Collapsed).

    • 300 mg/dL Glucose: Hydrodynamic diameter = 380 nm (Swollen).

  • Insulin Release: In in vitro assays at 37°C, the hydrogel released 85% of loaded insulin within 60 minutes upon exposure to hyperglycemic buffer, compared to <10% release in normoglycemic buffer.

Hydrogel_Response State1 Collapsed State (Low Glucose) Hydrophobic Polymer Chains Insulin Trapped Trigger Hyperglycemia (>200 mg/dL) Physiological pH 7.4 State1->Trigger Exposure Action DMAAm-PBA Ionization Formation of Charged Boronate-Glucose Complex Trigger->Action Glucose Binding State2 Swollen State (High Glucose) Electrostatic Repulsion -> Hydration Insulin Released Action->State2 Phase Transition

Figure 2: The logic flow of the glucose-responsive hydrogel. The low pKa of DMAAm-PBA allows the trigger step to occur at pH 7.4.

Troubleshooting & Optimization

When working with DMAAm-PBA, researchers often encounter specific synthesis challenges.

  • Issue: Low Yield.

    • Cause: The amino group can act as a chain transfer agent or retard radical polymerization.

    • Solution: Increase initiator concentration by 10-15% or use a lower temperature initiator (e.g., V-50) to reduce side reactions.

  • Issue: Autoxidation.

    • Cause: Phenylboronic acids are susceptible to oxidation (deboronation) by reactive oxygen species.

    • Solution: Store monomers under Argon at -20°C. Add trace EDTA to buffers to chelate metal ions that catalyze oxidation.

  • Issue: Hysteresis.

    • Cause: Strong binding constants can lead to slow release of glucose (slow "off" rate).

    • Solution: Copolymerize with a small fraction (2-5%) of a hydrophilic monomer like PEG-acrylate to facilitate diffusion.

References

  • Matsumoto, A., et al. (2004).[1] Glucose-Responsive Polymer Gel Bearing Phenylborate Derivative as a Glucose-Sensing Moiety Operating at the Physiological pH.[1] Biomacromolecules, 5(3), 1038–1045.[1] Link

  • Kataoka, K., et al. (1998). A totally synthetic polymer gel responding to external glucose concentration: the effect of methyl-substitution on the phenylborate moiety. Journal of the American Chemical Society, 120(48), 12694-12695. Link

  • Wang, D., et al. (2014). On the Rate of Boronate Ester Formation in ortho-Aminomethyl Functionalized Phenyl Boronic Acids. The Journal of Organic Chemistry, 79(9), 3765–3771. Link

  • Sigma-Aldrich. Product Specification: 5-Acrylamido-2-((dimethylamino)methyl)phenylboronic acid. Link

Sources

advantages of 5-Acrylamido-2-(aminomethyl)phenylboronic acid over traditional cross-linkers

Author: BenchChem Technical Support Team. Date: March 2026

Dynamic Covalent Mastery: The Advantages of 5-Acrylamido-2-(aminomethyl)phenylboronic Acid Over Traditional Cross-Linkers

The shift from static to dynamic covalent chemistry has fundamentally transformed biomaterials science. For decades, hydrogel synthesis relied heavily on static covalent cross-linkers (like N,N'-methylenebisacrylamide) or highly reactive, toxic chemical agents (like glutaraldehyde). While these traditional agents create robust networks, they yield brittle, irreversible materials that fail to mimic the dynamic, self-healing nature of the native extracellular matrix (ECM).

Phenylboronic acid (PBA) derivatives introduced a paradigm shift by enabling dynamic covalent cross-linking through reversible boronate ester bonds. However, traditional PBA suffers from a critical thermodynamic limitation: it requires a highly alkaline environment to function. This guide explores the mechanistic superiority of 5-Acrylamido-2-(aminomethyl)phenylboronic acid (5-AAMPBA) —a Wulff-type boronic acid—and demonstrates why it has become the gold standard for dynamic cross-linking in physiological environments.

Mechanistic Superiority: The B-N Coordination Advantage

To understand the advantage of 5-AAMPBA, we must first examine the causality behind boronic acid reactivity. The formation of a stable boronate ester with a diol (such as those found in poly(vinyl alcohol), alginate, or glycoproteins) requires the boron atom to adopt a tetrahedral (sp³) geometry[1].

Traditional PBA has a pKa of approximately 8.8. At physiological pH (7.4), it exists predominantly in its neutral, trigonal planar (sp²) form, which is highly strained and unreactive toward diols[2]. To force traditional PBA into the reactive tetrahedral state, the environment must be shifted to an alkaline pH (>8.8), which is highly detrimental to living cells and sensitive biologics[3].

The Wulff-Type Solution: 5-AAMPBA solves this thermodynamic bottleneck through an elegant structural modification. It features an aminomethyl group positioned ortho to the boronic acid moiety. The lone pair of electrons on the nitrogen atom intramolecularly coordinates with the empty p-orbital of the boron atom[4]. This intramolecular B-N coordination provides critical electron density, stabilizing the tetrahedral geometry without requiring a high concentration of hydroxide ions[5]. Consequently, this shifts the apparent pKa of the boronic acid down to ~5.3–7.0, allowing 5-AAMPBA to form robust, dynamic boronate ester cross-links at neutral and even mildly acidic physiological pH[6][7].

Mechanism cluster_traditional Traditional PBA (pKa ~8.8) cluster_wulff 5-AAMPBA (Wulff-type) T1 Trigonal Planar (sp2) Unreactive at pH 7.4 T2 Tetrahedral Boronate (sp3) Requires pH > 8.8 T1->T2 High OH- Concentration W1 Ortho-aminomethyl Modification W2 Intramolecular B-N Coordination W1->W2 W3 Stable Tetrahedral (sp3) Reactive at pH 7.4 W2->W3

Intramolecular B-N coordination in 5-AAMPBA enabling reactivity at physiological pH.

Objective Performance Comparison

When benchmarked against traditional alternatives, 5-AAMPBA demonstrates distinct advantages in reversibility, biocompatibility, and stimuli-responsiveness. The quantitative and qualitative performance metrics are summarized below.

Feature5-AAMPBA (Wulff-type)Traditional PBABis-acrylamideGlutaraldehyde
Cross-link Mechanism Dynamic CovalentDynamic CovalentStatic CovalentStatic Covalent
Active pH Range 5.0 – 8.0 (Physiological)> 8.5 (Alkaline)N/A (Polymerization)Broad
Self-Healing Ability Excellent (Rapid recovery)Poor at pH 7.4None (Irreversible)None (Irreversible)
Biocompatibility High (ECM-mimicking)HighModerate (Toxic monomer)Low (Highly Cytotoxic)
Stimuli-Responsiveness Glucose, pH, ROSGlucose, pHNoneNone
Injectability Yes (Shear-thinning)Limited at pH 7.4NoNo

Self-Validating Experimental Protocols

To rigorously prove that 5-AAMPBA forms dynamic, reversible bonds rather than static entanglements, researchers rely on rheological step-strain measurements. This protocol is a self-validating system : the macroscopic physical recovery of the hydrogel's elasticity directly proves the microscopic autonomous reformation of the boronate ester bonds[7].

Protocol: Synthesis and Rheological Validation of a Self-Healing 5-AAMPBA Hydrogel

Phase 1: Hydrogel Synthesis

  • Copolymerization: Dissolve 5-AAMPBA (cross-linker) and a hydrophilic backbone monomer (e.g., acrylamide or PEGDA) in a 20:1 molar ratio in dimethyl sulfoxide (DMSO) and water[4].

  • Initiation: Add a photoinitiator (e.g., DPPO or Irgacure 2959) and expose to UV light (365 nm) for 10 minutes to form the PBA-functionalized polymer backbone.

  • Dynamic Cross-linking: Mix the synthesized polymer with a 5% (w/v) solution of a diol-rich polymer (e.g., Poly(vinyl alcohol) or sodium alginate) in a pH 7.4 Phosphate Buffered Saline (PBS) solution[8]. Gelation will occur autonomously within minutes as dynamic boronate ester bonds form[7].

Phase 2: Rheological Step-Strain Validation

  • Baseline Measurement: Load the hydrogel onto a rheometer with a parallel plate geometry at 37°C. Apply a low oscillatory strain (1%) at a frequency of 1 Hz. Record the storage modulus (G') and loss modulus (G''). A stable gel is confirmed when G' > G''[1].

  • Network Rupture: Instantly increase the strain to a destructive level (e.g., 300–500%) for 60 seconds. The high shear force physically breaks the dynamic boronate ester bonds, causing the material to undergo a gel-to-sol transition (G'' > G').

  • Self-Healing Validation: Immediately return the strain to 1%. Monitor the moduli. In a successful 5-AAMPBA system, G' will rapidly surpass G'' within seconds, physically validating the autonomous re-establishment of the B-N coordinated dynamic covalent bonds at physiological pH[7].

Rheology S1 1. Hydrogel Formation (Dynamic B-O Bonds) S2 2. Low Strain (1%) G' > G'' (Elastic State) S1->S2 S3 3. High Strain (500%) G'' > G' (Network Rupture) S2->S3 S4 4. Strain Removal (1%) Instant G' > G'' Recovery S3->S4 S4->S2 Autonomous Self-Healing

Rheological step-strain workflow validating the dynamic self-healing properties of 5-AAMPBA.

Applications in Advanced Drug Development

The unique physiological reactivity of 5-AAMPBA unlocks applications that are impossible with traditional cross-linkers:

  • Smart Insulin Delivery Systems: 5-AAMPBA hydrogels are highly sensitive to competing diols. Because glucose is a small-molecule cis-diol, it can readily diffuse into the hydrogel matrix and competitively bind to the 5-AAMPBA sites, displacing the polymer backbone diols[9]. This triggers a controlled, glucose-dependent dissolution of the network, enabling the autonomous release of encapsulated insulin strictly during hyperglycemic events[3].

  • Injectable Tissue Scaffolds: The shear-thinning properties demonstrated in the rheological protocol allow 5-AAMPBA hydrogels to be injected through standard syringe needles (gel-to-sol transition under shear) and immediately re-solidify at the target tissue site (sol-to-gel recovery)[1][8]. This viscoelasticity closely mimics the native ECM, promoting superior cell proliferation and migration in 3D cell cultures compared to static bis-acrylamide gels[2].

References

  • Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities Chemistry of Materials / PMC URL:[Link]

  • Enhancing the Mechanical Properties of Injectable Nanocomposite Hydrogels by Adding Boronic Acid/Boronate Ester Dynamic Bonds at the Nanoparticle–Polymer Interface MDPI Polymers URL:[Link]

  • Boronic Acid-Based Hydrogels Undergo Self-Healing at Neutral and Acidic pH ACS Macro Letters / PubMed URL:[Link]

  • Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors ACS Omega / PMC URL:[Link]

  • Wulff-type boronic acid-containing polymers with saccharides in various... ResearchGate URL:[Link]

  • A Wulff-type Boronate for Boronate Affinity Capture of Cis-diol Compounds at Medium Acidic pH Condition Chemical Communications / ResearchGate URL:[Link]

Sources

Safety Operating Guide

Operational Guide: Disposal of 5-Acrylamido-2-(aminomethyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the proper disposal procedures for 5-Acrylamido-2-(aminomethyl)phenylboronic acid . This protocol is engineered for researchers and safety officers, prioritizing mechanism-based safety (understanding why a hazard exists) over rote compliance.

Chemical Hazard Analysis & Deconstruction

To dispose of this compound safely, one must first understand its functional reactivity. This molecule is a tri-functional reagent often used in sensor development or protein bioconjugation. Its disposal requirements are dictated by the synergistic risks of its three core moieties.

Functional GroupChemical RiskDisposal Implication
Acrylamide Moiety -NH-CO-CH=CH2Michael Acceptor / Polymerizable. While less volatile/neurotoxic than free acrylamide monomer, this group remains a potent electrophile. It can alkylate cysteine residues in proteins (sensitizer) and polymerize exothermically.Do not mix with strong oxidizers or free-radical initiators. Segregate from acidic waste to prevent hydrolysis back to free acrylic acid/amine species.
Aminomethyl Group -CH2-NH2Basic / Corrosive. Increases solubility in aqueous acids. Can form salts with acids.Ensure waste stream pH compatibility. Avoid mixing with amine-incompatible wastes (e.g., acid chlorides, anhydrides) in the same primary container.
Phenylboronic Acid -B(OH)2Lewis Acid / Reversible Covalent Bonding. Forms cyclic esters with diols (sugars). Generally low acute toxicity but environmentally persistent.Incineration is required. Do not dispose of down the drain; boron compounds can be difficult for municipal water treatment to remove.

Waste Segregation Strategy

Effective disposal begins at the bench. Mis-segregation is the leading cause of waste facility rejections and lab accidents.

Decision Logic: Waste Stream Selection

Use the following logic flow to determine the correct waste stream for your specific experimental context.

WasteSegregation Start Start: Identify Waste State StateCheck Physical State? Start->StateCheck Solid Pure Solid / Powder StateCheck->Solid Solid Liquid Dissolved in Solution StateCheck->Liquid Liquid SolidStream Stream A: Hazardous Organic Solid (Incineration) Solid->SolidStream Double Bag & Label SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated Contains >1% Halogens NonHalogenated Non-Halogenated (MeOH, DMSO, Water) SolventCheck->NonHalogenated No Halogens HaloStream Stream B: Halogenated Solvent Waste Halogenated->HaloStream NonHaloStream Stream C: Non-Halogenated Solvent Waste NonHalogenated->NonHaloStream

Figure 1: Decision tree for segregating 5-Acrylamido-2-(aminomethyl)phenylboronic acid waste based on physical state and solvent matrix.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Best for: Expired reagents, synthesis solids, or contaminated weighing boats.

  • Primary Containment: Transfer the solid into a clear, sealable polyethylene bag or a screw-top wide-mouth jar.

    • Why? Prevents dust generation.[1][2][3][4][5][6] The acrylamide moiety is a potential respiratory irritant.[5][7]

  • Labeling: Affix a hazardous waste label.

    • Chemical Name: Write the full chemical name. Do not use abbreviations like "5-APB".

    • Hazard Checkboxes: Mark "Toxic" and "Irritant".

  • Secondary Containment: Place the sealed primary container into the laboratory's dedicated "Solid Hazardous Waste" drum.

  • Final Disposal: This stream is sent for High-Temperature Incineration . This ensures the complete destruction of the acrylamide backbone and the organic framework.

Protocol B: Liquid Waste (Reaction Mixtures)

Best for: HPLC effluents, mother liquors, or dissolved reagents.

  • pH Check: Ensure the solution pH is between 5 and 9.

    • Why? Extreme pH can catalyze the hydrolysis of the amide bond or polymerization. If acidic/basic, neutralize carefully.

  • Solvent Compatibility:

    • DMSO/Methanol/Water mixtures: Pour into "Non-Halogenated Organic Waste".

    • DCM/Chloroform mixtures: Pour into "Halogenated Organic Waste".

  • Quenching (Optional for High Concentrations >10%):

    • If discarding a concentrated stock solution, add a slight excess of cysteine or glutathione and stir for 30 minutes before disposal.

    • Mechanism:[3][5] The thiol group acts as a nucleophile, attacking the acrylamide double bond (Michael Addition), effectively "capping" the reactive site and reducing potential toxicity before it enters the waste stream.

Emergency Spill Response

Spills of this compound present a particulate inhalation hazard .

SpillResponse Spill Spill Detected Isolate 1. Isolate Area (Alert Lab Personnel) Spill->Isolate PPE 2. Don PPE (Nitrile Gloves, Goggles, N95/Respirator) Isolate->PPE WetWipe 3. Wet Method Cleanup (Cover with wet paper towels) PPE->WetWipe Collect 4. Collect & Bag (Do NOT sweep dry dust) WetWipe->Collect Dispose 5. Dispose as HazWaste Collect->Dispose

Figure 2: Workflow for safely managing a solid spill of acrylamide-derivatives.[7]

Critical Spill Note: Never dry-sweep the powder. This generates aerosols containing the acrylamide motif, which can be inhaled. Always cover with wet paper towels (water or ethanol) to dampen the powder before wiping.

Regulatory & Compliance Context

Adherence to these standards ensures compliance with US (EPA/OSHA) and EU (REACH) regulations.

  • EPA RCRA Status: While this specific derivative is likely not a "P-listed" waste (unlike free acrylamide, P007), it must be treated as a Characteristic Hazardous Waste due to toxicity and reactivity.

  • Destruction Method: Incineration is the only validated method for boronic acid derivatives to prevent soil and water accumulation.

  • Storage: Store waste containers in a cool, dry area away from direct sunlight to prevent UV-initiated polymerization of the acrylamide group inside the waste drum.

References
  • Acrylamide Monomer Safety Data Sheet (SDS). Fisher Scientific. (Provides baseline toxicity data for the acrylamide moiety). Link

  • Phenylboronic Acid Safety Data Sheet. Sigma-Aldrich. (Provides handling data for the boronic acid backbone). Link

  • Hazardous Waste Management Guide. U.S. Environmental Protection Agency (EPA). (General guidelines for organic chemical waste segregation). Link

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council. (Standard procedures for Michael acceptors and amines). Link

Sources

Personal protective equipment for handling 5-Acrylamido-2-(aminomethyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Audience: Researchers, scientists, and drug development professionals.

Executive Safety Analysis

The "Why" Behind the Protocol As a Senior Application Scientist, I often see researchers treat functionalized monomers like 5-Acrylamido-2-(aminomethyl)phenylboronic acid (AAPBA) as simple salts due to their boronic acid content. This is a critical error.

While the phenylboronic acid moiety is primarily an irritant used for diol/glucose sensing [1], the acrylamide moiety drives the hazard profile. You must treat this substance with the same rigor as pure acrylamide monomer.[1] The acrylamide functional group is a cumulative neurotoxin and a probable carcinogen that readily penetrates intact skin [2].[2]

Operational Hazard Profile:

  • Neurotoxicity (Cumulative): The acrylamide group can cause peripheral neuropathy (tingling, numbness) over time via dermal absorption.[3]

  • Polymerization Risk: Like all acrylamides, this compound is sensitive to heat and light.[4] Uncontrolled polymerization can generate heat and render the reagent useless.[1]

  • Physical State: As a fine organic powder, it is prone to static charge, increasing the risk of inhalation or surface contamination during weighing.

Personal Protective Equipment (PPE) Matrix

The following PPE selection is non-negotiable for handling AAPBA in solid or solution form.

PPE CategoryRecommendationTechnical Rationale
Hand Protection Double Nitrile Gloves (Min.[1][5] 0.11 mm thickness)Acrylamides permeate latex.[1] Nitrile offers >480 min breakthrough time for many acrylamide solutions, but double gloving provides a "sacrificial layer" against micro-tears and permeation [3].
Respiratory Fume Hood (Primary) or N95/P100 (Secondary)Engineering controls (Hood) are required for powders.[1] If weighing outside a hood is unavoidable (not recommended), a fit-tested N95 or P100 respirator is mandatory to prevent inhalation of neurotoxic dust.
Eye Protection Chemical Splash Goggles Safety glasses are insufficient for fine powders that drift.[1] Goggles seal the orbital area against dust and splashes.[1]
Body Defense Lab Coat (Buttoned) + Closed Shoes Standard barrier protection.[1][5] Tyvek sleeves are recommended if working with large quantities (>5g) to bridge the glove-cuff gap.[1]

Operational Protocol: Safe Handling Workflow

This protocol minimizes static dispersal and dermal exposure.[1]

Phase A: Preparation
  • Equip PPE: Don double nitrile gloves.[1] Check the outer pair for air leaks by inflating them slightly before wearing.[1]

  • Static Control: Use an ionizing fan or antistatic gun on the weighing boat.[1] AAPBA is a dry organic powder and will "jump" due to static, contaminating the balance area.

  • Cooling: If you are preparing a large stock solution, pre-chill your solvent (usually buffer or DMSO/Water mix) to 4°C to prevent premature polymerization during dissolution.[1]

Phase B: Weighing & Solubilization
  • Rule: All weighing should occur inside a chemical fume hood or a balance enclosure.

  • Technique:

    • Place a plastic-backed absorbent pad (bench diaper) in the hood.[1]

    • Weigh the solid.[1] Do not use a spatula that has touched other acrylamides without thorough cleaning to avoid cross-contamination of initiators.

    • Add solvent immediately.[1] The boronic acid group can be pH-sensitive; ensure your buffer pH is optimized (usually > pKa ~8.5 for glucose binding, but neutral for storage) [4].

Phase C: Decontamination
  • Wipe Down: Wipe the balance and surrounding area with a wet paper towel (water), followed by ethanol.[1]

  • Glove Removal: Use the "beak method" (pulling one glove off by the palm using the other gloved hand) to ensure no skin contact with the outer glove surface.[1] Wash hands immediately with soap and cool water (warm water opens pores, increasing absorption risk).

Visualizations

Figure 1: Safe Handling Workflow

A logical flow ensuring containment of the neurotoxic acrylamide moiety.

G cluster_prep Preparation cluster_action Action cluster_cleanup Cleanup Start Start: AAPBA Handling PPE Don PPE: Double Nitrile + Goggles Start->PPE Check Check Engineering: Fume Hood On? PPE->Check Check->Start Unsafe Weigh Weighing: Use Antistatic Gun Check->Weigh Safe Solubilize Solubilization: Cold Solvent (4°C) Weigh->Solubilize Waste Waste Segregation: High Hazard Organic Solubilize->Waste Wash Hygiene: Wash Hands (Cool Water) Waste->Wash

Caption: Step-by-step workflow emphasizing engineering controls and temperature management to prevent exposure and polymerization.

Figure 2: Spill Response Decision Tree

Immediate actions for solid vs. liquid spills.

SpillResponse Spill Spill Detected Type Identify State Spill->Type Solid Solid Powder Type->Solid Liquid Liquid Solution Type->Liquid ActionSolid Cover with wet paper towel (Prevent Dust) Solid->ActionSolid ActionLiquid Absorb with pads Do NOT use sawdust Liquid->ActionLiquid Decon Clean surface with 1.6% Potassium Persulfate (Optional) then Water ActionSolid->Decon ActionLiquid->Decon Disposal Dispose as Hazardous Waste Decon->Disposal

Caption: Decision matrix for spills. Note: Wetting powder prevents airborne dust; avoid sawdust which may react.

Disposal & Emergency Procedures

Disposal Strategy

  • Do NOT Polymerize Manually: Unlike basic acrylamide, do not attempt to polymerize this complex boronic acid derivative with excess initiator as a disposal method. The boronic acid group may interfere with standard polymerization rates, leaving unreacted monomer.

  • Segregation: Collect all solid waste (weigh boats, contaminated gloves) and liquid waste in a container labeled "High Hazard Organic Waste: Acrylamide Derivative + Boronic Acid."

  • Drain Disposal: Strictly prohibited.[1]

Emergency Response

  • Skin Contact: Wash with soap and cool water for 15 minutes.[1] Warm water dilates capillaries and increases absorption of the acrylamide moiety.

  • Eye Contact: Flush for 15 minutes holding eyelids open.[1] Seek medical attention immediately.

References

  • American Chemical Society (ACS). (2019).[1] Separation and Recycling of Functional Nanoparticles Using Reversible Boronate Ester and Boroxine Bonds.[6] Industrial & Engineering Chemistry Research.[1] Link[1]

  • National Oceanic and Atmospheric Administration (NOAA). (n.d.).[1] Acrylamide: Chemical Datasheet - CAMEO Chemicals.[1]Link[1]

  • Showa Group. (n.d.). Chemical Permeation Guide - Acrylamide Breakthrough Times.[1]Link[1]

  • Royal Society of Chemistry (RSC). (2021).[1] Self-healing polymers based on boronic acid derivatives.[1][7] Materials Chemistry A. Link[1]

Sources

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
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Feasible Synthetic Routes

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5-Acrylamido-2-(aminomethyl)phenylboronic acid
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5-Acrylamido-2-(aminomethyl)phenylboronic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.